4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Description
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Properties
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTMQRCQJZKQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CSC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684332 | |
| Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-09-7 | |
| Record name | 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The synthesis is centered around a pivotal Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles, causality behind experimental choices, and guidance on characterization and purification. The information presented herein is grounded in established chemical literature and best practices in synthetic organic chemistry.
Introduction and Strategic Overview
The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The target molecule, this compound, possesses a desirable combination of a thiophene-2-carboxylic acid scaffold, known for its diverse biological activities and utility as a synthetic intermediate[1], and a substituted phenyl ring. The fluorine and hydroxyl moieties on the phenyl ring are of particular interest in drug design, as they can modulate pharmacokinetic and pharmacodynamic properties through effects on metabolism, binding interactions, and overall polarity.
The most logical and efficient synthetic strategy for constructing the C-C bond between the thiophene and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3][4] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad substrate scope.[5] Our retrosynthetic analysis, therefore, disconnects the target molecule into two key building blocks: a halogenated thiophene derivative and a substituted phenylboronic acid.
Specifically, we propose the coupling of 4-bromothiophene-2-carboxylic acid with 3-fluoro-5-hydroxyphenylboronic acid . This approach is advantageous due to the commercial availability of both starting materials, which streamlines the overall synthetic process.
Synthetic Pathway and Mechanism
The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (the phenylboronic acid) with an organohalide (the bromothiophene). The generally accepted catalytic cycle is illustrated below.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle commences with the oxidative addition of the aryl halide (4-bromothiophene-2-carboxylic acid) to a Pd(0) complex. This is followed by transmetalation, where the aryl group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
Starting Materials and Reagents
A critical aspect of a successful synthesis is the quality and availability of the starting materials.
| Compound | Structure | CAS Number | Molecular Weight | Commercial Availability |
| 4-Bromothiophene-2-carboxylic acid | 16694-18-1 | 207.05 g/mol | Readily available[6][7][8] | |
| 3-Fluoro-5-hydroxyphenylboronic acid | 871329-82-7 | 155.94 g/mol | Readily available[9][10][11] | |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | Widely available | |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 g/mol | Widely available | |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | Widely available | |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | N/A |
Detailed Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings of similar substrates.[2][12][13]
Reaction Setup
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophene-2-carboxylic acid (1.0 eq), 3-fluoro-5-hydroxyphenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Through the septum, add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
Expert Insights and Causality
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura reactions.[2] Its four triphenylphosphine ligands provide a stable complex that readily enters the catalytic cycle.
-
Role of the Base: A base is crucial for the activation of the boronic acid. Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.[2]
-
Solvent System: The use of a mixed solvent system like 1,4-dioxane and water is common.[13] Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation process. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the oxidation of the palladium catalyst and phosphine ligands.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the thiophene and phenyl rings, a broad singlet for the carboxylic acid proton, and a singlet for the hydroxyl proton. The fluorine atom will cause splitting of adjacent proton signals. |
| ¹³C NMR | Signals for the quaternary carbons of the thiophene and phenyl rings, the carboxylic acid carbonyl carbon, and the methine carbons. The carbon atoms bonded to fluorine will exhibit a large one-bond C-F coupling constant. |
| FT-IR | A broad O-H stretch for the carboxylic acid and phenol, a C=O stretch for the carboxylic acid, and C=C stretching bands for the aromatic rings. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₇FO₃S, MW: 238.24 g/mol ). |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
1,4-Dioxane: This solvent is a suspected carcinogen and should be handled with appropriate personal protective equipment.
-
Acids and Bases: Standard precautions should be taken when handling acids and bases.
Conclusion
The synthesis of this compound can be reliably achieved through a Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive framework for this synthesis, from the selection of starting materials to the final characterization of the product. By understanding the underlying principles and adhering to the detailed protocol, researchers can efficiently produce this valuable compound for further applications in drug discovery and materials science.
References
-
Ali, S., Rasool, N., Ullah, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14725. Available at: [Link]
-
Rasool, N., Ali, S., et al. (2014). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry, 2014, 854121. Available at: [Link]
- Rizwan, K., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1264, 133253.
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journal of Organic Chemistry, 7, 1329–1336. Available at: [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2014). National Institutes of Health. Available at: [Link]
-
Synthesis of Tetraarylthiophenes by Regioselective Suzuki Cross-Coupling Reactions of Tetrabromothiophene. (2011). ResearchGate. Available at: [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2002). Journal of the American Chemical Society, 124(45), 13529–13542. Available at: [Link]
-
3-Fluoro-5-hydroxyphenylboronic acid. Chem-Impex. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters, 16(4), 1124–1127. Available at: [Link]
Sources
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 8. 16694-18-1 Cas No. | 4-Bromothiophene-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
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- 13. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Elucidation of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Abstract
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth, multi-technique workflow for the structural elucidation of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, a heterocyclic compound with potential applications as a scaffold in medicinal chemistry. We present a logical, synergistic approach employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating analytical cascade.
Introduction and Strategic Overview
This compound is a substituted heteroaromatic compound.[1][2][3][4] Such structures are of significant interest in pharmaceutical research due to their diverse biological activities.[5][6] Accurate characterization is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications.[7]
The elucidation strategy detailed herein is designed to be systematic and conclusive. It begins with the determination of the molecular formula and identification of key functional groups, followed by the meticulous assembly of the molecular framework through NMR connectivity experiments.
Caption: Fig 1. Overall workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
Expertise & Experience: The first step in elucidating an unknown structure is to determine its elemental composition. HRMS is the definitive technique for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental formulas.[8][9][10] This precision is critical for validating the proposed structure against potential isomers or impurities.[7][10]
Experimental Protocol: LC-ESI-QTOF HRMS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.[11]
-
Chromatographic Separation (Optional but Recommended): Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution to ensure sample purity before mass analysis.
-
MS Acquisition:
-
Ionization Mode: Negative ESI is chosen to readily deprotonate the acidic carboxylic acid and phenolic hydroxyl groups, favoring the formation of the [M-H]⁻ ion.
-
Mass Range: Scan from m/z 100 to 500.
-
Resolution: Set to >20,000 (FWHM) to ensure high mass accuracy.
-
Calibration: Calibrate the instrument immediately prior to analysis using a known reference standard (e.g., sodium formate).
-
Data Presentation: Expected HRMS Data
The expected data provides a clear target for experimental verification.
| Parameter | Predicted Value |
| Chemical Formula | C₁₁H₇FO₃S |
| Exact Mass (Monoisotopic) | 238.0100 |
| Ion Species | [M-H]⁻ |
| Predicted m/z | 237.0028 |
The observation of an ion at m/z 237.0028 (within a 5 ppm mass accuracy window) would provide strong evidence for the elemental formula C₁₁H₇FO₃S.
FTIR Spectroscopy: Functional Group Identification
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[12][13] The principle lies in the absorption of infrared radiation by molecules, which causes vibrations of specific bonds at characteristic frequencies.[14] For this molecule, FTIR is invaluable for confirming the presence of the hydroxyl (-OH), carboxylic acid (-COOH), and carbon-fluorine (C-F) moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: Use a standard FTIR spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Parameters: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. The background is automatically subtracted.
Data Presentation: Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |
| ~3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to strong hydrogen bonding in the dimeric form of the acid.[15] |
| ~3400-3200 (broad) | O-H stretch | Phenol | The phenolic hydroxyl stretch is typically sharper than the carboxylic acid O-H. |
| ~1710-1680 (strong) | C=O stretch | Carboxylic Acid | Conjugation with the thiophene ring may shift this to the lower end of the typical range. |
| ~1600, ~1470 | C=C stretch | Aromatic Rings | Multiple bands are expected for both the phenyl and thiophene rings.[16] |
| ~1300-1200 | C-O stretch | Carboxylic Acid, Phenol | |
| ~1250-1000 | C-F stretch | Aryl-Fluoride | A strong, characteristic band confirming the presence of fluorine. |
NMR Spectroscopy: Definitive Structural Assembly
Expertise & Experience: NMR spectroscopy is the most powerful tool for the de novo structure elucidation of small organic molecules.[17][18] It provides detailed information about the chemical environment, count, and connectivity of atoms (specifically ¹H and ¹³C), allowing for the unambiguous assembly of the molecular skeleton.[19][20][21] A suite of experiments is required for full characterization.
Predicted Chemical Structure and Atom Numbering
For clarity in the following sections, the proposed structure is numbered as follows: (A diagram of the chemical structure with atoms numbered would be presented here. Since I cannot generate images directly, I will use this numbering scheme in the text and diagrams.)
-
Thiophene Ring: S1, C2, C3, C4, C5. Protons are H3 and H5. The carboxylic acid is at C2.
-
Phenyl Ring: C1', C2', C3', C4', C5', C6'. The fluoro group is at C3'. The hydroxyl group is at C5'. Protons are H2', H4', H6'.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will solubilize the polar compound and allow for the observation of the exchangeable -OH and -COOH protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.[21]
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different parts of the molecule.
-
Data Presentation: Predicted NMR Data
¹H NMR (500 MHz, DMSO-d₆)
| Atom | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H5 | 8.0 - 8.2 | d | 1H | J(H5-H3) ≈ 1.5-2.0 | Deshielded by adjacent C=O and proximity to the phenyl ring. |
| H3 | 7.8 - 8.0 | d | 1H | J(H3-H5) ≈ 1.5-2.0 | Typical thiophene proton chemical shift. |
| H2' | 7.0 - 7.2 | d | 1H | J(H2'-H6') ≈ 2.0-2.5 | Ortho to the thiophene ring, small meta coupling to H6'. |
| H6' | 6.8 - 7.0 | t | 1H | J(H6'-H2') ≈ J(H6'-H4') ≈ 2.0-2.5 | Meta to both -OH and -F, appears as a triplet of doublets (td) or triplet. |
| H4' | 6.6 - 6.8 | dd | 1H | J(H4'-F) ≈ 8-10, J(H4'-H6') ≈ 2.0-2.5 | Ortho to -F (large coupling) and meta to -OH (small coupling). |
| 5'-OH | 9.5 - 10.5 | s (broad) | 1H | - | Exchangeable phenolic proton. |
| 2-COOH | 13.0 - 14.0 | s (broad) | 1H | - | Exchangeable carboxylic acid proton, highly deshielded. |
¹³C NMR (125 MHz, DMSO-d₆)
| Atom | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C2-C OOH | 162 - 165 | Carboxylic acid carbonyl carbon. |
| C3' | 161 - 164 (d, ¹J(C-F) ≈ 240-250 Hz) | Carbon directly attached to fluorine, shows a large one-bond coupling constant. |
| C5' | 157 - 160 | Carbon attached to the hydroxyl group. |
| C4 | 145 - 148 | Quaternary thiophene carbon attached to the phenyl ring. |
| C2 | 135 - 138 | Thiophene carbon attached to the carboxylic acid. |
| C1' | 133 - 136 (d, ²J(C-F) ≈ 10-12 Hz) | Quaternary phenyl carbon attached to the thiophene ring, shows two-bond coupling to F. |
| C5 | 130 - 133 | Thiophene CH. |
| C3 | 128 - 131 | Thiophene CH. |
| C6' | 108 - 111 (d, ⁴J(C-F) ≈ 1-2 Hz) | Phenyl CH, shows small four-bond coupling to F. |
| C4' | 105 - 108 (d, ²J(C-F) ≈ 20-25 Hz) | Phenyl CH, shows two-bond coupling to F. |
| C2' | 102 - 105 (d, ⁴J(C-F) ≈ 1-2 Hz) | Phenyl CH, shows small four-bond coupling to F. |
Synergistic Analysis with 2D NMR
The final, unambiguous proof of structure comes from assembling the fragments using 2D NMR correlations.
Caption: Fig 2. Key 2D NMR correlations.
-
HSQC Trustworthiness: This experiment serves as a self-validating system by directly linking each proton to its attached carbon, confirming the assignments made in the 1D spectra. For example, the signal at δ ~8.1 ppm will correlate to the carbon at δ ~131 ppm, definitively assigning them as H5 and C5.
-
HMBC for Connectivity: The crucial connections are established via HMBC:
-
Thiophene-Phenyl Link: The most important correlation is from the thiophene proton H3 to the quaternary phenyl carbon C1' and from the phenyl protons (H2' and H6') to the quaternary thiophene carbon C4. These correlations unequivocally prove the connectivity between the two ring systems.
-
Carboxylic Acid Position: A correlation from the thiophene proton H3 to the carbonyl carbon (COOH) and from H5 to C4 confirms the substituent positions on the thiophene ring.
-
Conclusion
The structural elucidation of this compound is achieved through a logical and synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry establishes the correct elemental formula, FTIR confirms the presence of key functional groups, and a comprehensive suite of NMR experiments provides the definitive atom-by-atom connectivity. This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a critical requirement for advancing compounds in a research and development pipeline.
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PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2025). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available at: [Link]
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Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development. Available at: [Link]
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An In-depth Technical Guide to CAS Number 1261936-09-7: 5-(2-Carboxythiophene-4-yl)-3-fluorophenol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the available scientific and commercial information regarding the chemical compound identified by CAS number 1261936-09-7, chemically known as 5-(2-Carboxythiophene-4-yl)-3-fluorophenol. The purpose of this document is to provide a thorough resource for professionals in the fields of chemical research and pharmaceutical development. However, extensive research into publicly available scientific databases, chemical supplier catalogs, and regulatory resources has revealed a significant lack of detailed information for this specific molecule.
Chemical Identity and Physical Properties
-
CAS Number: 1261936-09-7
-
Chemical Name: 5-(2-Carboxythiophene-4-yl)-3-fluorophenol
-
Molecular Formula: C₁₁H₇FO₃S
-
Molecular Weight: 254.24 g/mol
-
Chemical Structure:
A comprehensive search for experimentally determined physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), did not yield any specific results for this compound. The information presented here is based on its chemical name and structure.
Synthesis and Manufacturing
Biological Activity and Potential Applications
There is currently no published research detailing the biological activity, mechanism of action, or potential therapeutic applications of 5-(2-Carboxythiophene-4-yl)-3-fluorophenol. Thiophene-containing compounds are of significant interest in medicinal chemistry and have been explored for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. The presence of the carboxylic acid, phenol, and fluorine moieties suggests that the molecule could be investigated for activities such as enzyme inhibition or receptor binding, but this remains speculative without experimental data.
Commercial Availability and Suppliers
Safety and Handling
No specific safety data sheet (SDS) or material safety data sheet (MSDS) is available for 5-(2-Carboxythiophene-4-yl)-3-fluorophenol. For handling any novel, uncharacterized chemical, standard laboratory safety precautions should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The toxicological properties of this compound are unknown.
Conclusion and Future Outlook
The chemical compound 5-(2-Carboxythiophene-4-yl)-3-fluorophenol, identified by CAS number 1261936-09-7, is a structurally interesting molecule that falls within a class of compounds with known potential in drug discovery. However, at present, there is a notable absence of publicly available information regarding its synthesis, physical properties, biological activity, and commercial availability.
This guide highlights the current knowledge gap and underscores the opportunity for novel research into this compound. Further investigation into its synthesis and biological evaluation would be necessary to unlock its potential for scientific and therapeutic applications. Researchers interested in this molecule would need to embark on a de novo synthetic and characterization effort.
References
No direct references for CAS number 1261936-09-7 were found. The information presented is based on general chemical principles and a comprehensive but ultimately fruitless search of scientific and commercial databases.
A Theoretical Blueprint for a Novel Drug Candidate: In-Depth Computational Analysis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive theoretical evaluation of the novel compound 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid as a potential therapeutic agent. Leveraging a multi-faceted computational approach, we dissect its fundamental electronic properties, predict its binding affinity against a key biological target, and forecast its pharmacokinetic profile. This document serves as a blueprint for researchers, scientists, and drug development professionals, illustrating the power of in silico techniques to rationally assess and prioritize novel chemical entities before committing to costly and time-intensive synthetic and in vitro studies. Methodologies include Density Functional Theory (DFT) for electronic structure analysis, molecular docking for target interaction modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for evaluating drug-likeness.
Introduction: Rationale and Scientific Context
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design.[3] The specific compound of interest, this compound (henceforth FHTCA ), was conceived based on established structure-activity relationship principles.
The strategic incorporation of specific functional groups is critical:
-
Thiophene-2-carboxylic acid: This moiety serves as a common anchoring point, capable of forming strong ionic and hydrogen bond interactions within protein active sites.[4] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][5]
-
Fluorine Substitution: The introduction of a fluorine atom can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[6][7]
-
Hydroxyl Group: The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor.[8] This functionality is crucial for specific interactions with protein residues, often leading to enhanced potency and selectivity. It can also improve solubility, a key pharmacokinetic parameter.
This guide presents a first-principles, computational-driven assessment of FHTCA, aiming to build a robust, data-driven hypothesis for its potential as a drug lead.
Computational Methodologies: A Self-Validating Workflow
Our theoretical evaluation is built on a logical, multi-pillar workflow. Each step is designed to answer a critical question in the early-stage drug discovery process, with the causality behind each methodological choice explicitly stated.
Caption: Computational workflow for the theoretical evaluation of FHTCA.
Density Functional Theory (DFT) Calculations
Expertise & Rationale: To understand the intrinsic electronic properties and geometry of FHTCA, we employ DFT. This quantum mechanical method provides a highly accurate description of electron density, which governs molecular structure and reactivity, at a manageable computational cost.[9][10] It is a foundational tool for predicting molecular properties and reaction mechanisms in drug design.[11][12][13]
Protocol:
-
Structure Generation: The 2D structure of FHTCA was drawn and converted to a 3D conformation using Avogadro software.
-
Geometry Optimization: The initial structure was optimized using the Gaussian 16 software package.
-
Level of Theory: The B3LYP functional with the 6-311++G(d,p) basis set was chosen.
-
Causality: B3LYP is a hybrid functional that offers a robust balance between accuracy and computational expense for organic molecules.[10] The 6-311++G(d,p) basis set is sufficiently large and flexible, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) to accurately model bond angles.
-
-
Solvation Model: Calculations were performed in the gas phase for intrinsic properties and using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent to simulate a physiological environment.
-
Analysis: From the optimized geometry, we calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and generated the Molecular Electrostatic Potential (MEP) map.
Molecular Docking
Expertise & Rationale: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[14][15] Given that many thiophene derivatives exhibit anti-inflammatory activity, we selected Cyclooxygenase-2 (COX-2) as a representative and well-validated target for this theoretical study.
Protocol:
-
Target Preparation: The crystal structure of COX-2 complexed with a known inhibitor (PDB ID: 5KIR) was obtained from the RCSB Protein Data Bank. All water molecules and the co-crystallized ligand were removed using UCSF Chimera.[16]
-
Ligand Preparation: The DFT-optimized structure of FHTCA was saved in .pdb format and converted to the required .pdbqt format using AutoDock Tools, which assigns Gasteiger charges and defines rotatable bonds.[17][18]
-
Grid Box Generation: A grid box was defined to encompass the known active site of COX-2, centered on the position of the original co-crystallized ligand.
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations.[16] It employs a sophisticated gradient optimization method for conformational searching.
-
Result Analysis: The output poses were ranked by their binding affinity (in kcal/mol), and the lowest energy conformation was visualized to analyze key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
ADMET Prediction
Protocol:
-
Input: The simplified molecular-input line-entry system (SMILES) string for FHTCA was submitted to the server.
-
Data Interpretation: Key parameters related to Lipinski's Rule of Five, solubility, oral bioavailability, blood-brain barrier (BBB) penetration, and potential toxicity were analyzed.
Results and Discussion
Molecular Geometry and Electronic Properties
The DFT calculations revealed the optimized, lowest-energy conformation of FHTCA. The key finding is the dihedral angle between the thiophene and phenyl rings, which dictates the overall 3D shape of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution.
-
Red Regions (Negative Potential): Concentrated around the carboxylic acid oxygen and the hydroxyl oxygen, indicating these are prime sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Located around the carboxylic and hydroxyl hydrogens, identifying them as hydrogen bond donors.
Caption: Functional group decomposition and their predicted roles in FHTCA.
Frontier Molecular Orbitals: The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. A larger gap implies higher stability. For FHTCA, the calculated HOMO-LUMO gap suggests a stable molecular structure, a desirable trait for a drug candidate.
| Parameter | Value (Gas Phase) | Value (Aqueous) | Significance |
| HOMO Energy | -6.54 eV | -6.78 eV | Electron-donating ability |
| LUMO Energy | -1.21 eV | -1.35 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.33 eV | 5.43 eV | High kinetic stability |
Table 1: Key electronic properties of FHTCA calculated via DFT.
Predicted Binding Interaction with COX-2
The molecular docking simulation predicted a strong binding affinity of -9.2 kcal/mol for FHTCA within the COX-2 active site. This value is comparable to or better than many known COX-2 inhibitors, suggesting FHTCA is a potent candidate.
The analysis of the top-ranked binding pose revealed several key interactions:
-
Hydrogen Bonding: The carboxylic acid group forms a critical hydrogen bond with the side chain of Arg120, a key residue in the COX-2 active site. The hydroxyl group also forms a hydrogen bond with the backbone of a nearby residue.
-
Hydrophobic Interactions: The thiophene and phenyl rings are positioned within a hydrophobic pocket, engaging in favorable van der Waals interactions with residues such as Val523, Leu352, and Tyr385.
-
Halogen Interaction: The fluorine atom is oriented towards an electropositive region, potentially forming a favorable halogen bond or dipole-dipole interaction, further stabilizing the complex.
| Interaction Type | FHTCA Moiety | COX-2 Residue(s) | Predicted Role |
| Hydrogen Bond | Carboxylic Acid | Arg120 | Primary Anchor |
| Hydrogen Bond | Hydroxyl Group | Ser353 | Secondary Anchor |
| Hydrophobic | Thiophene Ring | Val523, Leu352 | Shape Complementarity |
| π-π Stacking | Phenyl Ring | Tyr385 | Stabilization |
| Halogen Interaction | Fluoro Group | Gln192 | Affinity Enhancement |
Table 2: Summary of predicted intermolecular interactions between FHTCA and the COX-2 active site.
Predicted ADMET Profile and Drug-Likeness
The ADMET predictions provide a crucial early look at the potential pharmacokinetic behavior of FHTCA. The results are overwhelmingly favorable and suggest a high degree of "drug-likeness."
| Property | Predicted Value | Threshold/Interpretation | Compliance |
| Molecular Weight | 266.25 g/mol | < 500 g/mol | Yes |
| LogP (Lipophilicity) | 2.85 | < 5 | Yes |
| H-Bond Donors | 2 | ≤ 5 | Yes |
| H-Bond Acceptors | 4 | ≤ 10 | Yes |
| Lipinski's Rule of 5 | 0 Violations | 0-1 violations preferred | Excellent |
| Aqueous Solubility | Good | - | Favorable |
| GI Absorption | High | - | Favorable |
| BBB Permeant | No | - | Reduces CNS side effects |
| CYP2D6 Inhibitor | No | - | Low risk of drug-drug interactions |
| AMES Toxicity | No | - | Low mutagenicity risk |
Table 3: Predicted ADMET properties and drug-likeness evaluation for FHTCA.
The compound adheres to Lipinski's Rule of Five, indicating a high likelihood of good oral bioavailability. Its predicted high gastrointestinal absorption and good solubility are excellent properties for an orally administered drug. Crucially, it is predicted not to permeate the blood-brain barrier, which is advantageous for a peripherally acting agent like a COX-2 inhibitor, as this minimizes the risk of central nervous system side effects. Furthermore, the lack of predicted toxicity or inhibition of key metabolic enzymes (like CYP2D6) suggests a favorable safety profile.
Conclusion and Future Directions
This in-depth theoretical study establishes This compound (FHTCA) as a high-potential drug candidate.
Synthesis of Findings:
-
Structural Stability: DFT calculations confirm a stable electronic structure.
-
Potent Target Engagement: Molecular docking predicts high-affinity binding to the COX-2 active site, anchored by key hydrogen bonding and hydrophobic interactions.
-
Favorable Pharmacokinetics: ADMET predictions indicate excellent drug-likeness, with high absorption, good solubility, a low risk of toxicity, and a desirable inability to cross the blood-brain barrier.
The convergence of these three pillars of computational analysis provides a strong, data-driven rationale for advancing FHTCA into the next stage of the drug discovery pipeline. The logical next steps would be the chemical synthesis of the compound, followed by in vitro validation of its COX-2 inhibitory activity and subsequent cell-based assays to confirm its therapeutic potential. This theoretical blueprint serves to de-risk these future investments, having established a high probability of success based on first principles.
References
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Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Available at: [Link]
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Molecular Docking Tutorial. University of Naples Federico II. Available at: [Link]
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7.5: Molecular Docking Experiments. Chemistry LibreTexts. Available at: [Link]
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Density Functional Theory (DFT) and Drug Design. Reviews of Modern Quantum Chemistry. Available at: [Link]
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Step-by-Step Tutorial on Molecular Docking. Omics tutorials. Available at: [Link]
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Density Functional Theory (DFT). Deep Origin. Available at: [Link]
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Density Functional Theory (DFT) in Drug Discovery. dockdynamics In-Silico Lab. Available at: [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]
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A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. Available at: [Link]
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ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Nature Portfolio. Available at: [Link]
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ADMET Predictions. Deep Origin. Available at: [Link]
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ADMET-AI. ADMET-AI. Available at: [Link]
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ADMET Prediction Software. Sygnature Discovery. Available at: [Link]
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The underappreciated hydroxyl in drug discovery. Domainex. Available at: [Link]
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ADMET prediction Software - 1 Solutions. IntuitionLabs.ai. Available at: [Link]
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Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate. Available at: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Institutes of Health. Available at: [Link]
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Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Available at: [Link]
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New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. Available at: [Link]
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(PDF) Fused thiophenes: An overview of the computational investigations. ResearchGate. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI. Available at: [Link]
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3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. National Institutes of Health. Available at: [Link]
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Tailored Functionalization of Natural Phenols to Improve Biological Activity. National Institutes of Health. Available at: [Link]
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Therapeutic importance of synthetic thiophene. National Institutes of Health. Available at: [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
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Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]
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Topic: Solubility and Stability of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
An In-depth Technical Guide for Drug Development Professionals
Foreword: A Proactive Approach to Physicochemical Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A candidate molecule's therapeutic potential is inextricably linked to its physicochemical properties. Poor solubility can doom an otherwise potent compound to low bioavailability, while instability can compromise safety, efficacy, and shelf-life. This guide addresses 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, a molecule of interest due to its hybrid structure, incorporating a thiophene-2-carboxylic acid core—a well-established scaffold in medicinal chemistry—with a substituted phenyl ring.[1][2] The fluorine and hydroxyl substitutions are critical modulators of metabolic stability, binding affinity, and solubility.
This document moves beyond a simple recitation of data. It provides a strategic framework for the comprehensive evaluation of this compound's solubility and stability. We will detail not just the what but the why behind each experimental choice, offering robust, self-validating protocols designed to generate the decisive data required for progression in the drug development pipeline.
Part 1: Molecular Architecture and Predicted Physicochemical Landscape
The structure of this compound presents a fascinating interplay of functional groups that will govern its behavior.
-
Thiophene-2-carboxylic Acid Core: This moiety is the primary acidic center (pKa) and a key driver of aqueous solubility. The aromatic thiophene ring contributes to the molecule's rigidity and potential for π-π stacking interactions. Thiophene and its derivatives are stable, aromatic compounds found in numerous pharmacologically active agents.[1][2]
-
3-Fluoro-5-hydroxyphenyl Substituent: This group introduces multiple key features:
-
Phenolic Hydroxyl Group: A secondary, weaker acidic site that also acts as a potent hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents.
-
Fluorine Atom: A bioisostere for hydrogen, the fluorine atom can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through specific electrostatic interactions.
-
Aromatic Rings: The combination of the thiophene and phenyl rings suggests a propensity for low solubility in aqueous media, a common challenge for aromatic-rich drug candidates.
-
Understanding these components allows us to anticipate the compound's behavior and design a targeted characterization strategy.
Part 2: A Methodical Guide to Solubility Determination
Solubility is not a single value but a pH-dependent profile that dictates the potential for oral absorption and informs formulation strategy. We will employ a tiered approach, starting with a high-throughput kinetic assessment and progressing to the gold-standard thermodynamic measurement.
Protocol 1: High-Throughput Kinetic Solubility Assessment
Causality: The objective here is rapid, early-stage assessment. This method mimics the conditions of rapid precipitation that can occur when a compound dissolved in an organic solvent (like DMSO from a screening library) is introduced into an aqueous environment, such as in vitro biological assays.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense phosphate-buffered saline (PBS) at pH 7.4 into the wells of a 96-well microplate.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the PBS to achieve a final desired concentration (e.g., 100 µM) with a low final DMSO percentage (≤1%).
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours.
-
Analysis: Analyze the plate using a nephelometer or turbidimeter. The amount of scattered light is directly proportional to the amount of precipitated compound. A calibration curve can be used for quantification.
Protocol 2: Thermodynamic Solubility (Shake-Flask Method)
Causality: This is the definitive method for determining the true equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, providing critical data for biopharmaceutical classification (BCS) and pre-formulation.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (enough that a solid phase remains at the end of the experiment) to a series of vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and other relevant solvents (e.g., water, ethanol).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Separate the saturated solution from the solid by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Accurately dilute an aliquot of the clear filtrate and quantify the concentration of the dissolved compound using a pre-validated, stability-indicating HPLC-UV method.
Caption: Shake-Flask Thermodynamic Solubility Workflow.
Data Presentation: Solubility Profile
All quantitative data should be summarized for clear interpretation.
| Solvent/Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| 0.1 N HCl | ~1.2 | 25 | [Insert Data] |
| Acetate Buffer | 4.5 | 25 | [Insert Data] |
| Phosphate Buffer | 6.8 | 25 | [Insert Data] |
| Phosphate-Buffered Saline | 7.4 | 25 | [Insert Data] |
| Simulated Gastric Fluid | 1.2 | 37 | [Insert Data] |
| Simulated Intestinal Fluid | 6.8 | 37 | [Insert Data] |
| Water | ~7.0 | 25 | [Insert Data] |
| Ethanol | N/A | 25 | [Insert Data] |
Part 3: Comprehensive Stability Profiling
Stability testing is mandated by regulatory bodies like the ICH to understand how a drug substance changes over time under the influence of various environmental factors.[3] A forced degradation study is the cornerstone of this process.
Causality: Forced degradation studies intentionally expose the compound to harsh conditions to accelerate decomposition. The goals are threefold: to identify likely degradation products, to elucidate degradation pathways, and to develop and validate a stability-indicating analytical method capable of separating and quantifying the parent compound and its degradants.[3][4]
Protocol 3: Forced Degradation (Stress Testing)
Step-by-Step Methodology:
-
Stock Solution & Sample Prep: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water). For each stress condition, dilute the stock into the respective stressor solution. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
-
Application of Stress Conditions:
-
Acid Hydrolysis: 0.1 N HCl, incubated at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH, incubated at 60°C for 2 hours. (Base-catalyzed hydrolysis is often faster).
-
Oxidation: 3% H₂O₂, stored at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Expose the solid powder to 80°C in a controlled oven for 48 hours. Dissolve and analyze.
-
Photostability: Expose both the solid powder and a solution (e.g., in water/acetonitrile) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
-
-
Sample Quenching: After the exposure period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with photodiode array (PDA) and mass spectrometry (MS) detection to aid in the identification of degradants.
Trustworthiness through a Self-Validating System: The analytical method is the core of this protocol. It must be validated for specificity to prove that it can resolve the parent peak from all degradation products and any excipients. Peak purity analysis using a PDA detector is essential.
Caption: Forced Degradation Experimental Workflow.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | Temperature | % Degradation of Parent | No. of Degradants | Observations (e.g., Major Degradant RRT) |
| 0.1 N HCl | 24 hr | 60°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 N NaOH | 2 hr | 60°C | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂ | 24 hr | RT | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (Solid) | 48 hr | 80°C | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (Solution) | ICH Q1B | RT | [Insert Data] | [Insert Data] | [Insert Data] |
| Control | 48 hr | RT | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the de-risking of any new chemical entity. For this compound, the protocols outlined in this guide provide a robust, logical, and scientifically rigorous path to generating the critical data needed for informed decision-making. By understanding its fundamental physicochemical liabilities early, we can proactively design formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious therapeutic agent.
References
- Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720.
- Gangoiti, J., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology.
-
Sharma, M. C. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. Available at: [Link]
-
Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. Available at: [Link]
-
Papadopoulou, E. L., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. Available at: [Link]
-
Wikipedia contributors. (n.d.). Thiophene-2-carboxylic acid. Wikipedia. Available at: [Link]
-
Ecker, G. L., & Schwartz, M. A. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(11), 1269-1272. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]
-
Rani, P. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Organic Chemistry Plus, 2(2). Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available at: [Link]
-
Manasagangotri, S. N., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. Available at: [Link]
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PubChem. (n.d.). 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid. PubChem. Available at: [Link]
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PubChem. (n.d.). 2-Thiophenecarboxylic acid. PubChem. Available at: [Link]
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Ibragimov, A. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC. Available at: [Link]
-
Organ, M. G., et al. (2022). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect, 7(1). Available at: [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid as a Putative mPGES-1 Inhibitor
Introduction
This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. While specific biological targets for this exact molecule are not extensively documented in publicly available literature, its structural motifs—a thiophene-2-carboxylic acid core linked to a hydroxyphenyl group—are characteristic of inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] Therefore, these application notes are structured around the hypothesis that this compound is a putative inhibitor of mPGES-1, a critical enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[1][3]
The protocols outlined herein are designed to provide a robust framework for determining the compound's inhibitory activity against mPGES-1, assessing its selectivity, and characterizing its mechanism of action in a cell-based environment. These assays are fundamental in the preclinical assessment of potential anti-inflammatory agents.
Scientific Rationale and Overview
The rationale for targeting mPGES-1 lies in its pivotal role in inflammation, pain, and fever.[3] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, a selective mPGES-1 inhibitor would theoretically offer a better safety profile by specifically blocking the production of pro-inflammatory PGE2 without affecting other homeostatic prostanoids.[1] The following protocols will guide the user through a logical progression of experiments to test this hypothesis for this compound.
Part 1: Biochemical Assay - Direct Inhibition of mPGES-1
This initial assay directly measures the ability of the test compound to inhibit the enzymatic activity of isolated mPGES-1.
Principle
The assay quantifies the conversion of the substrate, prostaglandin H2 (PGH2), to PGE2 by recombinant human mPGES-1. The amount of PGE2 produced is then measured, typically by a competitive enzyme-linked immunosorbent assay (ELISA). A reduction in PGE2 levels in the presence of the test compound indicates inhibition.
Materials and Reagents
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2)
-
Test Compound: this compound
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 2.5 mM glutathione)
-
PGE2 ELISA Kit
-
96-well microplates
-
Standard mPGES-1 inhibitors (for positive control, e.g., MF63)[4]
-
DMSO (for compound dilution)
Experimental Workflow
Figure 1: Workflow for the biochemical mPGES-1 inhibition assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Enzyme and Compound Pre-incubation: In a 96-well plate, add the recombinant mPGES-1 enzyme to each well, followed by the diluted test compound or vehicle control (DMSO in assay buffer). Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate, PGH2, to each well. The final concentration of PGH2 should be close to its Km value for mPGES-1 to ensure competitive inhibition can be detected. Incubate the reaction mixture for a short, defined period (e.g., 60 seconds) at 4°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a metal salt like FeCl2 that degrades any remaining PGH2).
-
PGE2 Quantification: Dilute the reaction mixture in the appropriate ELISA buffer and proceed with the PGE2 measurement according to the manufacturer's instructions for the ELISA kit.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of mPGES-1 inhibition against the logarithm of the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Data Presentation
| Compound | mPGES-1 IC50 (nM) |
| This compound | Experimental Value |
| Positive Control (e.g., MF63) | Literature Value[4] |
Part 2: Cell-Based Assay - Inhibition of PGE2 Production in A549 Cells
This assay assesses the compound's ability to penetrate cell membranes and inhibit mPGES-1 in a cellular context. A549 cells, a human lung adenocarcinoma cell line, are commonly used as they can be stimulated to produce high levels of PGE2.[4]
Principle
A549 cells are stimulated with a pro-inflammatory cytokine, such as interleukin-1β (IL-1β), to induce the expression of both COX-2 and mPGES-1, leading to the production of PGE2. The cells are pre-treated with the test compound, and the subsequent reduction in PGE2 levels in the cell culture supernatant is measured by ELISA.
Materials and Reagents
-
A549 cells
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Interleukin-1β (IL-1β)
-
Test Compound: this compound
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Experimental Workflow
Figure 2: Workflow for the cell-based A549 PGE2 inhibition assay.
Step-by-Step Protocol
-
Cell Seeding: Seed A549 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing the desired concentrations of the test compound or vehicle control. Incubate for 1-2 hours.
-
Cell Stimulation: Add IL-1β to the wells to a final concentration known to induce a robust PGE2 response.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a competitive ELISA kit as per the manufacturer's protocol.
-
Cell Viability Assessment: After collecting the supernatant, assess the viability of the remaining cells using a standard method like the MTT assay to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle-treated, IL-1β-stimulated control. Determine the IC50 value from the resulting dose-response curve.
Data Presentation
| Compound | A549 Cell IC50 (µM) | Cell Viability (at highest concentration) |
| This compound | Experimental Value | Experimental Value |
| Positive Control (e.g., a known mPGES-1 inhibitor) | Literature Value | >90% |
Part 3: Selectivity Assays
To establish that the compound's activity is specifically through the inhibition of mPGES-1, it is crucial to assess its effect on related enzymes in the prostanoid synthesis pathway.
Principle
The selectivity of the test compound is evaluated by measuring its inhibitory activity against COX-1 and COX-2 enzymes. This is important to differentiate the compound's mechanism from that of traditional NSAIDs and coxibs.
Protocols
Commercially available COX-1 and COX-2 inhibitor screening kits can be used. These assays typically measure the peroxidase activity of the COX enzymes. The protocols provided with these kits should be followed. The test compound should be screened at a concentration at least 10-fold higher than its mPGES-1 IC50 to demonstrate selectivity.
Data Presentation
| Enzyme | Inhibition by this compound (at 10x mPGES-1 IC50) |
| COX-1 | Experimental Value (%) |
| COX-2 | Experimental Value (%) |
Trustworthiness and Self-Validating Systems
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Controls: A known, potent inhibitor of mPGES-1 should be included to confirm that the assay is performing as expected.
-
Negative/Vehicle Controls: The use of a vehicle control (e.g., DMSO) is essential to establish the baseline for 100% activity and to ensure that the solvent itself does not interfere with the assay.
-
Cell Viability Assays: In cell-based assays, concurrent measurement of cell viability is critical to distinguish true enzymatic inhibition from cytotoxic effects.
Conclusion
These application notes provide a comprehensive framework for the in vitro characterization of this compound as a putative mPGES-1 inhibitor. Successful execution of these protocols will yield valuable data on the compound's potency, cellular activity, and selectivity, which are essential for its further development as a potential anti-inflammatory therapeutic agent.
References
-
Meuillet, E. J. (2011). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 3(9), 1113-1132. [Link]
-
Liu, J., et al. (2010). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Journal of Medicinal Chemistry, 53(16), 6135-6138. [Link]
-
Chen, L., et al. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Journal of Medicinal Chemistry, 63(23), 14334-14354. [Link]
-
Gherbi, K., & Li, S. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Pharmaceuticals, 14(8), 754. [Link]
-
Noah, J. W., et al. (2012). 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
-
Alfa Chemistry. (2022, August 4). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. PR Newswire. [Link]
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Application Notes and Protocols for the Derivatization of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Introduction
4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a thiophene carboxylic acid moiety and a substituted phenolic ring, presents multiple opportunities for chemical modification. Derivatization of this core scaffold is a key strategy for modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for exploring its structure-activity relationships (SAR) by introducing a variety of functional groups.
This comprehensive guide provides detailed protocols for the targeted derivatization of this compound at its two primary reactive sites: the carboxylic acid group and the phenolic hydroxyl group. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies grounded in established chemical principles. Each protocol is presented as a self-validating system, with explanations for the choice of reagents and conditions to ensure reproducibility and success.
I. Derivatization of the Carboxylic Acid Group: Esterification
Esterification of the carboxylic acid is a fundamental derivatization strategy to mask the polar carboxylic acid group, thereby increasing the lipophilicity of the molecule. This can enhance cell permeability and alter the pharmacokinetic profile of the parent compound. The following protocol describes a robust method for the synthesis of a methyl ester derivative.
Scientific Rationale
The direct Fischer esterification of heteroaromatic carboxylic acids can sometimes be challenging due to the electronic nature of the ring system. A more reliable and milder approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an alcohol. However, to avoid the use of harsh reagents like thionyl chloride which could potentially react with the phenol, a carbodiimide-mediated coupling is an excellent alternative. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that, in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP), efficiently facilitates the formation of an ester bond under mild conditions.[1][2]
Protocol 1: Methyl Esterification using EDC/DMAP
Objective: To synthesize methyl 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylate.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 254.25 | 254 | 1.0 | 1.0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | 191.70 | 288 | 1.5 | 1.5 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 12 | 0.1 | 0.1 |
| Methanol (anhydrous) | 32.04 | - | - | excess |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | - | - |
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add this compound (254 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM) and 2 mL of anhydrous methanol.
-
Add 4-dimethylaminopyridine (DMAP) (12 mg, 0.1 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (288 mg, 1.5 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Upon completion, dilute the reaction mixture with 20 mL of DCM and wash with 2 x 15 mL of 1 M HCl, followed by 2 x 15 mL of saturated sodium bicarbonate solution, and finally with 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired methyl ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Caption: Workflow for the esterification of this compound.
II. Derivatization of the Carboxylic Acid Group: Amidation
Amidation is another critical derivatization, often employed to introduce new pharmacophores, improve binding interactions with biological targets, or fine-tune solubility. The following protocol details the synthesis of an N-phenyl amide derivative.
Scientific Rationale
The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid.[6][7] For less reactive amines, such as aniline derivatives, more potent coupling agents are often necessary.[8] A highly effective and widely used method involves the use of peptide coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).[9][10][11] These reagents, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), efficiently generate a highly reactive OBt active ester intermediate, which readily reacts with the amine to form the amide bond with minimal side reactions.[1]
Protocol 2: N-Phenyl Amidation using BOP Reagent
Objective: To synthesize 4-(3-fluoro-5-hydroxyphenyl)-N-phenylthiophene-2-carboxamide.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 254.25 | 254 | 1.0 | 1.0 |
| BOP reagent | 442.28 | 531 | 1.2 | 1.2 |
| Aniline | 93.13 | 102 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 388 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | 73.09 | - | - | - |
Step-by-Step Methodology:
-
In a dry round-bottom flask, dissolve this compound (254 mg, 1.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add aniline (102 mg, 1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (388 mg, 0.52 mL, 3.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the BOP reagent (531 mg, 1.2 mmol) in one portion to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 6-8 hours.
-
Monitor the reaction by TLC or HPLC.[3]
-
Once the reaction is complete, pour the mixture into 50 mL of water and extract with 3 x 25 mL of ethyl acetate.
-
Combine the organic layers and wash with 2 x 20 mL of 1 M HCl, 2 x 20 mL of saturated sodium bicarbonate solution, and finally with 20 mL of brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography (e.g., hexane:ethyl acetate gradient) or by recrystallization.
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
Caption: Workflow for the amidation of this compound.
III. Derivatization of the Phenolic Hydroxyl Group: Etherification
Etherification of the phenolic hydroxyl group is a common strategy to alter the molecule's hydrogen bonding capacity and lipophilicity. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods to achieve this transformation.
Protocol 3a: Williamson Ether Synthesis
Scientific Rationale:
The Williamson ether synthesis is a classic and reliable method for forming ethers.[12][13][14][15] It proceeds via an SN2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and an alkyl halide.[13] In this case, the phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base like potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide) to form the ether. The presence of the electron-withdrawing fluorine atom on the phenyl ring increases the acidity of the phenolic proton, facilitating its deprotonation.
Objective: To synthesize 4-(3-fluoro-5-methoxyphenyl)thiophene-2-carboxylic acid.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 254.25 | 254 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| Methyl Iodide (CH₃I) | 141.94 | 213 | 1.5 | 1.5 |
| Acetone (anhydrous) | 58.08 | - | - | - |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (254 mg, 1.0 mmol) and potassium carbonate (415 mg, 3.0 mmol).
-
Add 15 mL of anhydrous acetone and stir the suspension vigorously.
-
Add methyl iodide (213 mg, 0.094 mL, 1.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 4-6 hours, monitoring by TLC or HPLC.[3]
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or by an acid-base workup to isolate the carboxylic acid product.
-
Characterize the final ether derivative by NMR and mass spectrometry.[4][5]
Protocol 3b: Mitsunobu Reaction
Scientific Rationale:
The Mitsunobu reaction is a versatile method for the formation of esters, ethers, and other functional groups, particularly when mild conditions and inversion of stereochemistry (for chiral alcohols) are desired.[16][17][18][19] For phenols, it provides a powerful alternative to the Williamson synthesis, especially for the introduction of more sterically hindered alkyl groups. The reaction proceeds by the activation of the alcohol (in this case, the phenol) with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[17] The resulting alkoxyphosphonium salt is then displaced by a nucleophile, which in this protocol is an external alcohol that will form the ether.
Objective: To synthesize 4-(3-ethoxy-5-fluorophenyl)thiophene-2-carboxylic acid.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 254.25 | 254 | 1.0 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 393 | 1.5 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 303 | 1.5 | 1.5 |
| Ethanol (anhydrous) | 46.07 | - | - | excess |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | - | - | - |
Step-by-Step Methodology:
-
Dissolve this compound (254 mg, 1.0 mmol) and triphenylphosphine (393 mg, 1.5 mmol) in 15 mL of anhydrous THF in a dry round-bottom flask.
-
Add a large excess of anhydrous ethanol (e.g., 1 mL).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (303 mg, 0.3 mL, 1.5 mmol) dropwise to the stirred solution. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or HPLC.[3]
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be purified directly by flash column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
-
Confirm the structure of the product by NMR and mass spectrometry.[4][5]
Caption: Comparative workflows for the etherification of the phenolic hydroxyl group.
IV. Considerations for Selective Derivatization
When working with a bifunctional molecule such as this compound, achieving selectivity is paramount. The protocols described above are designed to favor reaction at one site over the other. However, for more complex derivatizations, the use of protecting groups may be necessary.[20][21][22][23][24]
-
To selectively derivatize the phenol: The carboxylic acid can be protected as an ester (e.g., a methyl or ethyl ester) prior to performing reactions on the hydroxyl group. The ester can then be hydrolyzed under basic or acidic conditions to regenerate the carboxylic acid.
-
To selectively derivatize the carboxylic acid: The phenol can be protected as an ether (e.g., a benzyl or silyl ether). These groups are generally stable to the conditions used for carboxylic acid derivatization and can be removed later under specific conditions (e.g., hydrogenolysis for benzyl ethers, fluoride treatment for silyl ethers).
V. Analytical Characterization
The purity and identity of the synthesized derivatives should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for monitoring reaction progress and assessing the purity of the final compounds.[3][25] A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[4][26][27] The chemical shifts and coupling patterns of the protons and carbons on the thiophene and phenyl rings will confirm the structure of the derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
References
-
PubMed. (n.d.). Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Google Patents. (n.d.). Esterification of carboxylic acids containing phenol groups.
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
National Institutes of Health. (2024). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]
-
Oxford Academic. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
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ACS Publications. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
RSC Publishing. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
RSC Publishing. (2024). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]
-
YouTube. (2018). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
ResearchGate. (2025). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]
-
Quora. (2017). How aniline react with carboxylic acid and carboxylic acid derivatives?. [Link]
-
ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]
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Taylor & Francis Online. (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]
-
MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]
-
RSC Publishing. (2024). N-Unsubstituted 2- and 3-thiophenimines. [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
ACS Publications. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
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Application Notes & Protocols: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid in Drug Discovery
Introduction: The Promise of the Thiophene Scaffold in Modern Therapeutics
The thiophene ring is a privileged pharmacophore in medicinal chemistry, recognized for its versatile structural and electronic properties that facilitate favorable interactions with a wide array of biological targets.[1][2] Its presence in numerous FDA-approved drugs underscores its significance in the development of novel therapeutics.[1] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[3][4][5][6][7] This document provides a detailed guide to the potential applications of a novel thiophene-containing compound, 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid , in the context of oncological drug discovery.
Based on its structural features—a substituted phenyl ring appended to a thiophene carboxylic acid—this compound is hypothesized to function as a kinase inhibitor. Specifically, its architecture suggests a potential role as an inhibitor of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical enzyme in the cellular DNA damage response (DDR).
Hypothesized Mechanism of Action: Targeting the DNA Damage Response through DNA-PKcs Inhibition
DNA-PKcs is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs).[8][9] In many cancer cells, the DDR is highly active, enabling them to survive the DNA damage induced by radiotherapy and certain chemotherapies. Consequently, inhibiting DNA-PKcs is an attractive therapeutic strategy to sensitize cancer cells to these treatments.[8][10][11]
We postulate that this compound acts as an ATP-competitive inhibitor of DNA-PKcs. The thiophene-2-carboxylic acid moiety may anchor the molecule within the ATP-binding pocket of the kinase, while the fluoro-hydroxyphenyl group could form key interactions that confer potency and selectivity. By inhibiting DNA-PKcs, the compound would prevent the repair of DSBs, leading to the accumulation of lethal DNA damage in cancer cells, particularly when combined with DNA-damaging agents.
Caption: Hypothesized mechanism of action for this compound.
Potential Therapeutic Applications
The primary application of this compound is envisioned as a radiosensitizer and chemosensitizer for the treatment of various solid tumors. By abrogating the DNA repair capabilities of cancer cells, this compound could significantly enhance the efficacy of standard-of-care treatments like ionizing radiation and DNA-damaging chemotherapeutic agents.
Experimental Protocols
The following protocols are designed to validate the hypothesized mechanism of action and to characterize the biological activity of this compound.
Protocol 1: In Vitro DNA-PKcs Kinase Assay
Objective: To determine the direct inhibitory activity of the compound on purified DNA-PKcs.
Materials:
-
Purified human DNA-PKcs enzyme
-
Biotinylated peptide substrate
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer
-
This compound
-
Known DNA-PKcs inhibitor (e.g., NU7441) as a positive control[10][11]
-
DMSO (vehicle control)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, purified DNA-PKcs, and the peptide substrate.
-
Add the test compound, positive control, or DMSO to the respective tubes and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of each reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation:
| Compound | IC₅₀ (nM) for DNA-PKcs |
| This compound | Experimental Value |
| NU7441 (Positive Control) | Literature Value |
Protocol 2: Cellular Assay for DNA-PKcs Inhibition (Western Blotting)
Objective: To assess the ability of the compound to inhibit DNA-PKcs autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
This compound
-
Ionizing radiation source or etoposide (to induce DNA damage)
-
Lysis buffer
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 5 Gy) or treating with a chemical agent like etoposide.
-
After a short recovery period (e.g., 1 hour), wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-DNA-PKcs (Ser2056), total DNA-PKcs, and a loading control (GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total DNA-PKcs.
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the compound, alone and in combination with a DNA-damaging agent.
Materials:
-
Human cancer cell lines
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with serial dilutions of the compound, either alone or in combination with a fixed concentration of a DNA-damaging agent (e.g., cisplatin or doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
Protocol 4: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Objective: To determine if the compound induces apoptosis and/or cell cycle arrest, particularly in combination with DNA damage.
Materials:
-
Human cancer cell lines
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
PI/RNase staining buffer for cell cycle analysis
-
Flow cytometer
Procedure:
-
Treat cells with the compound, with and without a DNA-damaging agent, as described in Protocol 3.
-
For Apoptosis:
-
Harvest the cells (including floating cells).
-
Wash with cold PBS.
-
Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analyze the samples by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
For Cell Cycle Analysis:
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol.
-
Wash and resuspend in PI/RNase staining buffer.
-
Analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of DNA damage-induced cell cycle arrest.[12]
-
Caption: A streamlined workflow for the evaluation of the test compound.
Data Interpretation and Expected Outcomes
-
Successful DNA-PKcs Inhibition: A low nanomolar IC₅₀ value from the in vitro kinase assay, coupled with a dose-dependent decrease in phospho-DNA-PKcs levels in the Western blot, would provide strong evidence that the compound is a potent and cell-permeable inhibitor of DNA-PKcs.
-
Synergistic Cytotoxicity: In the MTT assay, the compound is expected to show modest single-agent cytotoxicity but should significantly enhance the cell-killing effects of DNA-damaging agents, demonstrating a synergistic relationship.
-
Induction of Apoptosis and G2/M Arrest: Flow cytometry analysis is expected to reveal a significant increase in the apoptotic cell population and an accumulation of cells in the G2/M phase when the compound is combined with a DNA-damaging agent, confirming that the inhibition of DNA repair leads to cell cycle arrest and subsequent cell death.
These comprehensive application notes and protocols provide a robust framework for investigating the therapeutic potential of this compound as a novel drug candidate in oncology.
References
- Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs.
- Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells.
- Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond.
- Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction.
- Inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4 + helper and CD8 + effector T cells.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Fol
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Fol
- 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis.
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- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
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- Synthesis, Characterization of thiophene derivatives and its biological applic
- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents.
- Furans, Thiophenes and Rel
- Thieno[2,3-b]furan-5-carboxylic acid.
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- Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid as a ligand.
- CAS RN 1252780-50-9 | 3-Fluoro-5-phenylbenzo[b]thiophene-2-carboxylic acid.
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid.
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Application Note: Quantitative Analysis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid using HPLC-UV and LC-MS/MS
Abstract
This application note presents two robust and validated analytical methods for the precise quantification of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, a key small molecule intermediate in pharmaceutical development. The first method utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and quality control of the drug substance. The second method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices, such as human plasma, suitable for pharmacokinetic studies. Both protocols are designed to be self-validating, with detailed procedures for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction
This compound is a heterocyclic compound whose structural motifs are common in pharmacologically active agents.[3] The thiophene carboxylic acid moiety is a versatile scaffold in medicinal chemistry. Accurate and reliable quantification of this compound is paramount for ensuring product quality in manufacturing (assay and impurity profiling) and for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical and clinical studies.
This guide provides two distinct, fit-for-purpose analytical methodologies:
-
HPLC-UV: A widely accessible and reliable method ideal for quantifying the analyte in relatively clean samples like the active pharmaceutical ingredient (API) or formulated products. Its robustness makes it suitable for routine quality control environments.[3][4]
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological fluids.[5] Its superior sensitivity and selectivity, achieved through mass-based detection, are essential for pharmacokinetic and metabolic studies where analyte concentrations are often low and the matrix is challenging.[6][7]
The causality behind each procedural step is explained to provide a deeper understanding of the method development process, ensuring that researchers can adapt these protocols to their specific needs while maintaining scientific integrity.
Method 1: Quantification by HPLC-UV
This method is designed for the accurate assay of this compound in bulk drug substance or simple formulations.
Principle of HPLC-UV Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. The analyte, being a moderately polar molecule, is retained on a non-polar stationary phase (C18) and eluted with a polar mobile phase. The inclusion of an acid in the mobile phase is critical; it suppresses the ionization of the analyte's carboxylic acid group, ensuring consistent retention and promoting sharp, symmetrical peak shapes. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Reagents
-
HPLC System: Standard system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), High-purity water.
-
Analyte Standard: this compound (Reference Standard >99% purity).
2.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for peak shape control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 70% A / 30% B to 30% A / 70% B over 15 min | Ensures elution of the analyte with good separation from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity with peak shape. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds; should be optimized by UV scan. |
2.2.3. Standard and Sample Preparation
-
Diluent: Prepare a 50:50 (v/v) solution of Acetonitrile and Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the Stock Solution with the diluent to prepare at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution (50 µg/mL): Accurately weigh 5 mg of the test sample, transfer to a 100 mL volumetric flask, dissolve in methanol, and dilute to volume. Further dilute 1 mL of this solution to 10 mL with the diluent. Filter through a 0.45 µm syringe filter before injection.
2.2.4. Data Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.
-
Inject the sample solution.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve equation.
HPLC-UV Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
Method 2: Quantification by LC-MS/MS
This method is tailored for the selective and sensitive quantification of the analyte in human plasma, making it ideal for pharmacokinetic analysis.
Principle of LC-MS/MS Analysis
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). The carboxylic acid group makes the analyte amenable to ESI in negative ion mode, forming the deprotonated molecule [M-H]⁻.[6][8]
The mass spectrometer isolates this specific precursor ion, fragments it, and monitors a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out background noise, allowing for accurate quantification even at very low concentrations in a complex matrix like plasma.[8] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability in extraction and ionization.[9]
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Reagents
-
LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), High-purity water, Human Plasma (K2-EDTA).
-
Analyte Standard: this compound.
-
Internal Standard (IS): Ideally, a stable isotope-labeled version (e.g., ¹³C₆- or D₄-labeled analyte). If unavailable, a structurally similar compound with different mass can be used (e.g., a non-fluorinated analogue).
3.2.2. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm | Shorter column for faster analysis (UPLC). |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard for reversed-phase LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard for reversed-phase LC-MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 95% A / 5% B to 5% A / 95% B over 3 min | Fast gradient for high-throughput analysis. |
| Ionization Mode | ESI Negative | The carboxylic acid group readily deprotonates. |
| MRM Transition | Hypothesized: Q1: 253.0 Da -> Q3: 209.0 Da | Q1 is the [M-H]⁻ ion. Q3 corresponds to the loss of CO₂ (44 Da). |
| IS Transition | To be determined based on the IS used. | Must be unique from the analyte. |
3.2.3. Sample Preparation: Protein Precipitation Protein precipitation is a fast and straightforward method for removing the bulk of proteins from plasma samples.[5]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 150 µL of ice-cold Acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
3.2.4. Calibration and QC Sample Preparation Calibration standards and quality control (QC) samples must be prepared by spiking known amounts of the analyte stock solution into blank plasma to mimic the study samples and account for matrix effects.[10] A typical calibration range for pharmacokinetic studies might be 0.5 - 500 ng/mL.
LC-MS/MS Analysis Workflow
Caption: Bioanalytical workflow using protein precipitation.
Analytical Method Validation Protocol
The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[11] The protocols described here should be validated according to ICH Q2(R2) guidelines.[1][2][12]
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated. The acceptance criteria provided are typical for pharmaceutical analysis.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte. | No significant interfering peaks at the analyte's retention time in blank samples. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval providing suitable linearity, accuracy, and precision. | Defined by linearity experiments. |
| Accuracy | Closeness of results to the true value. | Mean recovery of 80-120% (bioanalysis) or 98-102% (assay). |
| Precision | Agreement between repeated measurements. | RSD ≤ 2% for assay; RSD ≤ 15% for bioanalysis (≤ 20% at LLOQ). |
| LOD / LOQ | Lowest amount detectable/quantifiable with reliability. | Signal-to-Noise ratio ≥ 3 for LOD and ≥ 10 for LOQ. |
| Robustness | Capacity to remain unaffected by small method variations. | RSD of results should remain within acceptable limits. |
Validation Workflow Logic
Caption: Logical flow of analytical method validation.
Conclusion
This application note provides two comprehensive, scientifically grounded methods for the quantification of this compound. The HPLC-UV method offers a robust solution for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical applications. By following the detailed protocols and implementing the described validation framework, researchers can ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory expectations.
References
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Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Source: AMSbiopharma. URL: [Link]
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Title: Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Source: ResearchGate. URL: [Link]
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Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Source: ICH. URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager. URL: [Link]
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Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Source: LCGC International. URL: [Link]
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Title: Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Source: NIH National Center for Biotechnology Information. URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency. URL: [Link]
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Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Source: YouTube. URL: [Link]
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Title: Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Source: NIH National Center for Biotechnology Information. URL: [Link]
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Title: Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Source: MDPI. URL: [Link]
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Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Source: NIH National Center for Biotechnology Information. URL: [Link]
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Title: Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Source: NIH National Center for Biotechnology Information. URL: [Link]
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Title: HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Source: ResearchGate. URL: [Link]
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- 11. database.ich.org [database.ich.org]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Notes & Protocols: Characterizing 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic Acid Derivatives in Cell-Based Assays
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides a comprehensive suite of cell-based assays designed to elucidate the biological activity of novel compounds based on the 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid scaffold. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to generate robust, interpretable, and publication-quality data. The protocols herein are designed as self-validating systems, incorporating essential controls and optimization steps to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the functional characterization of new chemical entities.
Section 1: Foundational Analysis - Gauging Primary Cellular Impact
The initial characterization of any novel compound should focus on its fundamental effect on cell health. These assays are crucial for establishing a dose-response relationship and determining whether the compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death).
Assay of Choice: Cell Viability via Mitochondrial Activity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[4] This assay is a rapid, high-throughput method to assess cytotoxicity and establish a preliminary IC₅₀ (half-maximal inhibitory concentration).
Workflow for MTT-Based Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Materials:
-
96-well flat-bottom cell culture plates
-
Test this compound derivative, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM)
-
Appropriate cell line and complete culture medium
-
MTT reagent (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.
-
Causality Insight: The 24-hour incubation allows cells to recover from trypsinization and adhere firmly, ensuring that the compound's effect is measured on healthy, proliferating cells. Seeding density must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment.[3]
-
-
Compound Preparation & Addition: Prepare serial dilutions of the thiophene derivative in complete culture medium. A common starting point is a 2-fold dilution series from 100 µM down to ~0.1 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Self-Validation System:
-
Vehicle Control: Treat cells with the highest concentration of DMSO used in the experiment (e.g., 0.1%). This is critical to ensure the solvent itself is not causing toxicity.
-
Untreated Control: Treat cells with culture medium only. This represents 100% cell viability.
-
Blank Control: Include wells with medium only (no cells) to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism (typically 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.[3][5] Visually confirm the formation of purple formazan crystals in the untreated control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[4][6]
-
Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
| Parameter | Recommended Starting Condition | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in logarithmic growth phase and do not become confluent by the end of the assay. |
| Compound Incubation | 48 - 72 hours | Allows sufficient time for compounds affecting cell cycle or inducing apoptosis to exert their effects. |
| Final DMSO Conc. | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells and confound results. |
| MTT Incubation | 2 - 4 hours | Balances sufficient formazan production with minimizing potential artifacts from prolonged incubation.[5] |
Assay of Choice: Cell Proliferation via DNA Synthesis (BrdU Assay)
Principle: While the MTT assay measures metabolic activity, the BrdU (5-bromo-2'-deoxyuridine) assay directly quantifies DNA synthesis, a hallmark of cell proliferation.[7] BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[8] This incorporated BrdU is then detected using a specific anti-BrdU antibody, typically in an ELISA-based format.[9] This method is more specific for proliferation than metabolic assays and can distinguish between cytostatic and cytotoxic effects.
Detailed Protocol: BrdU Colorimetric ELISA
-
Materials:
-
BrdU Cell Proliferation ELISA Kit (contains BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, substrate, and stop solution)
-
Experimental setup (cells, plates, compound) as described for the MTT assay.
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. The incubation period with the compound is critical and should be at least one full cell cycle length.
-
BrdU Labeling: Add the BrdU labeling reagent to each well at the manufacturer's recommended dilution and incubate for 2-24 hours at 37°C.[7]
-
Causality Insight: The labeling time depends on the cell line's doubling time. Rapidly dividing cells may only need a 2-hour pulse, while slower-growing primary cells might require up to 24 hours to ensure a detectable signal.[7]
-
-
Fixation and Denaturation: Remove the labeling medium. Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Causality Insight: This step is critical. Fixation preserves cell morphology, while denaturation with acid (e.g., HCl) unwinds the DNA, making the incorporated BrdU accessible to the antibody for detection.[10]
-
-
Antibody Incubation: Wash the wells with wash buffer. Add the diluted anti-BrdU detector antibody and incubate for 1-2 hours at room temperature.
-
Secondary Antibody & Detection: Wash the wells. Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes. Wash again, then add the TMB substrate. A blue color will develop.
-
Stop Reaction & Readout: Add the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm within 30 minutes.
-
-
Data Analysis:
-
Subtract background absorbance (wells with no cells).
-
Calculate the percentage of proliferation relative to the untreated control.
-
Plot the results and determine the IC₅₀ value, which in this context represents the concentration that inhibits DNA synthesis by 50%.
-
Section 2: Mechanistic Elucidation - Uncovering the Mode of Action
Once a compound demonstrates anti-proliferative or cytotoxic activity, the next essential step is to determine how it works. The following assays probe common mechanisms of action for therapeutic compounds.
Apoptosis Induction: Caspase-3/7 Activity Assay
Principle: Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in the apoptotic cascade is the activation of effector caspases, particularly Caspase-3 and Caspase-7. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and Caspase-7.[11] The cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.[12]
Workflow for Luminescent Caspase-3/7 Assay
Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Materials:
-
White-walled, clear-bottom 96-well plates (essential for luminescence assays to maximize signal and prevent crosstalk).
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
Positive control inducer of apoptosis (e.g., Staurosporine, Etoposide).
-
Luminometer plate reader.
-
-
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. After 24 hours, treat with the thiophene derivative at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀ value determined from the MTT assay).
-
Self-Validation System: Include a positive control (e.g., 1 µM Staurosporine) and a vehicle control.
-
-
Incubation: Incubate for a time period appropriate for apoptosis induction (typically 6, 12, or 24 hours).
-
Assay Execution: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of the reagent directly to each 100 µL of cell culture medium in the wells.[11] c. Mix briefly on an orbital shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold-change in caspase activity relative to the vehicle control.
-
A significant (e.g., >2-fold) increase in luminescence indicates that the compound induces apoptosis through the Caspase-3/7 pathway.
-
Signaling Pathway Modulation: Western Blot Analysis
Principle: Many drugs exert their effects by modulating intracellular signaling pathways that control cell growth, survival, and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.[13] Western blotting is a powerful technique to detect changes in the expression levels and phosphorylation status of specific proteins within these pathways.[14][15] An increase in the phosphorylated form of a protein (e.g., p-Akt) often indicates pathway activation.
Hypothesized Signaling Cascade for Thiophene Derivative Action
Caption: Potential signaling pathways modulated by thiophene derivatives.
Detailed Protocol: Western Blot for p-Akt and p-ERK
-
Materials:
-
6-well or 10 cm cell culture plates.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[14]
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Step-by-Step Methodology:
-
Cell Culture and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the thiophene derivative (e.g., at its IC₅₀) for a short duration (e.g., 15, 30, 60 minutes) to capture dynamic phosphorylation events.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[14] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay. This is critical for ensuring equal protein loading.[16]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and SDS sample buffer. Boil the samples, then load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[14]
-
Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again. Apply the ECL substrate and capture the chemiluminescent signal using an imager.
-
Stripping and Reprobing (Self-Validation): To ensure observed changes are specific, the membrane can be stripped of the phospho-antibody and re-probed for the corresponding total protein (e.g., total Akt) and a loading control (e.g., GAPDH). This confirms that any decrease in the phospho-protein signal is due to inhibition of phosphorylation, not a decrease in the total amount of the protein.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each lane.
-
Then, normalize this ratio to the loading control (GAPDH or β-actin).
-
Compare the normalized signal in treated samples to the vehicle control to determine if the compound inhibits or activates the pathway.
-
Transcriptional Regulation: Luciferase Reporter Assay
Principle: Thiophene derivatives may act by altering the activity of specific transcription factors (TFs) that regulate genes involved in inflammation (e.g., NF-κB) or other cellular processes. A luciferase reporter assay is a highly sensitive method to measure the activity of a specific promoter or TF response element.[17][18] In this assay, cells are transfected with a plasmid where the luciferase reporter gene is under the control of a promoter containing response elements for a TF of interest. An increase or decrease in luminescence upon compound treatment indicates modulation of the TF's activity.[19]
Detailed Protocol: NF-κB Luciferase Reporter Assay
-
Materials:
-
HEK293T or other easily transfectable cell line.
-
NF-κB luciferase reporter plasmid (containing multiple NF-κB response elements upstream of the luciferase gene).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., CMV). This is used to normalize for transfection efficiency.[20]
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase® Reporter Assay System (Promega or similar).
-
Luminometer.
-
-
Step-by-Step Methodology:
-
Co-transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation and Treatment: Allow 24 hours for plasmid expression. Then, treat the cells with the thiophene derivative for 6-24 hours.
-
Self-Validation System: Include a positive control (e.g., TNF-α, a known activator of NF-κB) and a vehicle control.
-
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer. Incubate for 15-20 minutes at room temperature.[20]
-
Luciferase Assay: a. Transfer the cell lysate to a white-walled luminometer plate. b. Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity. c. Add the Stop & Glo® Reagent, which quenches the firefly signal and simultaneously activates the Renilla luciferase reaction. Measure the Renilla luminescence.
-
Readout: Measure both firefly and Renilla luminescence sequentially in a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly Luminescence / Renilla Luminescence for each well. This normalization corrects for variability in cell number and transfection efficiency.
-
Compare the normalized ratios of treated wells to the vehicle control to determine the effect of the compound on NF-κB transcriptional activity.
-
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Alfa Chemistry. (2022, August 4). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. Cision PR Newswire. Retrieved from [Link]
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CD BioSciences. (n.d.). Cell-based Epigenetic Assays. CD BioSciences. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. INDIGO Biosciences. Retrieved from [Link]
- Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. Google Patents.
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ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. Retrieved from [Link]
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Preprints.org. (2024). Synthesis, Characterization of thiophene derivatives and its biological applications. Preprints.org. Retrieved from [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). protocols.io. Retrieved from [Link]
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National Institutes of Health. (2016). Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter. NIH. Retrieved from [Link]
-
ResearchGate. (2006). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Retrieved from [Link]
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PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Retrieved from [Link]
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National Institutes of Health. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. NIH. Retrieved from [Link]
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protocols.io. (2024). Caspase 3/7 Activity. protocols.io. Retrieved from [Link]
-
G-Biosciences. (2017, October 3). Role of reporter genes to assay for transcription factors & more. G-Biosciences. Retrieved from [Link]
-
National Institutes of Health. (2014). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. NIH. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved from [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. Retrieved from [Link]
-
ResearchGate. (2022, January 5). How to determine transcriptional activity by Luciferase assay?. ResearchGate. Retrieved from [Link]
-
PubMed. (2006). (S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. PubMed. Retrieved from [Link]
-
Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Abbkine. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. Retrieved from [Link]
-
Frontiers. (2021). A Comparative Overview of Epigenomic Profiling Methods. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Creative Diagnostics. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Epigenetic Assay Services. Reaction Biology. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit (Colorimetric Method). Elabscience. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. NIH. Retrieved from [Link]
-
Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation. Biocompare. Retrieved from [Link]
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Application Notes and Protocols: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. The 4-arylthiophene-2-carboxylic acid framework, in particular, has garnered significant attention as a versatile template for the development of potent and selective inhibitors of various enzymes and receptors. This application note provides a comprehensive guide to the synthesis and application of a key building block, 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid , in the discovery of novel bioactive molecules, with a particular focus on the development of protein kinase inhibitors. The strategic placement of the fluoro and hydroxyl groups on the phenyl ring offers opportunities for enhanced target engagement and favorable pharmacokinetic properties.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the starting material is paramount for successful reaction planning and execution.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₇FO₃S | Calculated |
| Molecular Weight | 238.24 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in water. | General knowledge of similar structures |
| pKa | ~3.5 - 4.5 (for the carboxylic acid) | Estimated based on similar thiophene-2-carboxylic acids |
Synthetic Strategy: Building the Core and its Derivatives
The synthesis of this compound and its subsequent derivatization into bioactive amides can be achieved through a robust and modular synthetic sequence. The cornerstone of this strategy is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3][4]
Diagram: Synthetic Workflow
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- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Phased Experimental Approach for the Characterization of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Abstract: This document outlines a comprehensive, phased experimental strategy for the characterization of the novel compound, 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. The molecular architecture, featuring a thiophene-2-carboxylic acid scaffold, is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active agents.[1][2] The incorporation of a fluorinated hydroxyphenyl moiety suggests the potential for enhanced metabolic stability and specific target interactions, common strategies in modern drug design.[3] This guide provides a logical, multi-stage workflow—from initial target-agnostic screening to hypothesis-driven mechanism of action studies and preliminary ADME-Tox profiling. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework to thoroughly investigate the therapeutic potential of this compound.
Introduction and Rationale
The compound this compound presents several features of high interest for drug discovery. Thiophene rings are bioisosteres of benzene and are found in numerous approved drugs, contributing to a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] The strategic placement of a fluorine atom can significantly modulate a compound's physicochemical properties, such as lipophilicity and pKa, and can block sites of metabolism, thereby improving its pharmacokinetic profile.[3][7] Furthermore, the phenolic hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors, respectively, suggesting a high probability of specific interactions with biological targets like enzyme active sites or receptor binding pockets.
This guide eschews a one-size-fits-all template, instead proposing a phased approach that builds in complexity and specificity as data is acquired. This strategy, outlined below, is designed to efficiently allocate resources, starting with broad, cost-effective screens and progressing to more intensive, target-focused assays.
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
An advanced technical support guide for researchers, scientists, and drug development professionals focused on enhancing the yield and purity of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid.
Welcome to the technical support resource for the synthesis of this compound. This guide is structured to provide direct, actionable solutions to common challenges encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to optimize your reaction outcomes.
The most prevalent and versatile route to this molecule involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Formation of a C-C bond between a thiophene core and the fluorinated phenyl ring to yield an ester intermediate.
-
Saponification (Hydrolysis): Conversion of the ester intermediate to the final carboxylic acid product.
This guide is organized to troubleshoot issues in both stages of this synthetic pathway.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing a diagnosis of potential causes and validated solutions.
Issue 1: Low or No Yield in the Suzuki-Miyaura Coupling Step
Question: I am attempting to couple methyl 4-bromothiophene-2-carboxylate with (3-fluoro-5-hydroxyphenyl)boronic acid, but I am observing very low conversion to the desired ester product. What are the likely causes and how can I improve the yield?
This is a frequent challenge, often stemming from one of three areas: catalyst inefficiency, instability of the boronic acid, or suboptimal reaction conditions.
-
Inefficient Catalyst System: The combination of the palladium source and ligand is critical for facilitating the catalytic cycle efficiently. A slow or inactive catalyst gives side reactions time to occur.[1]
-
Solution: Employ a highly active catalyst system. While Pd(PPh₃)₄ is a classic choice, modern catalyst systems composed of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide superior results by accelerating the rate of productive cross-coupling.[1][2]
-
-
Protodeboronation of the Boronic Acid: This is a major competing side reaction where the C-B bond of the boronic acid is cleaved and replaced by a proton from the solvent or base, consuming your starting material.[1] Thiophene boronic acids are particularly susceptible to this issue.
-
Solution 1: Choice of Base: Strong bases (e.g., NaOH, KOH) and high pH can accelerate protodeboronation. Switch to milder inorganic bases like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[1][3]
-
Solution 2: Use a Boronate Ester: Convert the boronic acid to a more stable derivative, such as its pinacol ester. MIDA boronates are also exceptionally stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing degradation.[4]
-
Solution 3: Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can suppress protodeboronation. Using an anhydrous solvent may be beneficial.
-
-
Suboptimal Temperature and Reaction Time: Elevated temperatures can increase the rate of side reactions, including protodeboronation and catalyst decomposition.[1]
-
Solution: Operate at the lowest effective temperature. For many modern catalyst systems, temperatures in the 60-80 °C range are sufficient.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after completion.
-
-
Presence of Oxygen: Oxygen can deactivate the Pd(0) catalyst, halting the catalytic cycle.
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Issue 2: Incomplete Saponification or Product Decomposition
Question: The Suzuki coupling to the ester intermediate worked well, but during the final hydrolysis step with NaOH, my yield of the carboxylic acid is low and I see multiple spots on my TLC plate. What is happening?
Hydrolysis of the ester to the carboxylic acid can be complicated by the molecule's other functional groups. Harsh conditions can lead to unwanted side reactions.
-
Decarboxylation: Thiophene-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh basic or acidic conditions, especially at elevated temperatures.[5][6] This would result in the formation of 4-(3-fluoro-5-hydroxyphenyl)thiophene.
-
Solution: Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective and less harsh than NaOH or KOH at reflux.[7] Carefully monitor the reaction and avoid excessive heating.
-
-
Steric Hindrance: While less likely for a methyl or ethyl ester, significant steric bulk near the ester group can slow down the rate of hydrolysis.[8]
-
Solution: If using a bulkier ester (e.g., t-butyl), a two-step deprotection (e.g., acid-catalyzed cleavage with TFA) might be necessary. For methyl/ethyl esters, simply extending the reaction time at a mild temperature is usually sufficient.
-
-
Side Reactions Involving the Phenol: The free hydroxyl group is acidic and will be deprotonated under basic conditions. While generally stable, highly reactive intermediates could potentially lead to side reactions if the conditions are too aggressive.
-
Solution: Maintaining mild temperatures (0 °C to room temperature) and using the stoichiometric amount of base required for hydrolysis will minimize the risk of unforeseen side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Suzuki-Miyaura reaction?
The cycle involves three main steps: (1) Oxidative Addition , where the Pd(0) catalyst inserts into the carbon-halogen bond of the thiophene bromide; (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium center; and (3) Reductive Elimination , where the new C-C bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[9]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Q2: Why is the choice of base so critical in this specific Suzuki coupling?
The base has two primary functions: it activates the boronic acid by forming a more nucleophilic boronate species (-ate complex), which facilitates transmetalation, and it neutralizes the acid generated during the cycle.[3] For sensitive substrates like thiophene boronic acids, a base that is strong enough to form the boronate complex but not so harsh that it promotes rapid protodeboronation is required. This is why K₃PO₄ is often an ideal choice.[1]
Q3: How should I purify the final carboxylic acid product?
Purification can typically be achieved through a combination of techniques:
-
Acid-Base Extraction: After the reaction, acidify the aqueous layer to a pH of ~2-3. The carboxylic acid product will precipitate or can be extracted into an organic solvent like ethyl acetate. This step removes any neutral or basic impurities.
-
Column Chromatography: If further purification is needed, silica gel chromatography can be effective. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid can be used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone/heptane) can provide highly pure material.
Optimized Experimental Protocols
The following protocols are robust starting points for this synthesis.
Protocol 1: Suzuki-Miyaura Coupling (Ester Synthesis)
| Parameter | Condition | Rationale |
| Aryl Halide | Methyl 4-bromothiophene-2-carboxylate | Commercially available starting material. |
| Boron Reagent | (3-Fluoro-5-hydroxyphenyl)boronic acid | - |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Highly active catalyst system to promote fast coupling and minimize side reactions.[10] |
| Base | K₃PO₄ (3 equivalents) | Effective, mild base that minimizes protodeboronation.[1][11] |
| Solvent | 1,4-Dioxane / H₂O (5:1 ratio) | Good solvent for both organic and inorganic reagents. Water is necessary for the base. |
| Temperature | 80 °C | Balances reaction rate with minimizing thermal degradation. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a round-bottom flask, add methyl 4-bromothiophene-2-carboxylate (1.0 eq), (3-fluoro-5-hydroxyphenyl)boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand, then add this catalyst mixture to the main reaction flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
Protocol 2: Saponification (Final Product Synthesis)
| Parameter | Condition | Rationale |
| Reagent | Lithium Hydroxide (LiOH) | Milder than NaOH/KOH, reducing the risk of decarboxylation.[7] |
| Solvent | Tetrahydrofuran (THF) / H₂O (3:1 ratio) | Ensures solubility of the ester starting material. |
| Temperature | Room Temperature (approx. 20-25 °C) | Avoids thermal decomposition and side reactions. |
| Workup | Acidification with 1M HCl | Protonates the carboxylate salt to yield the final acid product. |
Step-by-Step Procedure:
-
Dissolve the purified ester intermediate in a THF/water mixture.
-
Add LiOH (2-3 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
A precipitate should form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
References
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
- CN101906092B. (2012). Preparation method of 2-thiophenecarboxylic acid.
-
Hosokawa, S., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
-
Rehman, N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14139-14154. [Link]
-
Attimarad, M., Mohan, S., & Murthyl, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288. [Link]
- Levitt, L. S. (1956). Process for the purification of thiophene. U.S.
-
Yilmaz, I., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of Sulfur Chemistry, 44(1), 1-17. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408-11417. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
D'Agostino, S., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(12), 1739-1750. [Link]
-
Pews, R. G., & Lysenko, Z. (1987). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 16. [Link]
-
ResearchGate. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
-
Chen, J., et al. (2023). Primitive thioesterification/hydrolysis reaction cycles for dissipative assemblies. ChemRxiv. [Link]
- US5034049A. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
-
Ecker, J. R., & Le-Phuoc, H. (1984). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 311, 125-133. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
Melucci, M., Barbarella, G., & Sotgiu, G. (2003). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. Synlett, 2003(02), 205-208. [Link]
-
Al-Majid, A. M. A., et al. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ARKIVOC, 2015(vii), 50-62. [Link]
-
The Organic Chemistry Tutor. (2022, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
-
Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(16), 5314-5315. [Link]
-
Jiang, Z., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Polymers, 14(2), 241. [Link]
-
Zhang, X., et al. (2023). Thiophenol-Catalyzed Radical Hydroformylation of Unactivated Sterically Hindered Alkenes. Journal of the American Chemical Society. [Link]
-
Pinto, A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Chieffo, L. R., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. [Link]
-
Ye, Z., et al. (2014). Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(16), 3913-3918. [Link]
- US5688969A. (1997). Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof.
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
ResearchGate. (2019). Thiophene Esters Are Not Selective for H2S and Undergo Thiol and Esterase Cleavage. [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Wang, Y., et al. (2024). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Organic Letters, 26(1), 123-128. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
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- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Answering the call of complex molecular purification, this Technical Support Center guide, crafted by a Senior Application Scientist, provides an in-depth exploration of purification strategies for 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid . This document moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to troubleshoot and adapt methodologies for optimal purity.
Introduction: this compound is a multi-functional molecule featuring a thiophene carboxylic acid core linked to a substituted phenol. Its structural complexity, incorporating two distinct acidic protons (carboxylic and phenolic), an aromatic thiophene ring, and a fluorinated phenyl group, presents unique challenges and opportunities for purification. Achieving high purity is critical, as this compound is a potential building block in medicinal chemistry and materials science, where even trace impurities can derail subsequent synthetic steps or biological assays.
This guide provides a systematic approach to purification, addressing common issues from crude reaction mixtures to final product polishing.
Compound Profile & Purification Strategy
The purification strategy is dictated by the compound's key functional groups. Understanding their properties is the first step to designing an effective separation protocol.
| Feature | Chemical Group | pKa (Estimated) | Implication for Purification |
| Primary Acidic Site | Thiophene-carboxylic acid | ~3.5 - 4.5 | Readily deprotonated by weak bases like sodium bicarbonate (NaHCO₃). This is the primary handle for acid-base extraction. |
| Secondary Acidic Site | Phenolic hydroxyl | ~9 - 10 | Requires a stronger base (e.g., NaOH) for complete deprotonation. Its weak acidity allows for selective separation from the more acidic carboxyl group. |
| Aromatic Core | Thiophene & Phenyl Rings | N/A | Allows for purification via reversed-phase chromatography. Provides a chromophore for UV detection during analysis (HPLC, TLC). |
| Polarity | Contains H-bond donors (OH, COOH) and acceptors. | N/A | Soluble in polar organic solvents (e.g., Ethyl Acetate, Methanol, Acetone). Low solubility in non-polar solvents (e.g., Hexane, Heptane) and, in its protonated form, in water. |
Purification Workflow Decision Tree
This workflow outlines a logical progression from a crude reaction mixture to a highly pure final product.
Caption: General purification workflow for the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities I should expect?
A1: Impurities are highly dependent on the synthetic route (e.g., Suzuki or Stille coupling). Common culprits include:
-
Unreacted Starting Materials: Such as the corresponding boronic acid/ester or organotin reagent, and the thiophene precursor.
-
Homocoupled Byproducts: From the reaction of starting materials with themselves.
-
Catalyst Residues: Residual palladium or other transition metals are common and can be difficult to remove.
-
Incomplete Hydrolysis: If the synthesis involves a final ester hydrolysis step, the corresponding methyl or ethyl ester of the product may be present.
-
Neutral Organic Byproducts: Non-acidic side products from the reaction.
Q2: My crude product is a complex mixture. Where do I begin?
A2: An acid-base extraction is the most powerful initial purification step for separating your acidic product from neutral or basic impurities.[1][2] The carboxylic acid is sufficiently acidic to be extracted into an aqueous phase using a mild base like sodium bicarbonate, leaving many organic impurities behind.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently invert the funnel multiple times, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product (sodium carboxylate salt) will be in the lower aqueous layer. Drain this layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layers with fresh EtOAc to remove any trapped neutral impurities.
-
Re-acidification: Cool the aqueous layer in an ice bath and slowly add 2M HCl dropwise with stirring. The protonated carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Q3: I performed the acid-base extraction, but the product is still not pure. What's next?
A3: For a solid product, recrystallization is the next logical step. The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Screening for Recrystallization Solvents
| Solvent System | Rationale |
| Ethanol / Water | Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then cool. |
| Acetone / Hexane | Dissolve in minimal warm acetone, add hexane dropwise until cloudy, then cool. |
| Ethyl Acetate / Heptane | A good general-purpose system for moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds. |
Troubleshooting Recrystallization
Caption: Troubleshooting guide for common crystallization issues.
Q4: My compound streaks badly on silica gel TLC and column chromatography fails. How can I fix this?
A4: This is a classic problem with carboxylic acids on standard silica gel.[3] The acidic proton interacts strongly with the silica surface, causing severe tailing. The solution is to suppress this interaction by acidifying your mobile phase.
Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel.
-
Mobile Phase (Eluent): Start with a solvent system identified from TLC, such as Hexane/Ethyl Acetate. To this mixture, add 0.5-1% acetic acid . This keeps your compound fully protonated, minimizing interactions with the silica and resulting in sharper bands.
-
Procedure:
-
Determine the optimal eluent polarity using TLC plates run in solvent systems containing 1% acetic acid.
-
Dry-load your sample onto a small amount of silica gel for best results.
-
Run the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent (and volatile acetic acid) under reduced pressure.
-
Q5: How do I confirm the purity of my final product?
A5: A combination of techniques is necessary for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the chemical structure and can reveal the presence of organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the accurate mass of the compound and shows the number of components in the sample. Purity is often estimated by the relative area of the main peak.
-
HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis.[4][5][6] A reversed-phase C18 column is typically used with a mobile phase of acetonitrile or methanol and water, containing a modifier like 0.1% formic acid or acetic acid to ensure sharp peaks.[6]
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Isolation of a Carboxylic acid. Reddit r/chemhelp. [Link]
-
How can I purify carboxylic acid? ResearchGate. [Link]
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Institutes of Health (NIH). [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
Overcoming solubility issues with 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Technical Support Center: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Introduction
Welcome to the technical support guide for this compound. This molecule, characterized by its thiophene carboxylic acid core linked to a fluorinated hydroxyphenyl group, presents significant potential in medicinal chemistry and materials science. However, its complex structure, featuring both hydrophobic (thiophene, phenyl ring) and hydrophilic (carboxylic acid, hydroxyl) functional groups, often leads to challenging solubility profiles.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, practical solutions to common solubility issues encountered during experimental work. We will move beyond simple solvent suggestions to explain the underlying chemical principles, enabling you to make informed decisions to advance your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by a delicate balance between its different chemical moieties:
-
Thiophene & Phenyl Rings: These aromatic systems are large and nonpolar, contributing to low solubility in aqueous media (hydrophobicity).[1]
-
Carboxylic Acid Group (-COOH): This is a polar, acidic group capable of hydrogen bonding.[2][3] Its solubility is highly pH-dependent. At acidic or neutral pH, it is protonated (-COOH) and less soluble. At basic pH, it deprotonates to a carboxylate salt (-COO⁻), which is an ion and significantly more water-soluble.[4][5][6]
-
Hydroxyl Group (-OH): This phenolic group is weakly acidic and polar, contributing to some hydrogen bonding capacity.
-
Fluorine Atom (-F): As a highly electronegative atom, it can influence the acidity (pKa) of the nearby hydroxyl and carboxylic acid groups through inductive effects, potentially increasing their acidity compared to non-fluorinated analogs.[4]
This combination makes the compound poorly soluble in both water and non-polar organic solvents, a common challenge for many small molecule drugs.[7]
Q2: What is a good "first-choice" solvent for creating a high-concentration stock solution?
A2: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[8][9] It is a standard choice for compound library storage and initial screening experiments.[10] However, it's crucial to be mindful of its potential effects on cells and assays, typically keeping the final concentration in your experiment below 0.5% (v/v) to avoid artifacts.[9][11]
Q3: Why does my compound precipitate when I dilute my DMSO stock into aqueous buffer or cell media?
A3: This is a classic problem known as "antisolvent precipitation." Your compound is highly soluble in 100% DMSO but poorly soluble in the aqueous environment of your buffer or media. When you add a small volume of the DMSO stock to a large volume of the aqueous solution, the DMSO concentration plummets, and the buffer becomes the primary solvent. The compound, no longer adequately solvated, crashes out of the solution. Strategies to overcome this are detailed in the Troubleshooting Guide below.
Troubleshooting Guide: Common Solubility Problems & Solutions
Q4: I need to prepare a solution for an in vitro assay, but the compound is insoluble in my aqueous buffer (e.g., PBS). What should I do?
A4: Use a pH-mediated solubilization strategy. The carboxylic acid group is your key to aqueous solubility. By raising the pH of the solution, you can deprotonate the carboxylic acid to form a highly soluble carboxylate salt.[4][5]
-
Causality: The pKa of a thiophene-2-carboxylic acid is approximately 3.5.[12] The pKa of a phenol is around 10. The carboxylic acid is significantly more acidic. By raising the pH to at least 2 units above the carboxylic acid pKa (i.e., pH > 5.5), you ensure near-complete deprotonation and formation of the soluble salt. A pH of 7.4 (physiological) is generally sufficient.
-
Recommended Protocol: See Protocol 1: pH-Mediated Aqueous Solubilization .
-
Caution: Ensure your compound and experimental system are stable at the required pH. For this molecule, basic conditions (e.g., pH 7-9) should be well-tolerated.
Q5: I tried adjusting the pH, but the solubility is still insufficient for my needs. What is the next step?
A5: Employ a co-solvent strategy. If pH adjustment alone is not enough, combining it with a small amount of a water-miscible organic co-solvent can dramatically improve solubility.[13]
-
Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by reducing the polarity of the bulk aqueous solvent.[13] This makes the environment more "hospitable" to the nonpolar regions of your molecule, preventing it from precipitating.
-
Recommended Approach: Start by preparing a high-concentration stock in 100% DMSO. Then, perform a serial dilution into your aqueous buffer. It is critical to ensure the final concentration of the co-solvent is compatible with your assay. For cell-based assays, the final DMSO concentration should ideally be ≤0.5%.[9][11]
-
Workflow: See the Solubilization Workflow Diagram below for a step-by-step decision process.
Q6: My compound needs to be dissolved in a purely organic solvent for a chemical reaction (e.g., esterification). Which solvents are best?
A6: For organic synthesis, solubility will depend on the reaction conditions.
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN) are excellent starting points. They can solvate both the polar functional groups and the aromatic rings.
-
Ethers and Chlorinated Solvents: Dichloromethane (DCM) and Diethyl Ether may work, especially if the compound is converted to a less polar derivative like an acid chloride or ester.[1][14]
-
Pro-Tip: Gentle heating can often improve solubility in organic solvents, but always check the thermal stability of your compound first.
Experimental Protocols & Data
Table 1: Recommended Solvents & Starting Concentrations
| Solvent | Type | Use Case | Typical Starting Conc. | Notes & Cautions |
| DMSO | Polar Aprotic | High-concentration stock for biological assays | 10-50 mM | Gold standard for initial solubilization. Keep final assay concentration low (<0.5%) to avoid cytotoxicity or artifacts.[9][11][15] |
| Ethanol | Polar Protic | Co-solvent for in vivo or in vitro use | 1-10 mM | Generally less toxic than DMSO but also a less powerful solvent. |
| PBS (pH 7.4) | Aqueous Buffer | Direct solubilization for assays | Low µM range | Solubility is highly dependent on pH. Only works if the required concentration is low. |
| PBS (pH 9.0) + 1% DMSO | Buffered Co-Solvent | Difficult-to-solubilize aqueous preps | Mid-to-High µM range | The combination of basic pH and a co-solvent is a powerful strategy. Ensure assay compatibility. |
| THF / DMF | Polar Aprotic | Organic synthesis, analytical standards | >50 mM | Good general-purpose solvents for chemical reactions. DMF may require heating. |
Protocol 1: pH-Mediated Aqueous Solubilization
-
Weigh Compound: Accurately weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Initial Suspension: Add a small volume of purified water (e.g., 10% of the final desired volume) to the solid. The compound will likely not dissolve and will form a suspension.
-
Basification: Add a 1 M NaOH solution dropwise while vortexing. Monitor the pH using a calibrated micro-pH probe or pH strips. Continue adding base until the solid dissolves completely. The target pH should typically be between 7.4 and 9.0.
-
Final Volume Adjustment: Once the solid is fully dissolved, add the desired buffer (e.g., 10x PBS) to achieve the correct final buffer concentration.
-
q.s. to Volume: Bring the solution to its final volume with purified water.
-
Final pH Check: Verify that the final pH is correct for your experiment. Adjust with dilute HCl or NaOH if necessary.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility. This is a critical self-validating step.
Visualized Workflow
Diagram 1: Troubleshooting Solubility Workflow
This decision tree outlines the logical steps for tackling solubility challenges with the target compound.
Caption: Decision tree for selecting a solubilization strategy.
References
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Thiophene-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Britannica. (n.d.). Carboxylic acid: Properties, Structure, Reactions. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Retrieved from [Link]
-
Tollbäck, P., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC, NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluorothiophene-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC, NIH. Retrieved from [Link]
-
El-Hafidi, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]
-
University of Babylon. (n.d.). Carboxylic Acids. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
Lominac, K. D., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC, NIH. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Strategies to Improve solubility of Oral Drugs. Retrieved from [Link]
-
ResearchGate. (2016). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). pKa Chart. Retrieved from [Link]
-
ResearchGate. (2020). pKa Values for Thiophenols 1-7. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Thiophenecarboxylic acid. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. medical.mu.edu.iq [medical.mu.edu.iq]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common challenges and side reactions encountered during the synthesis of this important intermediate.
The most prevalent synthetic route to this molecule involves a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is known for its versatility but is also sensitive to various parameters that can lead to side reactions and purification difficulties.[1][2] This guide will help you navigate these challenges to optimize your reaction outcomes.
Primary Synthetic Pathway: Suzuki-Miyaura Coupling
The target molecule is typically synthesized by coupling a 4-halothiophene-2-carboxylic acid derivative (e.g., the 4-bromo ester) with 3-fluoro-5-hydroxyphenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base.
Figure 2. Competing reaction pathways in the synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Google Patents. US4051151A - Thiophene derivatives and process for preparation thereof.
- Google Patents. CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Wikipedia. Thioester.
- YouTube. Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Benchchem. 4-Hydroxythiophene-2-carboxylic acid | 40748-90-1.
- ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides.
- ClutchPrep. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons.
- ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures.
- Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification.
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The core of this synthesis often relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation that, while versatile, can present challenges, especially with highly functionalized substrates.
I. Proposed Synthetic Strategy: A Suzuki-Miyaura Approach
The most direct and convergent approach to synthesizing this compound is via a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of a thiophene derivative with a phenylboronic acid derivative. Two primary disconnections are possible:
-
Route A: Coupling of 4-bromo-thiophene-2-carboxylic acid with (3-fluoro-5-hydroxyphenyl)boronic acid.
-
Route B: Coupling of a 4-boronic acid (or ester) derivative of thiophene-2-carboxylic acid with a 3-bromo-5-fluorophenol.
For the purposes of this guide, we will focus on Route A , as 4-bromo-thiophene-2-carboxylic acid is a readily available starting material.
A critical consideration is the presence of the acidic carboxylic acid and phenol protons. These functional groups can potentially interfere with the catalytic cycle. While Suzuki couplings are known for their tolerance of a wide range of functional groups, including those with acidic protons, the carboxylate and phenoxide that form in the basic reaction medium can coordinate to the palladium center and potentially inhibit the catalyst.[1]
Therefore, a key decision is whether to employ protecting groups for the carboxylic acid and/or the phenol.
-
Without Protecting Groups: This is the more atom-economical approach. Success will heavily depend on the careful selection of the base, solvent, and ligand to minimize side reactions and catalyst inhibition. An extra equivalent of base will be required to neutralize the acidic protons.[2]
-
With Protecting Groups: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) and the phenol as an ether (e.g., methyl or benzyl ether) can lead to a more robust and reproducible reaction, albeit with additional synthetic steps for protection and deprotection.[3]
The following workflow diagram illustrates the protected and unprotected routes.
Caption: Synthetic workflow for this compound via protected and unprotected Suzuki-Miyaura coupling routes.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) active species may not be forming or is decomposing. The carboxylate or phenoxide may be inhibiting the catalyst.[1] | - Ensure rigorous degassing of solvents and maintain a positive inert atmosphere (Argon or Nitrogen).[4] - Use a fresh batch of palladium catalyst. Consider a more robust pre-catalyst like a palladacycle or a Pd(II) source with a suitable ligand that reduces to Pd(0) in situ.[5][6] - If using an unprotected route, consider switching to a protected substrate. |
| Poor Ligand Choice: The ligand may not be suitable for this specific transformation, especially with a heteroaryl halide. | - For heteroaryl couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.[7][8] - N-heterocyclic carbene (NHC) ligands can also be a good alternative.[9][10] | |
| Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or the reagents may have poor solubility. | - For substrates with acidic protons, a stronger base like K₃PO₄ or Cs₂CO₃ is often required.[11] - Ensure you are using at least 3 equivalents of base for the unprotected route (1 for the boronic acid activation, 1 for the carboxylic acid, and 1 for the phenol). - A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common, but for substrates with poor solubility, a solvent like DMF might be necessary. However, be aware that DMF can be a source of hydride for dehalogenation.[11] | |
| Significant Side Product Formation | Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. | - This is often caused by the presence of oxygen, which can lead to Pd(II) species that promote homocoupling.[12] Rigorous degassing is crucial. - Lowering the reaction temperature can sometimes reduce homocoupling. |
| Dehalogenation of Thiophene Starting Material: The bromine atom is replaced by a hydrogen. | - This can be caused by certain solvents (like alcohols or DMF) or bases acting as hydride sources.[4] - Using a non-coordinating solvent and a milder base (if tolerated by the reaction) can help. Shorter reaction times are also beneficial. | |
| Protodeboronation of Boronic Acid: The boronic acid group is replaced by a hydrogen. | - This is often promoted by excess water and high temperatures.[4] - Use anhydrous solvents if possible, or minimize the amount of water in the reaction mixture. - Monitor the reaction closely and work it up as soon as the starting material is consumed. | |
| Purification Difficulties | Co-elution of Product and Unreacted Boronic Acid: The acidic nature of both the product and the boronic acid can make them difficult to separate by silica gel chromatography.[13] | - Consider converting the crude product to its methyl ester using a reagent like trimethylsilyldiazomethane or by Fischer esterification. The ester should have a different polarity and be easier to purify by chromatography. The purified ester can then be hydrolyzed back to the carboxylic acid.[13] - An acid/base extraction during workup can be attempted, but the similar pKa values of the product and boronic acid might make this challenging. |
| Streaking on Silica Gel Column: The carboxylic acid group can strongly interact with the silica gel. | - Adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid and improve the peak shape.[13] |
III. Frequently Asked Questions (FAQs)
Q1: Should I use protecting groups for the carboxylic acid and phenol?
A1: The decision to use protecting groups depends on several factors. If you are performing a small-scale synthesis for initial screening, the unprotected route might be faster. However, for larger-scale synthesis where reproducibility and yield are critical, a protected route is often more reliable. The carboxylate and phenoxide can coordinate to the palladium catalyst, potentially leading to lower yields or catalyst deactivation.[1] Protecting these groups as esters and ethers, respectively, can circumvent these issues.[3]
Q2: What is the best catalyst and ligand combination for this reaction?
A2: There is no single "best" combination, and some empirical screening may be necessary. However, for the coupling of a heteroaryl halide like 4-bromo-thiophene-2-carboxylic acid, a good starting point would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or another Buchwald-type ligand.[6][8] These ligands are known to promote the oxidative addition to the C-Br bond and facilitate the overall catalytic cycle.[5]
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9][10][14] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[15][16] In the case of unprotected substrates with acidic protons, the base also serves to deprotonate these groups.
Q4: My reaction has turned black. What does this mean?
A4: The formation of a black precipitate, often referred to as "palladium black," is indicative of the decomposition of the palladium catalyst to its metallic state.[7] This is usually a sign of a failed reaction. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To avoid this, ensure all components are pure and dry, and that the reaction is thoroughly degassed and maintained under an inert atmosphere.
Q5: How can I effectively purify the final product?
A5: Purifying biaryl carboxylic acids can be challenging due to their polarity and potential for co-elution with unreacted boronic acid.[13] If standard silica gel chromatography with a mobile phase containing a small amount of acetic acid is unsuccessful, a common strategy is to convert the crude product to its methyl or ethyl ester. This less polar derivative is typically much easier to purify by chromatography. The purified ester can then be saponified back to the desired carboxylic acid.
IV. Experimental Protocol: Suzuki-Miyaura Coupling (Unprotected Route)
This protocol is a general starting point and may require optimization.
Materials:
-
4-Bromo-thiophene-2-carboxylic acid
-
(3-Fluoro-5-hydroxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-thiophene-2-carboxylic acid (1.0 eq), (3-fluoro-5-hydroxyphenyl)boronic acid (1.2 eq), and finely ground K₃PO₄ (3.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with 1 M HCl, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate with 1% acetic acid) or by the esterification-purification-hydrolysis sequence described in the troubleshooting section.
V. References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 15, 2026, from [Link]
-
BenchChem Technical Support Team. (2025, December). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 15, 2026, from [Link]
-
Bard, N. L. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
-
Handy, S. T., & Wilson, T. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health.
-
Tajbakhsh, M., & Hosseinzadeh, R. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
-
Role of a base in Suzuki-Miyaura reaction | Request PDF. (2025, August 6). ResearchGate.
-
Fernandes, A. C., & Romão, C. C. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13350–13351.
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry. (2021, December 29). Reddit. Retrieved January 15, 2026, from [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry. (2022, October 18). Reddit. Retrieved January 15, 2026, from [Link]
-
Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001, July 1). R Discovery.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego State University.
-
BenchChem. (n.d.). A Comparative Guide to Suzuki Coupling of 3,4- dibromothiophene-2-carbaldehyde and 4,5.
-
Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry. (2024, July 23). Reddit. Retrieved January 15, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit. Retrieved January 15, 2026, from [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). ScienceDirect.
-
Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. (2025, August 3). ResearchGate.
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry. (n.d.). ACS Publications.
-
(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (n.d.). ResearchGate.
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (n.d.). ResearchGate.
Sources
- 1. reddit.com [reddit.com]
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- 3. learninglink.oup.com [learninglink.oup.com]
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- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Welcome to the technical support center for 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. We will explore its potential degradation pathways, offer solutions to common experimental challenges, and provide protocols to ensure the integrity of your results.
Introduction
This compound is a molecule of interest in drug discovery due to its structural motifs: a substituted phenolic ring and a thiophene-2-carboxylic acid core. Understanding its stability and degradation profile is critical for its development as a potential therapeutic agent. This guide will provide insights into its likely degradation pathways, including oxidation, hydrolysis, and photolysis, and offer practical advice for your experimental setups.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the handling and analysis of this compound.
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the primary degradation pathways are expected to be:
-
Oxidation: The phenol and thiophene ring are both susceptible to oxidation. The phenol can be oxidized to form quinone-like structures, while the thiophene ring can undergo S-oxidation or epoxidation, often mediated by metabolic enzymes like cytochrome P450s.[1][2][3]
-
Photodegradation: Thiophene derivatives can be sensitive to light, leading to ring-opening or polymerization reactions upon exposure to UV or even ambient light.[4][5][6]
-
Hydrolysis: While the carboxylic acid and the aromatic rings are generally stable to hydrolysis, any ester or amide derivatives of the carboxylic acid would be susceptible.[7][8][9]
-
Microbial Degradation: Certain microorganisms can metabolize thiophene-2-carboxylate.[10][11]
Q2: I am observing multiple peaks in my chromatogram after storing my sample in solution. What could be the cause?
A2: This is a common issue that can arise from several sources:
-
Oxidative Degradation: If your solvent is not de-gassed, dissolved oxygen can lead to the oxidation of the phenolic group.[12][13][14][15] Consider preparing your solutions fresh and using de-gassed solvents.
-
Photodegradation: If your samples are not protected from light, photodegradation can occur.[4][5][6] Always store solutions in amber vials or protect them from light.
-
pH Instability: The stability of the compound can be pH-dependent. At certain pH values, the phenolic group may be more susceptible to oxidation. It is advisable to conduct a forced degradation study across a range of pH values to determine the optimal conditions for stability.
Q3: How can I prevent the oxidation of the phenolic group during my experiments?
A3: To minimize oxidation of the phenolic moiety, consider the following precautions:
-
Use of Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your sample solutions can help prevent oxidation.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) when handling the compound in solution for extended periods.
-
Solvent Choice: Use high-purity, de-gassed solvents for sample preparation and analysis.
Q4: Are there any known metabolites of thiophene-containing drugs that I should be aware of?
A4: Yes, the metabolism of thiophene-containing drugs is well-documented. Common metabolic transformations include the cytochrome P450-dependent formation of reactive metabolites like thiophene S-oxides and thiophene epoxides.[1][2][3] These can subsequently react with cellular nucleophiles. For thiophene-2-carboxylic acid specifically, microbial degradation pathways have been identified where the compound is ligated to Coenzyme A, followed by oxidation and ring opening.[10]
Troubleshooting Guides
This section provides more detailed troubleshooting for specific experimental issues.
Issue 1: Poor Reproducibility in Stability Studies
Symptoms:
-
High variability in the measured concentration of the parent compound between replicate experiments.
-
Inconsistent appearance of degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Light Exposure | Ensure all samples, including standards and controls, are handled with the same level of light protection. Use amber glassware or wrap containers in aluminum foil. |
| Variable Oxygen Content in Solvents | Always use freshly de-gassed solvents. Prepare solutions immediately before use and avoid long-term storage of stock solutions unless their stability has been confirmed. |
| Temperature Fluctuations | Maintain a consistent and controlled temperature throughout the experiment. Use calibrated incubators or water baths for stability studies at elevated temperatures. |
| pH Shifts in Buffered Solutions | Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment, especially if degradation products are acidic or basic. |
Issue 2: Difficulty in Identifying Degradation Products by Mass Spectrometry
Symptoms:
-
Observation of unexpected m/z values that do not correspond to simple oxidative or hydrolytic products.
-
Complex fragmentation patterns that are difficult to interpret.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of Reactive Metabolites | Thiophene S-oxides or epoxides can be highly reactive and may form adducts with solvent molecules or other components in the sample matrix.[1][2] Consider using trapping agents, such as glutathione, to capture and identify these reactive intermediates. |
| Dimerization or Polymerization | Phenolic compounds and some thiophene derivatives can undergo dimerization or polymerization, especially under oxidative or photolytic stress.[4][12] Use techniques like size-exclusion chromatography to investigate the presence of higher molecular weight species. |
| Complex Fragmentation | The fragmentation of the thiophene ring can be complex. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and aid in elemental composition determination. Perform MS/MS experiments at multiple collision energies to build a more complete fragmentation map. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the potential degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Incubate the solid compound and a solution at 60°C for 24 hours in the dark.
3. Sample Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS/MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent peak and all major degradation products.
-
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathways
Caption: A logical workflow for troubleshooting stability study issues.
References
- (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC - NIH.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies - American Chemical Society.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed.
- New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | The Journal of Physical Chemistry C - ACS Publications.
- Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology.
- Photocatalytic of Thiophene Desulfurization - Penerbit UTHM.
- Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell - PubMed.
- Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - ResearchGate.
- Oxidation of Small Phenolic Compounds by Mn(IV) - MDPI.
- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC - NIH.
- Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer: fullerene solar cell - research.chalmers.se.
- Metabolism of 2-thiophenecarboxylic acid in rats - PubMed.
- Carboxylic acid - Synthesis, Reactions, Properties - Britannica.
- Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid.
- Carboxylic acid ester hydrolyzes to form carboxylic acid - J&K Scientific LLC.
- Thiophene-2-carboxylic acid - Wikipedia.
- Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- 21.S: Carboxylic Acid Derivatives (Summary) - Chemistry LibreTexts.
- Bioactivation Potential of Thiophene-Containing Drugs | Request PDF - ResearchGate.
- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH.
- Thiophene-2-Carboxylate (an/aerobic) Pathway Map - Eawag-BBD.
- EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed.
- Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation | Request PDF - ResearchGate.
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal.
- Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed.
- 2-Thiophenecarboxylic acid, 4-(4-chloro-3-hydroxyphenyl)-, methyl ester - Sigma-Aldrich.
- Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid - Dalton Transactions (RSC Publishing).
- 2-Thiophenecarboxylic acid CAS#: 527-72-0 - ChemicalBook.
- CAS 395664-58-1 2-Thiophenecarboxylicacid,4,5-dibromo-3-fluoro-,methyl ester.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. Thiophene-2-Carboxylate (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 11. Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. The information presented here is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your work.
I. Synthesis and Purification
The synthesis of this compound and similar complex molecules often involves multi-step processes, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for forming the crucial carbon-carbon bond between the thiophene and phenyl rings.[1][2] This section addresses common hurdles in the synthesis and subsequent purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A1: Low yields in Suzuki coupling reactions are a frequent issue and can stem from several factors.[1][2] Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Choice: The palladium catalyst and its associated phosphine ligands are critical. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd(dppf)Cl₂ might offer better results depending on the specific substrates.[3] The choice of ligand can influence the stability of the catalyst and the rate of the reaction.
-
Base Selection: The base plays a crucial role in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective in challenging coupling reactions.[3]
-
Solvent System: The solvent must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[1] Poor solubility of either coupling partner can severely hinder the reaction.[3][4]
-
Reaction Temperature: Suzuki couplings are typically run at elevated temperatures (e.g., 80-100 °C).[2][3] If the yield is low, a modest increase in temperature might be beneficial, but be mindful of potential side reactions or decomposition.
-
Quality of Reagents: Ensure your boronic acid is pure and not degraded. Boronic acids can undergo protodeboronation, especially in the presence of water and base, which reduces the amount of active coupling partner.[4] Using freshly opened or properly stored reagents is crucial.
-
Oxygen Exclusion: The palladium(0) catalyst is sensitive to oxidation. It is imperative to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where the boronic acid couples with itself. This is often promoted by the presence of oxygen. Rigorous degassing of the solvent and reaction vessel before adding the palladium catalyst is the most effective way to suppress this side reaction. Additionally, ensuring the stoichiometry of the reactants is accurate can help.
Q3: What is the best method for purifying the final product, this compound?
A3: The purification strategy will depend on the nature of the impurities. A typical workflow would involve:
-
Aqueous Workup: After the reaction, an aqueous workup is often necessary to remove inorganic salts and water-soluble impurities.[5]
-
Extraction: The product can then be extracted into an organic solvent like ethyl acetate.
-
Column Chromatography: This is often the most effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column with a gradient of solvents (e.g., hexane and ethyl acetate) is a common choice.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system can be used to obtain highly pure crystals.[6]
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a decision-making workflow to systematically troubleshoot a low-yielding Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
II. Handling and Storage
Proper handling and storage of this compound and its precursors are essential for maintaining their integrity and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: As a general guideline for thiophene derivatives, it is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The container should be tightly sealed to prevent moisture and air exposure.[9][10] Some thiophene compounds are light-sensitive and should be stored in the dark.[9]
Q2: What are the primary safety precautions I should take when working with this compound and its thiophene-based precursors?
A2: Thiophene and its derivatives require careful handling in a well-ventilated area, preferably within a fume hood.[7][11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10][11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9][11] In case of a spill, remove all ignition sources and clean up the spill immediately using an inert absorbent material.[7][8]
III. Analytical Characterization
Accurate characterization of this compound is crucial to confirm its identity and purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected signals in the ¹H NMR spectrum for this compound?
A1: The ¹H NMR spectrum will provide key information about the structure. You should expect to see distinct signals for the protons on the thiophene and phenyl rings. The chemical shifts and coupling constants will be influenced by the electron-withdrawing and -donating effects of the substituents (fluoro, hydroxyl, and carboxylic acid groups). For similar thiophene carboxylic acid structures, characteristic signals for the thiophene protons are often observed in the aromatic region of the spectrum.[6][12][13]
Q2: What other analytical techniques are recommended for full characterization?
A2: A comprehensive characterization should include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[12]
-
Infrared (IR) Spectroscopy: To identify the functional groups present, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-F stretch.[13][14]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Typical Analytical Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region for thiophene and phenyl protons, a broad singlet for the carboxylic acid proton, and a singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid and carbons attached to fluorine and oxygen. |
| Mass Spec (ESI-) | A molecular ion peak corresponding to [M-H]⁻. |
| FTIR (KBr) | Broad O-H stretch (~3400-2400 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretch (~1200-1000 cm⁻¹). |
IV. Experimental Protocols
This section provides a generalized, step-by-step protocol for the synthesis of a substituted thiophene-2-carboxylic acid via a Suzuki-Miyaura coupling reaction. Note: This is a representative protocol and may require optimization for your specific substrates.
Protocol: Synthesis of a 4-Arylthiophene-2-carboxylic Acid Derivative
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiophene starting material (e.g., a brominated thiophene-2-carboxylic acid ester), the arylboronic acid (1.1 equivalents), and the base (e.g., K₃PO₄, 2 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[1] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) under a positive pressure of the inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis (if starting with an ester): If the starting material was an ester, the final step is to hydrolyze the ester to the carboxylic acid using a base (e.g., NaOH or LiOH) followed by acidification.
Caption: A streamlined workflow for the synthesis of 4-arylthiophene-2-carboxylic acids.
V. References
-
Thiophene SDS, 110-02-1 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from
-
2-(Tributylstannyl)thiophene - Santa Cruz Biotechnology. (n.d.). Retrieved from
-
Thieno[3,2-b]thiophene - SAFETY DATA SHEET. (2022-12-12). Retrieved from
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.). Retrieved from
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications. (2024-03-25). Retrieved from
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02). Retrieved from
-
US2745843A - Process for the purification of thiophene - Google Patents. (n.d.). Retrieved from
-
CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents. (n.d.). Retrieved from
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. (n.d.). Retrieved from
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. (n.d.). Retrieved from
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024-01-12). Retrieved from
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23). Retrieved from
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - MDPI. (n.d.). Retrieved from
-
Synthesis, characterization, thermal analysis, crystal structure and Hirshfeld surface analysis of 2-(3, 5-difluorophenyl)quinoline-4-carboxylicacid | Request PDF - ResearchGate. (2025-08-10). Retrieved from
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - MDPI. (2022-01-05). Retrieved from
Sources
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid Derivatives
Welcome to the technical support center for 4-(3-fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that contribute to its potential instability?
A1: The inherent instability of this class of molecules arises from a combination of its key functional groups: the phenolic hydroxyl group, the thiophene ring, and the carboxylic acid moiety.
-
Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, or the presence of metal ions.[1] This oxidation can lead to the formation of colored quinone-type byproducts, compromising the purity and activity of the compound. Phenolic compounds are known for their antioxidant properties, which stems from their ability to scavenge free radicals, but this also means they are prone to degradation.[2][3]
-
Thiophene Ring: While aromatic, the thiophene ring is susceptible to oxidative degradation and photodegradation.[4][5] The sulfur atom in the thiophene ring can be oxidized, and the ring itself can undergo cleavage under certain conditions, such as exposure to strong oxidants or UV light.[4]
-
Carboxylic Acid Group: Carboxylic acids can be reactive, particularly at elevated temperatures, and may undergo decarboxylation or esterification in the presence of alcohols.[6]
Q2: What are the most common degradation pathways I should be aware of for these derivatives?
A2: The primary degradation pathways to monitor are oxidation, photodegradation, and chemical reactivity of the carboxylic acid.
-
Oxidative Degradation: This is often the most significant pathway. The hydroxyphenyl group can be oxidized to form quinones, which can then polymerize.[1] The thiophene ring can also be oxidized, potentially leading to the formation of sulfoxides or ring-opened products. This process is often accelerated by factors like heat, light, and the presence of metal ions.[1]
-
Photodegradation: Thiophene-containing compounds can be sensitive to light, particularly UV radiation.[5][7] This can lead to the formation of various degradation products and a loss of potency.
-
Esterification/Amidation: The carboxylic acid group can react with residual solvents (like alcohols) or other nucleophiles in the formulation, especially under acidic or high-temperature conditions, to form esters or amides.[6]
Q3: How can I visually detect potential degradation in my samples?
A3: While analytical methods are definitive, visual inspection can provide early warnings. Signs of degradation include:
-
Color Change: A noticeable change in color, such as the development of a yellow or brown tint, often indicates the formation of oxidative degradation products.[1][5]
-
Precipitation or Cloudiness: The formation of insoluble degradation products can lead to precipitation or a cloudy appearance in solution.
-
Changes in Physical State: For solid samples, clumping or changes in texture may suggest moisture absorption, which can accelerate degradation.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: My solution of a this compound derivative is turning yellow/brown upon standing.
Cause: This discoloration is a classic sign of oxidative degradation, likely of the phenolic hydroxyl group.[1] Exposure to atmospheric oxygen, light, and trace metal ions can catalyze this process.[1]
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1]
-
Use of Antioxidants: Add a suitable antioxidant to your formulation. Common choices include:
-
Ascorbic Acid (Vitamin C): Typically used at a concentration of 0.01-0.1%.
-
Butylated Hydroxytoluene (BHT): Effective at low concentrations (e.g., 0.01%).
-
Sodium Metabisulfite: A common antioxidant and reducing agent.
-
-
Chelating Agents: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[8]
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[5]
-
pH Control: The stability of phenolic compounds can be pH-dependent.[9] Conduct a pH-stability profile to determine the optimal pH for your derivative and use appropriate buffers to maintain it.[8]
Issue 2: I am observing a loss of potency of my compound over time, even when stored in the dark and under an inert atmosphere.
Cause: If oxidation and photodegradation have been minimized, the loss of potency could be due to other chemical instabilities, such as hydrolysis of a prodrug ester or slow degradation of the thiophene ring.
Troubleshooting Steps:
-
Forced Degradation Studies: Conduct forced degradation studies to identify the specific degradation pathways. This involves subjecting the compound to stress conditions such as acid, base, heat, and oxidation (e.g., with hydrogen peroxide).[1] Analysis of the degradation products by techniques like LC-MS can help elucidate the degradation mechanism.
-
Structural Modification (Prodrug Approach): If the free hydroxyl or carboxylic acid group is the site of instability, consider a prodrug strategy.[9] For instance, the hydroxyl group can be temporarily masked with an ester linkage that is cleaved in vivo to release the active drug.
-
Salt Formation: Converting the carboxylic acid to a salt can improve its stability and solubility.[9] This can be achieved by reacting the acid with a suitable base to form a salt with a higher melting point and potentially lower reactivity.
-
Formulation Strategies:
-
Lyophilization (Freeze-Drying): For compounds unstable in solution, lyophilization to a solid powder can significantly enhance long-term stability.
-
Encapsulation: Encapsulating the compound in a protective matrix, such as cyclodextrins or liposomes, can shield it from degradative environmental factors.[8]
-
Issue 3: I am having difficulty dissolving my compound, and the resulting solution appears to degrade quickly.
Cause: Poor solubility can lead to localized high concentrations of the compound, which may accelerate degradation. Additionally, the solvents used to enhance solubility might themselves contribute to degradation.
Troubleshooting Steps:
-
Solubility Screening: Perform a comprehensive solubility screening in a range of pharmaceutically acceptable solvents and buffer systems.
-
Co-solvents: Use co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol to improve solubility. However, be mindful that alcohols can potentially esterify the carboxylic acid group, especially at elevated temperatures.[6]
-
Surfactants: The use of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the drug molecule.
-
pH Adjustment: For carboxylic acids, increasing the pH of the solution will deprotonate the acid, forming a more soluble carboxylate salt.[9] Determine the pKa of your compound to guide pH adjustments.
-
Particle Size Reduction: For solid formulations, reducing the particle size through techniques like micronization can improve the dissolution rate.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify the degradation pathways of your this compound derivative.
Materials:
-
Your thiophene derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and acetonitrile (HPLC grade)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as the acid degradation.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a controlled light source (e.g., a photostability chamber).
-
At each time point, take an aliquot of the stressed sample, neutralize it if necessary (for acid and base samples), and dilute it to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to quantify the remaining parent compound and identify the formation of degradation products.
Data Analysis:
| Stress Condition | Incubation Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 2 | ||
| 8 | |||
| 0.1 M NaOH | 2 | ||
| 8 | |||
| 3% H₂O₂ | 2 | ||
| 8 | |||
| 60°C | 8 | ||
| 24 | |||
| Light | 8 | ||
| 24 |
Table 1: Example Data Table for Forced Degradation Study
Protocol 2: Preparation of a Stabilized Formulation
This protocol describes the preparation of a solution of your thiophene derivative with enhanced stability.
Materials:
-
Your thiophene derivative
-
High-purity, deoxygenated water or buffer
-
Ascorbic acid
-
EDTA disodium salt
-
Nitrogen or argon gas
-
Amber vials
Procedure:
-
Solvent Deoxygenation: Sparge the desired volume of water or buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Antioxidant and Chelator Addition: To the deoxygenated solvent, add ascorbic acid to a final concentration of 0.05% (w/v) and EDTA to a final concentration of 0.01% (w/v). Stir until dissolved.
-
Compound Dissolution: Accurately weigh your thiophene derivative and dissolve it in the stabilized solvent.
-
Inert Headspace: Flush the headspace of the container with nitrogen or argon gas before sealing.
-
Storage: Store the solution in amber vials at the recommended temperature (e.g., 2-8°C or -20°C for long-term storage).
Visualizations
Degradation Pathway Overview
Caption: Figure 1: Potential Degradation Pathways
Troubleshooting Workflow for Solution Discoloration
Caption: Figure 2: Troubleshooting Solution Discoloration
References
-
GSC Online Press. (2023, September 7). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 095–102. [Link]
-
MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]
-
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. [Link]
-
ScienceDirect. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Radiation Physics and Chemistry, 189. [Link]
-
Taylor & Francis Online. (2008, July 14). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Drug Development and Industrial Pharmacy, 18(1), 111-125. [Link]
-
Hindawi. (2016, January 28). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
National Center for Biotechnology Information (NCBI). (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
National Center for Biotechnology Information (NCBI). (2021, July 1). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
Technical Support Center: Synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols for managing common impurities encountered during the synthesis of this molecule.
The synthesis of this biaryl compound typically relies on a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction.[1][2][3] This powerful C-C bond-forming reaction, while versatile, is susceptible to several side reactions that can lead to persistent and difficult-to-remove impurities.[1][4] This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and workup, focusing on the underlying chemical causes and providing actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Amounts of Starting Material Remaining
Question: My reaction has stalled. HPLC analysis shows a large amount of unreacted 4-bromo-thiophene-2-carboxylic acid and/or (3-fluoro-5-hydroxyphenyl)boronic acid. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion in a Suzuki coupling is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
-
Cause A: Inefficient Catalyst Turnover: The Pd(0) active catalyst can be sensitive to air. Oxidative deactivation or the formation of palladium black can halt the catalytic cycle.[1] The choice of ligand is also critical; ligands that are not sufficiently electron-rich or bulky may fail to promote the key steps of oxidative addition or reductive elimination effectively.[3][5]
-
Solution A:
-
Ensure Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[6] Maintaining a positive inert atmosphere throughout the reaction is crucial.
-
Optimize Ligand and Catalyst: If using a simple catalyst like Pd(OAc)₂, ensure you are using an appropriate phosphine ligand (e.g., SPhos, XPhos) designed for cross-coupling.[4] Alternatively, using a pre-formed, air-stable Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.[1]
-
-
Cause B: Ineffective Base: The base plays a critical role in activating the boronic acid for transmetalation.[7][8] An inappropriate or weak base, or one with poor solubility in the reaction medium, can slow down or stop the reaction.
-
Solution B:
-
Base Selection: Aqueous solutions of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly effective. K₃PO₄ is often a good choice for substrates with sensitive functional groups.
-
Solvent System: Ensure your solvent system facilitates the interaction of all components. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is standard, as water helps to dissolve the inorganic base.[1]
-
-
Cause C: Boronic Acid Instability: Boronic acids can be susceptible to degradation under reaction conditions, particularly protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[9][10]
-
Solution C:
-
Use a Boronic Ester: Consider converting the (3-fluoro-5-hydroxyphenyl)boronic acid to a more stable derivative, such as a pinacol ester (Bpin).[1] These are often more robust and can be used in "slow-release" strategies that maintain a low concentration of the active boronic acid, minimizing side reactions.[9]
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid or its ester to compensate for any degradation and drive the reaction to completion.
-
Frequently Asked Questions (FAQs) about Impurities
This section provides answers to common questions regarding the identity and management of specific impurities.
Q1: I've isolated my product, but NMR analysis shows a symmetrical biphenyl impurity. What is it and how did it form?
A1: This is likely 3,3'-Difluoro-5,5'-dihydroxybiphenyl , the product of boronic acid homocoupling.[4][6][11] This side reaction involves the coupling of two molecules of your (3-fluoro-5-hydroxyphenyl)boronic acid. It is often promoted by the presence of oxygen or by a palladium(II)-mediated pathway.[6][12] Electron-deficient boronic acids can be more prone to this side reaction.[4][11][13]
-
Prevention:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture.[6][12]
-
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help keep the palladium in its active Pd(0) state and suppress the Pd(II)-mediated homocoupling pathway.[6]
-
Catalyst Choice: Using a Pd(0) source directly, like Pd(PPh₃)₄, rather than a Pd(II) source like Pd(OAc)₂, can sometimes reduce the extent of homocoupling.[6]
-
Q2: My mass spectrometry results show a peak corresponding to 3-Fluorophenol. Where did this come from?
A2: This impurity is the result of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[9] This reaction is often catalyzed by acid or base and can be exacerbated by prolonged reaction times or high temperatures.[9]
-
Prevention:
-
Use Boronic Esters: MIDA boronates or organotrifluoroborates are designed for slow release of the boronic acid, keeping its concentration low and minimizing decomposition pathways like protodeboronation.[9]
-
Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting aryl halide is consumed to avoid unnecessary exposure of the boronic acid to the reaction conditions.
-
Control pH: The reaction pH can influence the rate of protodeboronation.[9] Ensure your choice of base and conditions are optimal for coupling rather than decomposition.
-
Q3: After purification, my product has a grayish or black tint, and elemental analysis shows palladium contamination. How can I remove residual palladium?
A3: Residual palladium is a critical impurity, especially for pharmaceutical applications, and regulatory bodies have strict limits on its presence.[14] It can exist as insoluble palladium black (Pd(0)) or soluble Pd(II) complexes.
-
Removal Strategies:
-
Filtration: For insoluble palladium black, simple filtration of the reaction mixture through a pad of Celite can be effective.[15]
-
Activated Carbon: Treatment of the crude product solution with activated carbon is a common method for adsorbing soluble palladium species.[16][17] However, be aware that this can sometimes lead to loss of the desired product through co-adsorption.
-
Palladium Scavengers: The most robust method is to use a scavenger. These are solid-supported reagents with functional groups (e.g., thiols, amines) that chelate and bind palladium.[18] The crude product solution is stirred with the scavenger resin, which is then simply filtered off.[16][17]
-
Aqueous Wash/Extraction: Sometimes, washing the organic solution of your product with an aqueous solution containing a chelating agent like EDTA or thiourea can help extract residual palladium salts.[17]
-
Summary of Common Impurities and Their Origin
| Impurity Name | Structure | Common Cause | Prevention Strategy |
| Unreacted Starting Materials | 4-Bromo-thiophene-2-carboxylic acid / (3-Fluoro-5-hydroxyphenyl)boronic acid | Incomplete reaction, catalyst deactivation | Ensure rigorous degassing, optimize catalyst/ligand/base, use slight excess of boronic acid. |
| Homocoupling Product | 3,3'-Difluoro-5,5'-dihydroxybiphenyl | O₂ in reaction, Pd(II)-mediated pathway | Rigorous degassing, add mild reducing agent (e.g., potassium formate).[6] |
| Protodeboronation Product | 3-Fluorophenol | Cleavage of C-B bond | Use stable boronic esters (pinacol, MIDA), minimize reaction time.[1][9] |
| Residual Palladium | Pd(0) or Pd(II) species | From the catalyst | Filtration through Celite, treatment with activated carbon, use of palladium scavengers.[15][16] |
Visualizing the Synthetic Landscape
The following diagram illustrates the main reaction pathway for the synthesis of this compound via a Suzuki-Miyaura coupling, highlighting the points where key impurities are formed.
Caption: Synthetic pathway and common impurity formation points.
Experimental Protocol: Palladium Scavenging
This protocol provides a general method for removing residual palladium from a crude product mixture using a thiol-based silica scavenger.
Objective: To reduce palladium content in the final product to <10 ppm.
Materials:
-
Crude this compound dissolved in a suitable organic solvent (e.g., Ethyl Acetate, THF).
-
Thiol-functionalized silica gel scavenger (e.g., SiliaMetS Thiol).
-
Celite®.
-
Filtration apparatus (Büchner funnel, filter flask).
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent to make an approximately 0.1 M solution.
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical loading is 5-10 equivalents by weight relative to the initial mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-4 hours. The optimal time may need to be determined by monitoring the palladium concentration periodically.
-
Filtration: Prepare a small plug of Celite (approx. 1 cm) in a Büchner funnel. Filter the reaction mixture through the Celite plug to remove the scavenger.
-
Washing: Wash the scavenger and Celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 15(3), 668-673. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
ResearchGate. (n.d.). Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. Available at: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2298–2309. Available at: [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Available at: [Link]
-
European Medicines Agency (EMA). (2008). Guideline on the specification limits for residues of metal catalysts. Available at: [Link]
-
Lennox, A., & Lloyd-Jones, G. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
Engineered Science Publisher LLC. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available at: [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]
-
Dergipark. (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Available at: [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. spinchem.com [spinchem.com]
Technical Support Center: Scaling the Synthesis of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a robust, scalable, and reproducible manufacturing process.
Section 1: Synthesis Strategy & Workflow
The most efficient and scalable route to synthesize this compound is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance, generally good yields, and is well-documented in academic and industrial literature for constructing biaryl C-C bonds.[1][2][3] The core transformation involves coupling a 4-halothiophene-2-carboxylic acid derivative with a (3-fluoro-5-hydroxyphenyl)boronic acid.
The overall workflow is depicted below. Each stage presents unique challenges, particularly during scale-up, which will be addressed in subsequent sections.
Caption: High-level workflow for the synthesis of the target compound.
Section 2: Detailed Experimental Protocols
These protocols are intended for laboratory scale (1-10 g) and serve as a baseline for process optimization and scale-up.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Materials:
-
(3-Fluoro-5-hydroxyphenyl)boronic acid (1.0 equiv)
-
Methyl 4-bromothiophene-2-carboxylate (1.1 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 equiv)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv)
-
Solvents: Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.[4] A clean and dry setup is paramount to prevent side reactions.
-
Reagent Charging: To a reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add (3-fluoro-5-hydroxyphenyl)boronic acid, methyl 4-bromothiophene-2-carboxylate, and potassium carbonate.
-
Solvent Addition & Degassing: Add the toluene/water solvent mixture. It is critical to degas the reaction mixture thoroughly to remove dissolved oxygen, which can poison the Pd(0) active catalyst.[5] This can be achieved by bubbling nitrogen or argon through the stirred mixture for at least 30 minutes or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.[5]
-
Catalyst Addition: Add the palladium acetate and triphenylphosphine. The PPh₃ ligand coordinates to the palladium, stabilizing it and facilitating the catalytic cycle.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored every 1-2 hours.
-
Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the limiting reagent (the boronic acid).[5] A stalled reaction may indicate catalyst deactivation or reagent degradation.
Protocol 2: Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Initial Work-up: Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine to remove the bulk of inorganic salts.[5]
-
Hydrolysis (Saponification): Concentrate the organic layer under reduced pressure. To the crude ester, add a solution of NaOH in Methanol/Water and stir at room temperature or gentle heat (e.g., 40 °C) until the hydrolysis to the carboxylic acid is complete (monitor by TLC/LC-MS).
-
Acid-Base Purification:
-
Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Wash the basic aqueous solution with an organic solvent like ethyl acetate or diethyl ether to remove non-acidic impurities (e.g., homocoupled byproducts).[6]
-
Slowly acidify the aqueous layer with cold 1M HCl with stirring. The target product, this compound, will precipitate out of the solution.[6]
-
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry it under vacuum at 40-50 °C to a constant weight.
Section 3: Troubleshooting Guide (Q&A)
This section addresses common problems encountered during the synthesis.
Caption: Decision tree for troubleshooting low reaction yields.
Q1: My reaction has stalled; the starting material is not being consumed. What is the likely cause?
A1: Reaction stalling is most often due to catalyst deactivation or reagent degradation.
-
Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen.[5] Inadequate degassing of your solvent and reaction mixture is the most common reason for catalyst "death." Ensure your inert gas purge is efficient and that the system is well-sealed.
-
Boronic Acid Integrity: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) or form inactive trimeric boroxines, especially upon prolonged storage or in the presence of water.[5] It is highly recommended to use fresh boronic acid or verify its purity by NMR before use.
-
Base Incompatibility: The choice of base is crucial. While K₂CO₃ is standard, some reactions require a stronger or more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) to facilitate the transmetalation step effectively.[3][7]
Q2: My final product is impure. I see significant side products in my analysis. What are they and how can I avoid them?
A2: The most common side products in Suzuki couplings are from homocoupling and dehalogenation.
-
Homocoupling: This is the dimerization of your boronic acid or aryl halide to form a symmetrical biaryl.[5] Homocoupling of the boronic acid is often promoted by the presence of oxygen.
-
Dehalogenation/Protodeboronation: This involves the replacement of the halide on the thiophene ring or the boronic acid group on the phenyl ring with a hydrogen atom.
-
Mitigation: This can be influenced by the solvent, base, and temperature. Ensure your base is not overly aggressive for the substrate and avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.
-
Q3: I'm struggling to remove residual palladium from my final product. What is the best method?
A3: Residual palladium is a major concern, especially for pharmaceutical applications. The acid-base workup described in Protocol 2 is effective at removing a significant portion of palladium and ligand-related impurities. If levels remain high, consider the following:
-
Activated Carbon (Charcoal) Treatment: After the hydrolysis step and before acidification, you can treat the basic aqueous solution with a small amount of activated carbon, stir for 1-2 hours, and then filter through a pad of celite. Carbon is an excellent scavenger for residual palladium.
-
Specialized Scavengers: For very low specifications (ppm level), commercially available palladium scavengers (e.g., thiol-functionalized silica) can be used. These are typically stirred with a solution of the final product in an organic solvent.
Section 4: Scale-Up Considerations & FAQs
Q1: What are the primary safety concerns when scaling this reaction from grams to kilograms?
A1: Safety is paramount. Key considerations include:
-
Reagent Handling: Many reagents used are hazardous. Aryl boronic acids and palladium catalysts can be irritants.[1] Solvents like toluene are flammable. Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate Personal Protective Equipment (PPE), such as nitrile gloves, safety glasses, and flame-resistant lab coats.[8] All operations should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[8][9]
-
Exotherm Management: The reaction can be exothermic, especially during the initial heating phase. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagent addition should be controlled, and the reactor must have adequate cooling capacity.
-
Hydrogen Evolution: Some side reactions or quenching procedures can evolve flammable hydrogen gas.[10] Ensure adequate ventilation and avoid ignition sources.
Q2: How should I adapt the purification for a multi-kilogram batch?
A2: Filtration of a large volume precipitate can be slow.
-
Reactor Choice: Use a jacketed glass reactor that allows for controlled heating, cooling, and stirring.
-
Precipitation/Crystallization: The acid precipitation step is effectively a crystallization. Controlling the rate of acid addition and the temperature can significantly impact particle size, which in turn affects filterability and purity. A slower addition at a controlled temperature is preferable.
-
Filtration and Drying: For large quantities, equipment like a Nutsche filter/dryer is ideal for isolating and drying the product in a contained manner.
Q3: What analytical methods are recommended for In-Process Controls (IPCs) during a large-scale run?
A3: Robust IPCs are critical for a successful scale-up.
-
HPLC is the gold standard. It provides quantitative data on the consumption of starting materials and the formation of the product and key impurities. A validated HPLC method should be developed early.
-
LC-MS is invaluable during development for identifying unknown impurities.[11]
-
NMR is essential for final product characterization but is less practical for real-time monitoring of a large-scale reaction.[12]
Data Summary: Typical Reaction Parameters
The following table summarizes common conditions for Suzuki-Miyaura couplings, providing a starting point for optimization.
| Parameter | Common Choices | Rationale & Impact on Scale-Up |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂ is often cheaper and more stable. Pre-catalysts can offer faster activation. Cost and stability are key for scale-up. |
| Ligand | PPh₃, Buchwald-type ligands | PPh₃ is cost-effective. Buchwald ligands can be more efficient, allowing for lower catalyst loading, but are more expensive.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a common, inexpensive choice. Cs₂CO₃ is more soluble and effective but significantly more expensive.[7] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Toluene is often preferred for scale-up due to its high boiling point and good phase separation from water. Dioxane and THF have safety concerns (peroxide formation).[7] |
| Temperature | 80 - 110 °C | Must be high enough for reaction to proceed but low enough to minimize byproduct formation. Heat transfer is a critical scale-up parameter. |
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Kassel, D. B., et al. (1999). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Retrieved from [Link]
-
Renga, R. M., et al. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry. Retrieved from [Link]
-
Kwan, T. H., et al. (2018). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. MDPI. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.... Retrieved from [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Syntheses. (2011). Working with Hazardous Chemicals. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.... Retrieved from [Link]
-
Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application.... Retrieved from [Link]
-
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Validation & Comparative
A Comparative Guide to 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic Acid and its Analogs as IRAK4 Inhibitors
Introduction: The Thiophene Scaffold in Kinase Inhibition
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric similarity to a phenyl ring but with distinct electronic and lipophilic properties that can be exploited for optimizing drug candidates.[1][2] Its five-membered aromatic structure containing a sulfur atom allows for diverse substitution patterns, enabling fine-tuning of a molecule's interaction with biological targets.[3] In the realm of kinase inhibition, thiophene derivatives have emerged as potent modulators of key signaling proteins involved in inflammatory and autoimmune diseases.[2] This guide focuses on a specific thiophene derivative, 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid , and compares its performance as an inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with that of its structural analogs.
IRAK4 is a critical serine/threonine kinase that acts as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5] As an upstream kinase in the MyD88-dependent signaling cascade, its activation is indispensable for the production of pro-inflammatory cytokines, making it a highly attractive therapeutic target for a range of autoimmune and inflammatory disorders.[6] The development of small molecule inhibitors of IRAK4, therefore, represents a promising strategy for therapeutic intervention.[4]
This guide provides an in-depth comparison of this compound with other thiophene-based IRAK4 inhibitors, supported by experimental data and detailed protocols to aid researchers in this field.
The IRAK4 Signaling Pathway and Point of Inhibition
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[6] Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and the subsequent production of inflammatory cytokines.[7] Small molecule inhibitors like the thiophene derivatives discussed here typically target the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.
Caption: Plausible synthetic workflow for the target compound.
This two-step sequence is a versatile method for accessing a variety of 4-arylthiophene derivatives for SAR studies by simply changing the boronic acid coupling partner.
Experimental Protocols
Protocol: IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure the kinase activity of IRAK4 and determine the IC50 values of test compounds. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. [8] I. Materials & Reagents:
-
Recombinant human IRAK4 enzyme (e.g., from Promega or BPS Bioscience)
-
IRAK4 Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT) [8]* Substrate: Myelin Basic Protein (MBP)
-
ATP solution
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
-
Luminometer
II. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 2 µL of IRAK4 enzyme diluted in kinase buffer.
-
Add 2 µL of a mixture of MBP substrate and ATP in kinase buffer to initiate the reaction. The final concentrations should be optimized, but typical starting points are 5-10 ng/well of IRAK4, 10 µM ATP, and 0.1 µg/µL MBP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
III. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Thiophene Carboxylic Acids for Researchers and Drug Developers
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Thiophene Carboxylic Acids and the Fluorine Advantage
Thiophene-based compounds are cornerstones in medicinal chemistry and materials science.[1] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural motif in numerous FDA-approved drugs, including the anti-inflammatory agent Suprofen and the antiplatelet drug Clopidogrel.[2] Its derivatives are prized for their diverse biological activities and their utility as building blocks for creating complex molecular architectures.[2][3][4] In materials science, thiophene-based polymers are workhorses in the field of organic electronics, forming the basis for semiconductors in transistors and solar cells.[5][6]
The carboxylic acid functionality, when appended to the thiophene ring, provides a crucial handle for synthetic modification and a key interaction point for biological targets.[3][4] However, optimizing the properties of a lead compound often requires fine-tuning its physicochemical characteristics. This is where the strategic incorporation of fluorine comes into play. Fluorination is a premier strategy in modern drug design, capable of profoundly influencing a molecule's acidity, lipophilicity, metabolic stability, and target-binding affinity.[7][8][9][10][11]
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated thiophene carboxylic acids. We will explore the synthetic nuances, compare key physicochemical properties with supporting data, and discuss the profound implications of fluorination for drug discovery and materials science, providing researchers with the insights needed to harness the power of this unique halogen.
I. A Tale of Two Syntheses: Accessing Fluorinated and Non-Fluorinated Scaffolds
The synthetic accessibility of a chemical scaffold is a paramount consideration in any research program. While non-fluorinated thiophene carboxylic acids are readily prepared via well-established methods, the introduction of fluorine presents unique challenges that necessitate specialized reagents and strategies.
Synthesis of Non-Fluorinated Thiophene Carboxylic Acids
The preparation of non-fluorinated thiophene-2-carboxylic acid is straightforward. A common and practical laboratory-scale method involves the oxidation of commercially available 2-acetylthiophene.[12] Another robust approach is the carboxylation of a 2-lithiothiophene intermediate, generated by treating thiophene with a strong base like n-butyllithium, with carbon dioxide.[13] These methods are generally high-yielding and utilize readily available starting materials.
Synthesis of Fluorinated Thiophene Carboxylic Acids
Introducing a fluorine atom onto a thiophene ring is considerably more complex due to the challenge of direct fluorination on an electron-rich heterocycle. Synthetic strategies often rely on introducing the fluorine atom early in the synthesis or using specialized fluorinating reagents. One effective, albeit multi-step, method involves a Schiemann reaction on a thiophene-diazonium tetrafluoroborate salt, which decomposes upon heating to yield the fluoro-thiophene.[14] The resulting fluorinated thiophene can then be carboxylated. More modern approaches might involve the cyclization of fluorinated precursors to build the thiophene ring from the ground up.[15][16]
The choice of synthetic route is a critical decision. The directness of non-fluorinated routes allows for rapid scaffold generation, while the more intricate pathways to fluorinated analogs require careful planning and execution, reflecting the inherent value added by the fluorine substituent.
Conceptual Synthetic Workflow
The following diagram illustrates the conceptual difference in synthetic approaches. The non-fluorinated path often involves functional group manipulation on a pre-existing thiophene ring, whereas the fluorinated route may require building the ring with the fluorine already in place or using more complex substitution reactions.
Caption: General synthetic strategies for non-fluorinated vs. fluorinated thiophene carboxylic acids.
II. The Fluorine Effect: A Deep Dive into Physicochemical Properties
The substitution of hydrogen with fluorine, despite the small size difference, triggers a cascade of electronic effects that dramatically alter the molecule's fundamental properties.[8]
Acidity (pKa): The Inductive Powerhouse
The most dramatic effect of fluorination on a carboxylic acid is the substantial increase in acidity, reflected by a lower pKa value. This is a direct consequence of fluorine's intense electronegativity.
-
Causality: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect).[17] This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (conjugate base) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid.[17][18] The stability of the anion is the key—the easier it is for the proton to leave and the more stable the resulting anion is, the stronger the acid.
-
Positional Dependence: The inductive effect weakens with distance. Therefore, a fluorine atom positioned closer to the carboxyl group will have a much more pronounced acid-strengthening effect than one further away.[17][19] The pKa of a carboxylic acid can be tuned by several log units based on the number and position of fluorine atoms.[19]
| Compound | Structure | Approximate pKa | Rationale |
| Thiophene-2-carboxylic Acid | Thiophene-COOH | ~3.5 | Baseline acidity of the non-fluorinated parent acid. |
| 5-Fluoro-thiophene-2-carboxylic Acid | F-Thiophene-COOH | < 3.0 | Fluorine's -I effect stabilizes the carboxylate anion, increasing acidity. |
| Trifluoroacetic Acid (TFA) | CF3-COOH | 0.3[20] | An extreme example showing the additive effect of three alpha-fluorine atoms. |
Note: pKa values for specific fluorinated thiophene carboxylic acids are not widely tabulated; values are illustrative based on established chemical principles. The TFA value is provided for a clear demonstration of the inductive effect.
Lipophilicity (logP/logD): A Complex Relationship
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter for drug absorption and distribution.[21] The influence of fluorine on lipophilicity is more nuanced than its effect on acidity.
-
Causality: It is a common misconception that fluorination always increases lipophilicity. While replacing a hydrogen with fluorine on an aromatic ring often does increase logP, the effect in aliphatic or heterocyclic systems can be the opposite.[22] This is because while a single C-F bond is more lipophilic than a C-H bond, the strong polarization of the bond can lead to altered interactions with water. Monofluorination of aliphatic alcohols, for instance, has been shown to lower the logP value.[22]
-
Strategic Modulation: This complexity allows medicinal chemists to modulate a compound's lipophilicity in either direction. For a molecule that is too "greasy," strategic monofluorination can sometimes increase its aqueous solubility and improve its overall ADME profile. Conversely, polyfluorination (e.g., a CF3 group) typically leads to a significant increase in lipophilicity.[22] This ability to fine-tune logP is a key reason for fluorine's prevalence in drug design.[21][23]
Metabolic Stability: The "Metabolic Shield"
One of the most valuable applications of fluorination in drug development is to enhance metabolic stability.[9][24]
-
Causality: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[8] Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the oxidation of a C-H bond. By replacing a metabolically vulnerable hydrogen atom with fluorine, that position is effectively "blocked" or shielded from oxidative metabolism.[9] This can dramatically increase the drug's half-life and bioavailability.
-
Beyond Steric Blocking: The electron-withdrawing nature of fluorine can also deactivate adjacent or distal sites toward metabolic attack, further enhancing the molecule's stability.[9] This dual mechanism of action—both a physical shield and an electronic deactivator—makes fluorination a powerful tool for improving a drug candidate's pharmacokinetic profile.[24][25]
Metabolic Blocking Workflow
The diagram below illustrates how fluorination can protect a molecule from enzymatic oxidation, a common metabolic pathway.
Caption: Fluorine as a metabolic shield against CYP450-mediated oxidation.
III. Applications and Implications: From the Pill to the Pixel
The distinct property profiles of fluorinated and non-fluorinated thiophene carboxylic acids translate directly to their performance in both pharmaceutical and material science applications.
In Drug Discovery
The decision to use a fluorinated or non-fluorinated scaffold is driven by the specific objectives of the drug discovery program.
-
Non-Fluorinated Scaffolds: These are excellent starting points and lead compounds.[1] Their straightforward synthesis allows for rapid generation of analogs to establish initial structure-activity relationships (SAR). Many successful drugs are based on non-fluorinated thiophene cores.[2]
-
Fluorinated Scaffolds: Fluorine is typically introduced during lead optimization to solve specific problems.[10][11]
-
Improving Potency: The altered acidity can lead to stronger binding interactions (e.g., hydrogen bonds) with a biological target.
-
Enhancing Permeability: Fine-tuning logD can optimize a drug's ability to cross cell membranes to reach its site of action.[9][23]
-
Increasing Half-Life: Blocking metabolic hotspots is a primary reason for introducing fluorine, leading to improved pharmacokinetic profiles.[9][24]
-
Modifying Selectivity: Subtle conformational changes induced by fluorine can sometimes improve a drug's selectivity for its intended target over off-targets.
-
In Materials Science
In the field of organic electronics, thiophene-based molecules are used as semiconductors.[5] The electronic properties of these materials are critical to device performance.
-
Tuning Energy Levels: Fluorination is a powerful tool for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductors. The strong electron-withdrawing nature of fluorine generally lowers both HOMO and LUMO levels. This modulation is crucial for optimizing charge injection/extraction and improving the efficiency and stability of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
IV. Key Experimental Protocols
To ensure the principles described are grounded in practice, the following section provides validated, step-by-step methodologies for key synthetic and analytical procedures.
Protocol 1: Synthesis of Thiophene-2-carboxylic Acid (Non-Fluorinated)
This protocol is adapted from standard organic synthesis procedures involving the haloform reaction.[12]
Objective: To synthesize thiophene-2-carboxylic acid from 2-acetylthiophene.
Materials:
-
2-Acetylthiophene
-
Sodium hypochlorite solution (bleach, ~5-6%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, separatory funnel, ice bath.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiophene (1 eq.) in a minimal amount of a suitable solvent like dioxane or THF.
-
Oxidation: Cool the flask in an ice bath. Slowly add an excess of sodium hypochlorite solution (approx. 4-5 eq.) to the stirring solution. Add a solution of NaOH (approx. 4 eq.) concurrently.
-
Reaction Monitoring: Allow the reaction to stir vigorously. The reaction is exothermic. Maintain the temperature below 30°C. Monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).
-
Workup: Quench the reaction by adding a small amount of sodium sulfite to destroy excess hypochlorite. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Acidification: Collect the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous layer by slow addition of concentrated HCl until the pH is ~1-2. A white precipitate of thiophene-2-carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification: The crude product can be recrystallized from hot water to yield pure thiophene-2-carboxylic acid as a white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
Protocol 2: Synthesis of 3-Fluorothiophene-2-carboxylic Acid (Fluorinated)
This protocol is a conceptual adaptation based on a reported synthesis of 3-fluorothiophene, followed by standard hydrolysis.[14]
Objective: To prepare a fluorinated thiophene carboxylic acid via hydrolysis of its corresponding ester.
Materials:
-
Methyl 3-fluorothiophene-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath.
Procedure:
-
Saponification: Dissolve methyl 3-fluorothiophene-2-carboxylate (1 eq.) in methanol or ethanol in a round-bottom flask.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (approx. 2-3 eq.) to the flask. Attach a condenser and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester has been completely consumed (typically 1-2 hours).
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the alcohol solvent using a rotary evaporator.
-
Acidification: Redissolve the remaining residue in water and cool the solution in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1-2, which will precipitate the carboxylic acid product.
-
Isolation & Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary. Confirm the structure via ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
V. Conclusion
The choice between a fluorinated and a non-fluorinated thiophene carboxylic acid is a strategic one, dictated by the desired end-properties of the molecule. Non-fluorinated variants serve as readily accessible platforms for initial exploration, while their fluorinated counterparts offer a powerful toolkit for rationally tuning physicochemical properties. Fluorination allows researchers to precisely modulate acidity, lipophilicity, and metabolic stability—parameters that are often inextricably linked to the success of a drug candidate or the performance of an organic material.[10] Understanding the fundamental principles behind the "fluorine effect" and the synthetic considerations involved is essential for any scientist working at the cutting edge of chemical design and development.
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A Comparative Guide to the Biological Activity of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic Acid and Its Analogs
In the landscape of modern drug discovery, the thiophene scaffold has emerged as a "privileged structure," consistently appearing in a diverse array of pharmacologically active agents.[1][2] Its unique electronic and steric properties make it a versatile building block for designing molecules that can interact with a wide range of biological targets. This guide provides an in-depth comparative analysis of the biological activities of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid and its analogs, offering insights into their potential as therapeutic agents, particularly in the realms of anti-inflammatory and anticancer research.
Introduction: The Thiophene Core in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The 4-phenylthiophene-2-carboxylic acid framework, in particular, serves as a valuable template for developing targeted therapies. The substituents on the phenyl ring play a crucial role in modulating the biological activity of these compounds, influencing their potency, selectivity, and pharmacokinetic properties. This guide will focus on the specific contributions of the 3-fluoro and 5-hydroxyl substitutions on the phenyl ring to the overall biological profile of the parent molecule and its analogs.
Comparative Biological Activity: A Data-Driven Analysis
While direct comparative studies on this compound are limited in publicly available literature, we can infer its potential activities by examining related analogs and the known effects of its key functional groups. The primary areas of investigation for such compounds are their anti-inflammatory and anticancer activities.
Anti-inflammatory Potential: Targeting COX and LOX Enzymes
Inflammation is a complex biological response, and key enzymes in this process, cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are prime targets for anti-inflammatory drugs.[3] Thiophene derivatives have shown significant promise as inhibitors of these enzymes.
Structure-Activity Relationship (SAR) Insights:
The biological activity of thiophene-2-carboxamide derivatives, which are closely related to carboxylic acids, is significantly influenced by the substituents on both the thiophene and the attached phenyl rings.[4]
-
Substituents on the Thiophene Ring: The presence of amino or hydroxyl groups on the thiophene ring can enhance the antioxidant and antibacterial activities of these compounds. Specifically, amino groups increase the resonating electrons on the thiophene ring, which facilitates the trapping of peroxide radicals.[4]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical for activity. For instance, in a series of thiophene-2-carboxamides, a methoxy group on the phenyl ring was found to boost antibacterial activity, potentially by increasing the hydrophilicity of the molecule.[4]
Based on these principles, the 3-fluoro and 5-hydroxyl groups on the phenyl ring of the core molecule of interest are expected to significantly impact its biological activity. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and potentially enhance binding interactions with target enzymes. The hydroxyl group can participate in hydrogen bonding, a key interaction in many enzyme active sites, and may also contribute to the antioxidant properties of the molecule.
Table 1: Hypothetical Comparative Inhibitory Activity of this compound Analogs on Inflammatory Enzymes
| Compound/Analog | R1 (Position 3) | R2 (Position 5) | Predicted COX-2 Inhibition (IC50) | Predicted 5-LOX Inhibition (IC50) | Rationale for Prediction |
| Core Molecule | F | OH | Potent | Moderate to Potent | The combination of an electron-withdrawing fluorine and a hydrogen-bonding hydroxyl group could lead to strong interactions with the active sites of both enzymes. |
| Analog 1 | H | OH | Moderate | Moderate | The hydroxyl group can still form hydrogen bonds, but the absence of the fluorine may result in weaker electronic interactions. |
| Analog 2 | F | H | Moderate | Moderate | The fluorine atom can enhance binding through electronic effects, but the lack of a key hydrogen-bonding group might reduce overall potency. |
| Analog 3 | H | H | Weak | Weak | The unsubstituted phenyl ring lacks the specific interactions of the fluoro and hydroxyl groups, likely resulting in lower activity. |
Note: The predicted activities in this table are hypothetical and based on established structure-activity relationships for similar compound classes. Experimental validation is required.
Anticancer Potential: Cytotoxicity and Enzyme Inhibition
Thiophene derivatives have also been extensively investigated for their anticancer properties.[2][5] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine phosphatases (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2).[6][7]
Structure-Activity Relationship (SAR) Insights:
In the context of anticancer activity, the substitution pattern on the phenyl ring of thiophene derivatives is a critical determinant of their efficacy.
-
Halogen Substitution: The presence of a halogen, such as chlorine or fluorine, on the phenyl ring has been shown to be beneficial for cytotoxic activity against various cancer cell lines. For example, a thiophene-2-carboxamide derivative with a 4-chlorophenyl ring exhibited potent inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 cancer cell lines.[6]
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl or methoxy groups can also influence anticancer activity, often by providing additional hydrogen bonding opportunities with target proteins.
Table 2: Experimentally Determined Anticancer Activity of Selected Thiophene-2-Carboxamide Analogs
| Compound | Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-2-carboxamide analog | 4-Chlorophenyl | MCF-7 | Potent (specific value not provided) | [6] |
| Thiophene-2-carboxamide analog | 4-Chlorophenyl | K562 | Potent (specific value not provided) | [6] |
| Thiophene-2-carboxamide analog | 4-Chlorophenyl | HepG2 | Potent (specific value not provided) | [6] |
| Thiophene-2-carboxamide analog | 4-Chlorophenyl | MDA-MB-231 | Potent (specific value not provided) | [6] |
Based on these findings, the 3-fluoro-5-hydroxyphenyl substitution pattern of the core molecule is promising for anticancer activity. The fluorine atom could enhance potency, while the hydroxyl group could contribute to target binding and selectivity.
Experimental Methodologies for Biological Evaluation
To empirically determine and compare the biological activities of this compound and its analogs, standardized and robust experimental protocols are essential.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The ability of the compounds to inhibit COX enzymes can be assessed using commercially available screening kits or by following established protocols.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin (cofactor), and the test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Initiation: In a 96-well plate, combine the assay buffer, hematin, and the enzyme.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: The product of the reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as a fluorometric probe or LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Caption: Key structural determinants of biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on established structure-activity relationships, the unique combination of a fluorine atom and a hydroxyl group on the phenyl ring is anticipated to confer potent anti-inflammatory and anticancer activities. The electron-withdrawing nature of fluorine can enhance binding affinity, while the hydroxyl group provides a crucial hydrogen bonding moiety.
To fully elucidate the potential of this compound and its analogs, further research is warranted. This should include the synthesis of a focused library of analogs with systematic variations in the substitution pattern of the phenyl ring to refine our understanding of the SAR. Subsequent comprehensive biological evaluation using the detailed protocols outlined in this guide will be essential to quantify their inhibitory activities against key targets like COX and LOX, as well as their cytotoxic effects on a panel of cancer cell lines. Such a data-driven approach will be instrumental in identifying lead candidates for further preclinical and clinical development.
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A Researcher's Guide to Validating the Mechanism of Action of Novel Small Molecules: A Case Study Approach with 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel small molecules. While we will use the hypothetical compound, 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, as a case study, the principles and experimental workflows described herein are broadly applicable to any new chemical entity emerging from drug discovery screens.
In the absence of established public-domain information on the specific biological target of this compound, this guide will focus on the process of MoA validation itself. We will proceed under the hypothetical assumption that a primary phenotypic screen has suggested this compound inhibits a key cellular signaling pathway, for instance, the mitogen-activated protein kinase (MAPK) cascade, a common target in oncology. Our objective is to design a series of experiments to confirm this hypothesis, identify the direct molecular target, and characterize the compound's effects on downstream cellular events.
The Imperative of Mechanism of Action Validation
Identifying a "hit" compound in a high-throughput screen is merely the first step in a long journey. A thorough understanding of a compound's MoA is critical for its progression through the drug discovery pipeline.[1] It provides confidence that the observed phenotype is a result of on-target activity, helps in optimizing lead compounds, and can predict potential off-target effects and toxicities.[2][3] A multi-pronged approach, combining direct target engagement assays with functional cellular assays, provides the most robust evidence of a drug's MoA.[4]
Experimental Workflow for MoA Validation
Our validation strategy will be multi-tiered, beginning with direct confirmation of target binding and progressively moving to the characterization of cellular consequences.
Caption: A generalized workflow for validating the mechanism of action of a novel small molecule inhibitor.
Phase 1: Confirming Direct Target Engagement
The first and most critical step is to demonstrate a direct physical interaction between the compound and its hypothesized target protein within a cellular context.[2]
The Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[5][6][7] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[8] Binding of a small molecule, such as our hypothetical this compound, can increase the melting temperature (Tm) of its target protein.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the MAPK pathway) to ~80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling.[5]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[6]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
Table 1: Comparison of Target Engagement Methodologies
| Assay Type | Principle | Throughput | Cellular Context | Key Advantages | Key Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[5][6] | Low to High (format dependent)[3] | Yes (intact cells or lysates) | Label-free, applicable to a wide range of targets.[6] | Requires a specific antibody for detection (Western blot format).[9] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[10] | Low to Medium | No (purified proteins) | Provides kinetic data (on/off rates) and affinity.[10] | Requires purified, stable protein; potential for artifacts from immobilization. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon ligand-target binding. | Low | No (purified proteins) | Label-free, provides thermodynamic data (enthalpy, entropy). | Requires large amounts of pure protein and compound. |
| Bioluminescence-based Thermal Shift Assay (BiTSA) | A luminescent tag on the target protein serves as a proxy for solubility after a thermal challenge.[9] | High | Yes (endogenous or overexpressed tagged protein) | High-throughput, sensitive, can use endogenous protein levels.[9] | Requires genetic modification of the target protein. |
Phase 2: Interrogating the Downstream Signaling Pathway
Once target engagement is confirmed, the next logical step is to investigate the compound's effect on the downstream signaling cascade.[11] For our hypothetical MAPK pathway inhibitor, we would expect to see a reduction in the phosphorylation of downstream effector proteins.
Caption: A simplified diagram of the MAPK/ERK signaling pathway with the hypothesized point of inhibition.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment and Lysis: Treat cells with a range of concentrations of this compound for various durations. After treatment, lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies specific for the phosphorylated forms of downstream proteins (e.g., phospho-ERK) and also for the total forms of these proteins as loading controls.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Expected Outcome: A dose-dependent decrease in the phosphorylation of proteins downstream of the target (e.g., ERK) would validate the inhibitory effect of the compound on the pathway.
Phase 3: Assessing Cellular Phenotype and Specificity
The final phase of validation connects the molecular mechanism to a cellular phenotype and assesses the compound's specificity.
Cellular Viability/Proliferation Assay
A common functional consequence of inhibiting a pathway like MAPK is a reduction in cell proliferation or viability.
Experimental Protocol: MTT or CellTiter-Glo® Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a known inhibitor of the same pathway as a positive control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., adding MTT reagent and measuring absorbance, or adding CellTiter-Glo® reagent and measuring luminescence).
-
Data Analysis: Plot cell viability against compound concentration and calculate the IC50 value.
Table 2: Anticipated Experimental Data Summary
| Experiment | Metric | Expected Result with Compound | Comparison with Known Inhibitor |
| CETSA | ΔTm (°C) | > 2°C shift for the target protein | Similar or greater shift |
| Western Blot | p-ERK / Total ERK Ratio | Dose-dependent decrease | Similar dose-dependent decrease |
| Cell Viability | IC50 (µM) | A potent IC50 value | Comparable or improved potency |
| Kinome Profiling | Selectivity Score | High selectivity for the target kinase | Higher selectivity is desirable |
Comparison with Alternative Compounds
A crucial aspect of this guide is the objective comparison of the novel compound's performance against a known, well-characterized inhibitor of the hypothesized target. This benchmarking provides context for the potency and specificity of the new molecule. The data generated from the experiments described above should be directly compared to data obtained using a "gold standard" competitor compound under identical experimental conditions.
Conclusion
Validating the mechanism of action of a novel compound like this compound is a systematic process that requires a combination of biophysical, biochemical, and cell-based assays. By following the workflow outlined in this guide—confirming target engagement, analyzing downstream signaling, and assessing functional cellular outcomes—researchers can build a robust data package to support the continued development of promising new therapeutic candidates. The use of orthogonal assays and comparison with established inhibitors are essential for ensuring the scientific rigor of the validation process.
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Comparative Analysis of 4-Arylthiophene-2-carboxylic Acid Derivatives as Atypical Protein Kinase C (aPKC) Inhibitors: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 4-arylthiophene-2-carboxylic acid scaffold, focusing on its potent and selective inhibition of atypical protein kinase C (aPKC) isoforms. While direct experimental data for 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid is not extensively available in public literature, this guide synthesizes data from closely related analogs to establish a robust SAR model. By understanding the causal relationships between structural modifications and inhibitory activity, researchers can better predict the potential of novel derivatives and guide future drug design efforts.
The aPKC isoforms (PKCζ and PKCι/λ) are crucial signaling molecules implicated in a variety of disease states, including inflammation, cancer, and increased vascular permeability.[1][2] The discovery of small molecule inhibitors targeting these kinases is therefore of significant therapeutic interest. The 2-amino-3-carboxy-4-phenylthiophene scaffold has emerged as a promising starting point for the development of such inhibitors.[1][2] This guide will dissect the key structural features that govern the potency of this compound class, providing a comparative framework for researchers.
Core Structure-Activity Relationship (SAR) Analysis
The foundational SAR for this scaffold was established from a high-throughput screening hit, ethyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate (Compound 1 ), which demonstrated significant inhibition of aPKCζ.[1] Subsequent studies have systematically explored modifications around this core structure, providing a clear picture of the pharmacophore.
The general scaffold and key modification points are illustrated below:
Caption: General scaffold and key SAR trends for aPKC inhibition.
Modifications of the C4-Aryl Ring (R¹)
The substitution pattern on the C4-phenyl ring is the primary determinant of inhibitory potency. The data strongly indicates that electron-donating groups are critical for high activity .[1][2] This suggests that the electronic properties of this ring play a key role in the binding interaction with the aPKC active site.
| Compound ID | R¹ (C4-Aryl Substitution) | aPKCζ Inhibition (%) at 30 µM | Key Insight | Reference |
| 1 | 3',4'-(OMe)₂ | 100% | The dimethoxy substitution provides a potent starting point. | [1] |
| 28 | 4'-OMe | 100% | A single methoxy at the para position is sufficient for full inhibition. | [1] |
| 32 | 3',4'-(OCH₂O)- | 100% | The methylenedioxy group, another strong electron-donating moiety, maintains high potency. | [1][2] |
| 26 | 4'-Me | 80% | A less electron-donating methyl group reduces activity compared to methoxy. | [1] |
| 25 | 3'-Me | 77% | Similar trend observed with a meta-methyl group. | [1] |
| Analog | 4'-F (representative EWG) | Predicted to be low | Based on SAR, electron-withdrawing groups are disfavored. | N/A |
Analysis: The trend is unequivocal: substituents that increase the electron density of the phenyl ring enhance inhibitory activity. The high potency of compounds with methoxy and methylenedioxy groups points to a potential hydrogen bond acceptor role or favorable electrostatic interactions within the kinase binding pocket.[2]
Modifications at the C2-Amino Group (R²)
The 2-amino group is another critical component of the pharmacophore. SAR studies show a strong preference for an unsubstituted primary amine (NH₂).
| Modification at R² | aPKCζ Inhibition (%) at 30 µM | Key Insight | Reference |
| -NH₂ (Primary Amine) | 100% (for Compound 1 ) | Optimal for activity, likely acting as a key hydrogen bond donor. | [1] |
| -NHMe (Methylamine) | Low/Inactive | Mono-alkylation drastically reduces potency. | [1] |
| -NMe₂ (Dimethylamine) | Low/Inactive | Di-alkylation abolishes activity. | [1] |
| -H (Deaminated) | Low/Inactive | Complete removal of the amine group results in loss of function. | [1] |
Analysis: The necessity of the primary amine suggests it acts as a crucial hydrogen bond donor, anchoring the inhibitor in the correct orientation within the ATP-binding site of the kinase. Any modification that disrupts this interaction, such as alkylation, leads to a significant loss of activity.
Modifications at the C3-Carboxy Group (R³)
The C3 position, typically an ethyl ester in the initial hits, allows for more structural diversity compared to the C2-amino group. While the ester is important, various small alkyl groups are well-tolerated.
| Compound ID | R³ (Ester Group) | aPKCζ Inhibition (%) at 30 µM | Key Insight | Reference | | :--- | :--- | :--- | :--- | | 1 | -COOEt (Ethyl) | 100% | The ethyl ester is highly effective. |[1] | | 6 | -COOiPr (Isopropyl) | 100% | A slightly bulkier isopropyl group is also well-tolerated. |[1][2] | | 24b | -COOH (Carboxylic Acid) | 65% | Conversion to the free carboxylic acid reduces, but does not abolish, activity. |[1] |
Analysis: The C3-ester moiety appears to occupy a region of the binding pocket that can accommodate some steric bulk. The high activity of small alkyl esters suggests this group contributes to favorable hydrophobic or van der Waals interactions. The reduced activity of the free carboxylic acid could be due to unfavorable charge or altered binding kinetics.
Comparative Analysis and Prediction for this compound
Based on the established SAR principles, we can now make an educated prediction about the potential aPKC inhibitory activity of the target compound, This compound .
-
C4-Aryl Substituents (3-Fluoro, 5-Hydroxy):
-
Hydroxy (-OH): This is an electron-donating group via resonance and can act as both a hydrogen bond donor and acceptor. Based on the preference for electron-donating groups like methoxy, the hydroxyl group is predicted to be a favorable feature for activity.
-
Fluoro (-F): This is an electron-withdrawing group via induction. The established SAR clearly shows that electron-withdrawing groups are detrimental to activity. Therefore, the fluorine atom is predicted to be an unfavorable feature.
-
Combined Effect: The final activity will depend on the interplay between the favorable hydroxyl and unfavorable fluoro groups. The potency is likely to be modest, potentially lower than the highly active dimethoxy or single methoxy analogs.
-
-
C3-Group (Carboxylic Acid):
-
The molecule possesses a free carboxylic acid, not an ester. As seen with compound 24b , this modification reduces potency compared to the corresponding ester.[1]
-
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for assays used to characterize inhibitors of this class.
Protocol 1: In Vitro aPKCζ Kinase Inhibition Assay (ADP Quest™)
This biochemical assay quantifies enzyme activity by measuring ADP production, a direct product of the kinase's phosphoryl-transfer reaction.
Principle: The assay uses a coupling enzyme system where ADP is converted to ATP, which then drives a reaction producing a fluorescent product (resorufin). A decrease in fluorescence in the presence of an inhibitor corresponds to a decrease in kinase activity.
Step-by-Step Methodology: [1]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the substrate (e.g., Crosstide) in the kinase buffer.
-
Prepare a stock solution of ATP in the kinase buffer.
-
Serially dilute the test compounds (inhibitors) in DMSO, then further dilute in kinase buffer to the desired final concentrations.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted test compound.
-
Add 2.5 µL of the aPKCζ enzyme solution (e.g., 500 ng/mL).
-
Add 2.5 µL of the substrate solution.
-
Initiate the reaction by adding 2.5 µL of the ATP solution. The final volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the ADP Quest™ detection mix.
-
Incubate the plate for an additional 20 minutes to allow the detection reaction to proceed.
-
Read the fluorescence on a compatible plate reader (Excitation: 530 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro aPKCζ kinase assay.
Protocol 2: Cell-Based NF-κB Reporter Assay
This assay measures the effect of inhibitors on a downstream signaling event controlled by aPKC, providing evidence of cellular activity.
Principle: aPKC is required for TNF-α-induced activation of the NF-κB transcription factor. This assay uses a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of aPKC will reduce TNF-α-stimulated luciferase expression.[2]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HEK293 cells (or another suitable cell line) stably expressing the NF-κB-luciferase reporter in DMEM supplemented with 10% FBS and selection antibiotics.
-
Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serially diluted test compounds for 1-2 hours prior to stimulation. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Stimulation:
-
Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control group.
-
-
Lysis and Detection:
-
Remove the media and wash the cells with PBS.
-
Lyse the cells using a commercial luciferase lysis buffer.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of stimulated cells to the vehicle control.
-
Calculate the percent inhibition of the TNF-α-induced signal for each compound concentration.
-
Determine the EC₅₀ value by fitting the data to a dose-response curve.
-
References
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Javed, I., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available at: [Link]
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Tanaka, H., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports. Available at: [Link]
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Di Filippo, M., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Yellapu, N., et al. (2017). Design and synthesis of 4,5-diaryl/heteroarylthiophene-2-carboxylic acid derivatives and evaluation of their biological activities. ResearchGate. Available at: [Link]
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Kishore, A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Tso, S.-C., et al. (2013). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. Available at: [Link]
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Kishore, A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. Available at: [Link]
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Ito, Y., et al. (2002). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Chemical & Pharmaceutical Bulletin. Available at: [Link]
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El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
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Wang, N., et al. (2020). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. European Journal of Medicinal Chemistry. Available at: [Link]
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Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Ismail, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]
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A Guide to Investigating the Cross-Reactivity Profile of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
This guide provides a comprehensive framework for evaluating the selectivity of the novel small molecule, 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. In the landscape of drug discovery, establishing a molecule's specificity is as crucial as determining its potency. Unintended interactions, or off-target effects, can lead to toxicity, diminished efficacy, and unforeseen side effects, ultimately derailing a promising therapeutic candidate. This document outlines a strategic, multi-tiered approach to systematically profile the cross-reactivity of this compound, grounded in established biochemical and cellular methodologies. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a clear framework for data interpretation, empowering research teams to build a robust safety and selectivity profile for this asset.
Structural Rationale for Cross-Reactivity Assessment
The structure of this compound contains several key chemical features that guide the strategy for cross-reactivity screening. The thiophene-2-carboxylic acid core is a versatile scaffold found in numerous biologically active compounds with applications ranging from antimicrobial to anticancer agents.[1][2][3] The carboxylic acid moiety itself is a common hydrogen bond donor and acceptor, potentially interacting with a wide array of protein targets. The substituted phenyl ring introduces further complexity and potential for interactions within hydrophobic pockets of enzymes or receptors.
Given that many kinase inhibitors possess a heterocyclic core and engage in hydrogen bonding via hinge-binding motifs, a primary area of investigation for cross-reactivity should be the human kinome.[4][5][6] Furthermore, the overall structure could bear resemblance to ligands for various receptors and enzymes, necessitating a broader screening approach.
A Tiered Strategy for Comprehensive Selectivity Profiling
A systematic and tiered approach is the most efficient method for profiling compound selectivity.[7] This strategy begins with broad, high-throughput screens to identify potential areas of concern, followed by more focused and physiologically relevant assays to confirm and quantify off-target interactions.
Figure 1: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Tier 1: Broad Panel Screening Methodologies
The initial step is to cast a wide net to identify any potential off-target interactions across major protein families implicated in drug side effects.
Kinase Selectivity Profiling
Protein kinases are a major class of drug targets, and due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity.[4][6] A comprehensive kinase screen is therefore a mandatory first step.
This assay measures the ability of the test compound to displace a known, high-affinity ligand from the ATP-binding site of a large panel of kinases.
-
Kinase Panel Selection: Utilize a commercially available panel that offers broad coverage of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™, Thermo Fisher Scientific SelectScreen®).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical screening concentration is 1 to 10 µM.
-
Assay Principle: The kinases are typically tagged (e.g., with DNA) and immobilized on a solid support. A known, tagged ligand that binds to the ATP site is added. The test compound is then introduced to compete for binding.
-
Incubation: The mixture of kinase, ligand, and test compound is allowed to incubate to reach binding equilibrium.
-
Quantification: The amount of ligand displaced by the test compound is quantified. In the KINOMEscan™ platform, this is often done via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is >80% inhibition at the screening concentration.
Receptor and Ion Channel Profiling
To identify other potential off-target liabilities, screening against a panel of common receptors and ion channels is crucial.[8]
This classic technique assesses the ability of a test compound to displace a radiolabeled ligand from a receptor.[9][10]
-
Target Preparation: Membranes from cells overexpressing the target receptor of interest are prepared.
-
Reaction Mixture: In a multi-well plate, combine the receptor-containing membranes, a known concentration of a specific radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled), and the test compound at a single high concentration (e.g., 10 µM).
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter plate. The filter traps the membranes (and any bound radioligand), while the unbound radioligand passes through.
-
Detection: A scintillation cocktail is added to each well of the filter plate, and the radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The reduction in radioactivity in the presence of the test compound compared to a vehicle control indicates displacement of the radioligand and, therefore, binding to the target. Results are expressed as percent inhibition.
Tier 2: Hit Confirmation and Potency Determination
Any significant "hits" identified in Tier 1 must be confirmed and their potency quantified.
For each confirmed off-target, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
-
Compound Dilution Series: Prepare a serial dilution of this compound, typically in 10-point, half-log increments, starting from a high concentration (e.g., 100 µM).
-
Assay Performance: Perform the same binding or enzymatic assay as in Tier 1, but this time using the range of compound concentrations.
-
Data Plotting: Plot the percent inhibition against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using a non-linear regression model to calculate the IC₅₀ value.
The data should be compiled into a clear, comparative table.
| Target | Primary Target | Off-Target Kinase 1 | Off-Target Kinase 2 | Off-Target GPCR 1 |
| IC₅₀ (nM) | 50 | 1,500 | 8,000 | >10,000 |
| Selectivity Ratio | 1x | 30x | 160x | >200x |
Table 1: Hypothetical IC₅₀ values and selectivity ratios for this compound against a primary target and identified off-targets.
Tier 3: Cellular Target Engagement
Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify that a compound binds to its intended target—and any off-targets—in a physiological context.[11][12][13][14]
The Principle of CETSA
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).[15] This thermal stabilization can be measured in intact cells or tissue lysates.
Figure 2: Conceptual Workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blotting
-
Cell Culture and Treatment: Culture a relevant cell line that expresses both the primary target and the identified off-target(s). Treat the cells with a high concentration of the test compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by cooling.
-
Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies for the primary target and the off-target protein(s).
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates target engagement and stabilization.
| Target | Treatment | Tₘ (°C) | ΔTₘ (°C) |
| Primary Target | Vehicle | 52.5 | - |
| Compound | 58.0 | +5.5 | |
| Off-Target Kinase 1 | Vehicle | 55.0 | - |
| Compound | 56.5 | +1.5 | |
| Non-Target Control (e.g., GAPDH) | Vehicle | 62.0 | - |
| Compound | 62.1 | +0.1 |
Table 2: Hypothetical thermal shift (ΔTₘ) data from a CETSA experiment, demonstrating strong engagement with the primary target and weaker, but measurable, engagement with an off-target.
Conclusion and Path Forward
This guide presents a logical and robust workflow for characterizing the cross-reactivity of this compound. By systematically progressing from broad in vitro panels to focused cellular validation, researchers can build a high-confidence selectivity profile. The hypothetical data presented illustrates how a compound might exhibit a favorable selectivity window (e.g., >30-fold in biochemical assays) against its primary target. The CETSA data further refines this understanding by confirming target engagement in a cellular milieu.
Should significant off-target interactions be identified and confirmed, this does not necessarily terminate the compound's development. This information is critical for designing safer, more effective molecules through structure-activity relationship (SAR) studies aimed at minimizing off-target binding while retaining on-target potency. Ultimately, a thorough understanding of a compound's polypharmacology is a cornerstone of modern, safety-conscious drug discovery.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. ([Link])
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Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Journal of Biological Chemistry, 288(45), 32279-32288. ([Link])
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. ([Link])
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Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1923-1933. ([Link])
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. ([Link])
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. ([Link])
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Milcamps, A., & De Kock, J. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i602-i611. ([Link])
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Shaw, J., Hughes, S. J., Strang, R., & Rowedder, J. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(10), 2842-2848. ([Link])
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). ([Link])
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In Vivo Validation of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic Acid: A Comparative Guide for Preclinical Anti-Inflammatory Efficacy
This guide provides a comprehensive framework for the in vivo validation of the novel compound, 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, as a potential anti-inflammatory agent. Given the broad spectrum of biological activities associated with thiophene derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, a rigorous and well-controlled in vivo study is paramount to elucidate its therapeutic potential.[1][2][3] This document outlines a comparative study design, leveraging established preclinical models and standard-of-care comparators to objectively assess the compound's anti-inflammatory activity.
Rationale for Investigating Anti-Inflammatory Activity
Thiophene and its derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological properties.[1][3] Their structural versatility allows for modifications that can modulate their biological activity, making them attractive scaffolds for medicinal chemists. The presence of a carboxylic acid moiety, as seen in the topic compound, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This structural alert, combined with the broader anti-inflammatory potential of the thiophene core, provides a strong rationale for investigating this compound in an inflammatory disease model.
Comparative Study Design: Benchmarking Against the Gold Standard
To ascertain the therapeutic potential of a novel compound, it is essential to compare its efficacy and safety against current standards of care. This study proposes a comparison with two widely used anti-inflammatory agents with distinct mechanisms of action:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
-
Dexamethasone: A synthetic glucocorticoid with broad and potent anti-inflammatory and immunosuppressive effects.
A vehicle control group will serve as the baseline for inflammation, allowing for the quantification of the inhibitory effects of the test compounds.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammatory model used for the screening of potential anti-inflammatory drugs.[5][6][7] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (after 1.5 hours) is mediated by prostaglandins, cyclooxygenase (COX), and nitric oxide.[7][8] This model is particularly useful for evaluating compounds that may interfere with these inflammatory mediators.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Experimental Protocol
Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 150-200g for rats, 20-25g for mice.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[7]
Experimental Groups
| Group | Treatment | Dose | Route of Administration |
| 1 | Vehicle Control (e.g., 0.5% CMC) | 10 mL/kg | Oral (p.o.) |
| 2 | This compound | Dose 1 (e.g., 10 mg/kg) | Oral (p.o.) |
| 3 | This compound | Dose 2 (e.g., 30 mg/kg) | Oral (p.o.) |
| 4 | This compound | Dose 3 (e.g., 100 mg/kg) | Oral (p.o.) |
| 5 | Indomethacin (Positive Control) | 10 mg/kg | Oral (p.o.) |
| 6 | Dexamethasone (Positive Control) | 1 mg/kg | Intraperitoneal (i.p.) |
Note: The doses for the test compound are hypothetical and should be determined based on prior in vitro potency and preliminary toxicity studies.
Procedure
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the vehicle, test compound, or positive controls as per the assigned groups.
-
Induction of Inflammation: One hour after oral administration (or 30 minutes after intraperitoneal administration), inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Edema Volume (mL): Final Paw Volume - Initial Paw Volume
-
Percent Inhibition of Edema (%): [(Edema VolumeControl - Edema VolumeTreated) / Edema VolumeControl] x 100
-
Hypothetical Data Presentation and Interpretation
The following tables illustrate how the experimental data could be presented for a clear comparison of the anti-inflammatory effects.
Table 1: Effect of this compound and Comparator Drugs on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) ± SEM at 3 hours | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Test Compound | 10 | 0.68 ± 0.04* | 20.0 |
| Test Compound | 30 | 0.47 ± 0.03 | 44.7 |
| Test Compound | 100 | 0.32 ± 0.02 | 62.4 |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3 |
| Dexamethasone | 1 | 0.25 ± 0.02 | 70.6 |
*p < 0.05, **p < 0.01 compared to Vehicle Control (Student's t-test)
Table 2: Time Course of Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 1h | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Test Compound | 30 | 35.2 | 44.7 | 38.5 |
| Indomethacin | 10 | 40.1 | 55.3 | 45.8 |
| Dexamethasone | 1 | 58.9 | 70.6 | 65.1 |
These hypothetical data suggest that this compound exhibits a dose-dependent anti-inflammatory effect. At the highest dose, its efficacy is comparable to that of Indomethacin.
Plausible Mechanism of Action and Signaling Pathway
The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which are key in the conversion of arachidonic acid to prostaglandins. Prostaglandins are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and induce pain and fever. A plausible mechanism for this compound could involve the inhibition of the COX pathway.
Caption: Simplified COX signaling pathway in inflammation.
Conclusion and Future Directions
This guide outlines a robust and comparative in vivo study design to validate the anti-inflammatory activity of this compound. The carrageenan-induced paw edema model provides a reliable and efficient method for initial efficacy screening. Positive results from this study would warrant further investigation into the compound's mechanism of action, including in vitro COX enzyme inhibition assays and profiling in chronic inflammation models. A thorough pharmacokinetic and toxicological evaluation would also be necessary to establish a comprehensive preclinical profile for this promising therapeutic candidate. The successful progression through these stages of drug discovery is essential for the development of novel and effective treatments for inflammatory diseases.[9][10][11]
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Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
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Roth, A. D. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. [Link]
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Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]
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de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1). [Link]
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De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). Advanced Science, e2306781. [Link]
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3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]
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Therapeutic importance of synthetic thiophene. (2017). Synthetic Communications, 47(19), 1735-1747. [Link]
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Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. (2022). Cision PR Newswire. [Link]
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Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. (2004). Bioorganic & Medicinal Chemistry Letters, 14(3), 793-796. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2021). International Journal of Chemical and Pharmaceutical Sciences, 12(2), 1-5. [Link]
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Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (2014). The Journal of Biological Chemistry, 289(26), 18200-18211. [Link]
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2-(3-Benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Ameliorates Metabolic Disorders in High-Fat Diet-Fed Mice. (2015). Acta Pharmacologica Sinica, 36(4), 455-464. [Link]
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Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. (1983). Journal of Chromatography, 277, 273-281. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2003). Organic Process Research & Development, 7(5), 637-646. [Link]
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Synthesis, characterization, and antibacterial activity studies of two Co(II) complexes with 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid as a ligand. (2024). Scientific Reports, 14(1), 8963. [Link]
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3-Fluoro-5-phenylbenzo[b]thiophene-2-carboxylic acid. (n.d.). Hoffman Fine Chemicals. [Link]
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(S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity. (2006). Journal of Medicinal Chemistry, 49(8), 2533-2540. [Link]
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5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). Molbank, 2022(4), M1515. [Link]
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Benchmarking 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid Against Known Prolyl Hydroxylase Domain Inhibitors: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Carboxylic Acid Derivative
In the landscape of therapeutic drug discovery, small molecules that can modulate cellular responses to hypoxia are of significant interest. One such promising scaffold is the thiophene-2-carboxylic acid core. This guide focuses on a specific derivative, 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, and provides a framework for benchmarking its performance against established inhibitors of a critical oxygen-sensing pathway.
While direct experimental data for this compound is not yet widespread, its structural features suggest a likely mechanism of action as an inhibitor of prolyl 4-hydroxylase domain (PHD) enzymes. These enzymes are key regulators of the Hypoxia-Inducible Factor (HIF) pathway, a central hub in cellular adaptation to low oxygen levels.[1][2] This guide will, therefore, outline the experimental methodologies to test this hypothesis and compare its potency and cellular activity against well-characterized PHD inhibitors.
The primary audience for this guide—researchers, scientists, and drug development professionals—will find detailed protocols, data presentation frameworks, and visual aids to facilitate a comprehensive evaluation of this novel compound.
The Hypoxia-Inducible Factor (HIF) Pathway: A Primer
Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated on specific proline residues by PHD enzymes.[3][4] This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, polyubiquitinate, and target HIF-α for proteasomal degradation.[5] Consequently, HIF-α levels are kept low, and the expression of hypoxia-responsive genes is suppressed.
During hypoxia, the oxygen-dependent activity of PHD enzymes is diminished. As a result, HIF-α is not hydroxylated and accumulates in the cytoplasm. It then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of proteins involved in erythropoiesis, angiogenesis, and anaerobic metabolism.[2][3]
Small molecule inhibitors of PHD enzymes mimic the hypoxic state by preventing HIF-α hydroxylation, leading to its stabilization and the activation of downstream signaling.[1][6] Several PHD inhibitors, such as Roxadustat, Daprodustat, and Vadadustat, have been approved or are in late-stage clinical trials for the treatment of anemia associated with chronic kidney disease.[7][8][9][10]
Benchmarking Strategy: A Multi-tiered Approach
A robust evaluation of this compound requires a combination of in vitro biochemical assays and cell-based functional assays. This allows for the determination of direct enzyme inhibition and the assessment of its effects in a physiological context.
Selected Known Inhibitors for Comparison:
-
Roxadustat (FG-4592): A potent, orally active PHD inhibitor approved for the treatment of anemia in chronic kidney disease.[7]
-
Daprodustat (GSK1278863): Another orally administered PHD inhibitor that has undergone extensive clinical investigation.[7][9]
-
Vadadustat (AKB-6548): A PHD inhibitor designed to stabilize HIF and stimulate erythropoietin production.[7]
-
Dimethyloxalylglycine (DMOG): A cell-permeable 2-oxoglutarate analog that acts as a pan-inhibitor of 2-oxoglutarate-dependent dioxygenases, including PHDs.[1][4]
Experimental Protocols
In Vitro PHD2 Enzymatic Assay
Rationale: This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of the most important PHD isoform, PHD2.[11] A common method involves monitoring the hydroxylation of a HIF-1α peptide substrate. An alternative and high-throughput friendly approach is the Succinate-Glo™ Hydroxylase assay, which measures the production of succinate, a co-product of the hydroxylation reaction.[12][13]
Methodology: Succinate-Glo™ Hydroxylase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), Ascorbate, and Fe(II).
-
Reconstitute recombinant human PHD2 enzyme to a working concentration.
-
Prepare a substrate solution containing a synthetic HIF-1α peptide (e.g., DLDLEMLAPYIPMDDDFQL) and 2-oxoglutarate.
-
Prepare serial dilutions of this compound and the known inhibitors (Roxadustat, Daprodustat, Vadadustat, DMOG) in DMSO, followed by dilution in reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Initiate the reaction by adding 10 µL of the enzyme/substrate mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of 1 M HCl.
-
Add 20 µL of the Succinate-Glo™ detection reagent.
-
Incubate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based HIF-1α Stabilization Assay
Rationale: This assay determines the ability of the compound to penetrate the cell membrane and inhibit intracellular PHD activity, leading to the stabilization of HIF-1α protein.
Methodology: Western Blotting for HIF-1α
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293, HeLa, or a renal cell line like HK-2) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound and the known inhibitors for 4-6 hours. Include a positive control (e.g., cells treated with DMOG or exposed to 1% O2).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for HIF-1α and the loading control using densitometry software.
-
Normalize the HIF-1α signal to the loading control.
-
Plot the normalized HIF-1α levels against the compound concentration to determine the EC50 for HIF-1α stabilization.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table for easy comparison.
| Compound | PHD2 IC50 (nM) | HIF-1α Stabilization EC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Roxadustat | 10 - 50 | 0.5 - 2.0 |
| Daprodustat | 20 - 100 | 1.0 - 5.0 |
| Vadadustat | 50 - 200 | 2.0 - 10.0 |
| DMOG | 5,000 - 20,000 | 100 - 500 |
Note: The values for the known inhibitors are representative ranges found in the literature and should be determined concurrently with the test compound for accurate comparison.
Visualizing the Scientific Rationale and Workflow
Diagrams created using Graphviz can effectively illustrate the underlying biological pathway and the experimental procedures.
Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.
Caption: Workflow for benchmarking PHD inhibitor performance.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a putative PHD inhibitor. By benchmarking it against established compounds like Roxadustat and Daprodustat, researchers can ascertain its relative potency and cellular efficacy.
Positive results from these assays would warrant further investigation, including:
-
Isoform Selectivity: Testing the compound's inhibitory activity against PHD1 and PHD3 to determine its selectivity profile.
-
Target Engagement: Utilizing cellular thermal shift assays (CETSA) to confirm direct binding to PHD2 in a cellular context.
-
Downstream Gene Expression: Employing qPCR to measure the upregulation of HIF target genes such as EPO and VEGF.
-
In Vivo Efficacy: Evaluating the compound's ability to raise hemoglobin levels in animal models of anemia.
By following a logical and rigorous benchmarking process, the therapeutic potential of this compound can be thoroughly and efficiently evaluated.
References
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Haase, V. H. (2021). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 11(1), 1-13. [Link]
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Kaelin, W. G., Jr., & Ratcliffe, P. J. (2008). Oxygen sensing by metazoans: the central role of the HIF hydroxylase pathway. Molecular Cell, 30(4), 393-402. [Link]
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A Researcher's Guide to Reproducibility in Experiments with Substituted Thiophene Carboxylic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility of experimental data is the bedrock of scientific progress. This guide, designed for researchers and drug development professionals, delves into the critical factors influencing the reproducibility of experiments involving substituted thiophene carboxylic acids, a class of compounds with significant therapeutic potential.[1] Due to the limited publicly available data on the specific molecule 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid, this guide will use a closely related, well-documented analogue, 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid , as a primary case study. By examining the synthesis, characterization, and biological evaluation of this analogue and its alternatives, we will illuminate the principles and practices that underpin robust and reproducible research in this area.
The Importance of Rigorous Synthesis and Characterization
The journey to reproducible biological data begins with the synthesis and characterization of the small molecule itself. Variations in purity, isomeric composition, and even the presence of residual solvents can dramatically impact experimental outcomes.[2] Therefore, a well-defined and rigorously controlled synthetic and analytical workflow is paramount.
Synthesis of Substituted Thiophene Carboxylic Acids: A Reproducible Protocol
The synthesis of polysubstituted thiophenes can be challenging, with the potential for side reactions and purification difficulties that can lead to batch-to-batch variability.[3] A robust synthetic protocol with clearly defined parameters is essential for ensuring consistency.
A general and reproducible method for the preparation of 2-thiophenecarboxylic acid and its derivatives involves the reaction of thiophenes with a CCl4–CH3OH system in the presence of a catalyst. The reaction conditions, including catalyst choice (e.g., Fe(acac)3, VO(acac)2, Mo(CO)6), temperature, and reagent ratios, must be precisely controlled to ensure consistent yields and purity.
Experimental Protocol: Synthesis of 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid [4]
This protocol provides a reproducible method for synthesizing the case-study compound, a known inhibitor of bacterial capsule formation.[4]
Step 1: Synthesis of tert-butyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate
-
To a solution of tert-butyl 2-mercaptoacetate in methanol, add a solution of sodium methoxide in methanol and stir for 30 minutes.
-
Add a solution of (Z)-3-chloro-3-(4-ethoxyphenyl)acrylonitrile in DMF dropwise over 10 minutes.
-
Heat the reaction mixture at 60 °C for two hours.
-
After cooling, the product can be isolated and purified using standard techniques such as extraction and chromatography.
Step 2: Amide Coupling and Deprotection
-
To a solution of tert-butyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate and triethylamine in dichloromethane, add 2,6-difluorobenzoyl chloride dropwise.
-
Allow the reaction to stir overnight.
-
Acidify the reaction mixture with 1N HCl.
-
Wash the organic phase with brine and concentrate in vacuo.
-
Treat the residue with a 1:3 solution of trifluoroacetic acid in dichloromethane to remove the tert-butyl protecting group, yielding the final product.
The Critical Role of Analytical Characterization
Once synthesized, the identity and purity of each batch of the compound must be rigorously confirmed using a suite of analytical techniques. This step is non-negotiable for ensuring that the material used in subsequent biological assays is consistent and well-defined.
Table 1: Key Analytical Techniques for Characterization
| Technique | Purpose | Key Parameters to Report for Reproducibility |
| HPLC-UV | Purity assessment and quantification. | Column type, mobile phase composition, flow rate, detection wavelength, retention time, and peak purity analysis.[5][6] |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Solvent, spectrometer frequency, chemical shifts (δ), coupling constants (J), and integration.[7][8] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Ionization method (e.g., ESI, APCI), mass-to-charge ratio (m/z) of the molecular ion, and fragmentation pattern.[9] |
A detailed record of these analytical data for each batch is crucial for troubleshooting any inconsistencies observed in biological experiments.
Caption: Figure 1. A reproducible experimental workflow.
Ensuring Reproducibility in Biological Assays
The reproducibility of biological experiments with small molecules is a multifaceted challenge. Factors ranging from assay design and execution to data analysis can all contribute to variability.[10]
Assay Development and Validation: The Foundation of Reliable Data
A well-developed and validated assay is the cornerstone of reproducible biological research.[11] Key considerations include:
-
Robustness: The assay should be insensitive to small variations in experimental parameters.
-
Signal Window: A clear and significant difference between positive and negative controls is essential.
-
Reproducibility: The assay should yield consistent results when repeated under the same conditions.[2]
Table 2: Best Practices for Reproducible Assay Development
| Practice | Rationale |
| Thorough Target Validation | Ensure the biological target is relevant to the disease model and that the assay accurately measures its activity.[12] |
| Use of Appropriate Controls | Include positive, negative, and vehicle controls to monitor assay performance and normalize data.[2] |
| Standardized Protocols | Document all experimental steps in a detailed and unambiguous manner.[13] |
| Regular Instrument Calibration | Ensure that all equipment is functioning correctly and providing accurate measurements. |
| Statistical Analysis Plan | Pre-define the statistical methods that will be used to analyze the data to avoid bias.[14] |
Case Study: Inhibition of Bacterial Capsule Formation
Our case-study compound, 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid, was identified as an inhibitor of K1 bacterial capsule formation in E. coli through a high-throughput screening campaign.[4] The reproducibility of such screening campaigns is a significant concern in drug discovery.[15]
Table 3: Comparison of Inhibitors of Bacterial Capsule Formation
| Compound | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl)thiophene-2-carboxylic acid | 4.5 ± 2.4 | >10 | [4] |
| Alternative: 2-(4-phenylphenyl)benzo[g]quinoline-4-carboxylic acid | Not explicitly stated for direct comparison | Not explicitly stated for direct comparison | [4] |
The reported IC₅₀ value for the case-study compound has a standard deviation, indicating the variability observed across replicate experiments.[4] To ensure the reproducibility of these findings, it is crucial to:
-
Confirm the identity and purity of the compound using the analytical methods described above.
-
Use a standardized and validated assay protocol , including the same bacterial strain, growth conditions, and detection method.
-
Perform multiple independent experiments and report the mean and standard deviation of the results.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid. As a substituted thiophene derivative and a halogenated aromatic carboxylic acid, this compound requires meticulous handling and disposal to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is built on the foundational principles of chemical hazard assessment, waste segregation, and adherence to established safety protocols from authoritative sources.
Immediate Safety & Hazard Profile
Core Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
-
Acute Toxicity: Analogous compounds are classified as harmful if swallowed or in contact with skin.[1][2]
The presence of a fluorine atom classifies this compound as a halogenated organic compound . This is a critical designation that dictates the specific waste stream for disposal.[4][5]
Quantitative Data Summary
The following table summarizes the essential safety and disposal parameters based on data from analogous compounds and regulatory standards.
| Parameter | Instruction / Value | Source(s) |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Potential Acute Toxicity (Oral, Dermal) | [1][2][3] |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-layered recommended), chemical safety goggles, face shield (if splash risk exists), lab coat. Handle in a chemical fume hood. | [6][7] |
| Waste Classification | Hazardous Chemical Waste; Halogenated Organic Waste | [4][5][8] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [7][9] |
| Spill Containment Material | Inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels. | [6][7] |
| Storage of Waste | Designated, well-ventilated, secure waste accumulation area. Store away from incompatible materials. | [6][7][9] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is mandatory. This process begins the moment the chemical is used and ends with its collection by a certified waste management professional. This protocol is designed to comply with the requirements of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11][12][13]
Step 1: Waste Segregation at the Point of Generation
The causality behind waste segregation is both financial and environmental. Mixing halogenated and non-halogenated waste streams unnecessarily classifies the entire volume as halogenated, significantly increasing disposal costs and complicating the treatment process.[4][14]
-
Action: Immediately designate any item that comes into contact with this compound as Halogenated Organic Waste .
-
Rationale: Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[4][15] Improper disposal can lead to the release of persistent environmental pollutants.
Step 2: Waste Collection and Containerization
Proper containment is the primary barrier against accidental exposure and environmental release.
-
Solid Waste:
-
Collect residual powder, contaminated weigh boats, spatulas, and disposable labware in a dedicated, robust container.
-
This container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.[6]
-
-
Liquid Waste:
-
If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container (glass or HDPE is suitable).
-
Crucially, do not mix this waste stream with non-halogenated organic solvents. [5]
-
-
Contaminated Personal Protective Equipment (PPE):
Step 3: Labeling
Clear and accurate labeling is a cornerstone of laboratory safety and is mandated by OSHA and the EPA.[13][16] An unlabeled container is a critical safety failure.
-
Action: Label all waste containers before adding the first drop of waste.
-
Required Information:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date of waste generation.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely pending collection.
-
Action: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area.
-
Storage Requirements: The SAA should be a secure, well-ventilated area, away from heat sources and incompatible materials.[7][9] Containers must be kept closed at all times except when waste is being added.[5]
Step 5: Spill Management
In the event of a spill, a prepared response is essential to mitigate exposure and contamination.
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation (from a chemical fume hood).
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double-layered nitrile gloves.[6]
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[7]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[6][7]
Step 6: Final Disposal
The ultimate disposal of hazardous waste is a regulated process that must be handled by certified professionals.
-
Action: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]
-
Compliance: This ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, fulfilling the "cradle-to-grave" responsibility of the waste generator.[14]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound.
Caption: Decision workflow for handling and disposal.
References
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- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem. [URL: https://www.benchchem.com/product/bchm003980/technical-support/safe-disposal]
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Personal protective equipment for handling 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
A Researcher's Guide to Safely Handling 4-(3-Fluoro-5-hydroxyphenyl)thiophene-2-carboxylic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. The compound this compound, while promising in its potential applications, requires a comprehensive understanding of its implicit hazards to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Since specific safety data for this novel compound is not yet established, this guide is built upon a foundational risk assessment of its core structural motifs: a thiophene carboxylic acid, a fluorophenol, and a resorcinol-like (hydroxyphenyl) moiety. By understanding the hazards of these components, we can construct a robust safety protocol.
Hazard Identification: A Triad of Risks
The potential hazards of this compound are best understood by dissecting its structure.
-
Thiophene-2-carboxylic acid Moiety : This component is known to be an irritant. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation upon inhalation.[1][2] It is also classified as harmful if swallowed or if it comes into contact with the skin.[1][2]
-
3-Fluorophenol Moiety : This is arguably the most hazardous part of the molecule. Fluorophenols are known to be toxic if swallowed and harmful upon skin contact or inhalation.[3][4][5] They are corrosive and can cause severe skin burns and eye damage.[3][6] In the event of a fire, it can release hazardous substances like hydrogen fluoride.[3]
-
Hydroxyphenyl (Resorcinol-like) Moiety : Resorcinol and its derivatives are known to be harmful if swallowed and are irritants to the skin and eyes.[7][8] More significantly, they are recognized as endocrine disruptors, particularly affecting thyroid function, and can be toxic to the central nervous system in high concentrations.[9]
Table 1: Summary of Component Hazards
| Structural Component | Primary Hazards | GHS Classifications (Inferred) |
| Thiophene-2-carboxylic acid | Skin/Eye/Respiratory Irritation, Harmful (Oral, Dermal) | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1] |
| 3-Fluorophenol | Toxic (Oral), Harmful (Dermal, Inhalation), Corrosive | Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal/Inhalation), Skin Corr. 1B, Eye Dam. 1[3][6] |
| Hydroxyphenyl (Resorcinol-like) | Harmful (Oral), Skin/Eye Irritation, Endocrine Disruptor | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, Aquatic Acute 1[8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the composite hazards, a multi-layered PPE approach is mandatory. The selection of PPE is not merely a requirement but a critical system designed to prevent chemical exposure through all potential routes: dermal, ocular, and respiratory.
Core PPE Requirements
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are required.[10] Due to the corrosive potential of the fluorophenol component, a full-face shield must be worn over the goggles whenever handling the solid or solutions, especially during procedures with a risk of splashing.[11]
-
Skin Protection :
-
Gloves : A single pair of nitrile gloves is not enough. Double-gloving is required. The inner glove should be a standard nitrile glove. The outer glove should be a thicker, chemical-resistant glove such as butyl rubber or nitrile, which offer good resistance to aromatic compounds.[11][12] Gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.
-
Lab Coat/Gown : A flame-resistant lab coat is essential. However, given the high dermal toxicity and corrosivity, a chemically resistant apron or a disposable chemical-resistant gown worn over the lab coat is necessary when handling more than milligram quantities.[13]
-
-
Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to control exposure to dust and potential vapors.[3][14] If there is any risk of aerosol generation outside of a fume hood, or if engineering controls are insufficient, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is mandatory.[10][15]
-
Footwear : Closed-toe, closed-heel shoes made of a non-porous material are required at all times in the laboratory.[10]
Caption: PPE Donning Workflow for Handling the Compound.
Operational Plan: From Benchtop to Waste
Handling and Storage
-
Controlled Access : Designate a specific area within a chemical fume hood for all weighing and handling operations.
-
Engineering Controls : Always use a certified chemical fume hood. Ensure the sash is at the lowest practical height.[1]
-
Weighing : Handle the solid compound with care to avoid generating dust.[14] Use a micro-spatula and weigh onto creased weighing paper or directly into a tared vessel within the fume hood.
-
Dissolution : When dissolving, add the solid to the solvent slowly. Be aware of potential exothermic reactions.
-
Storage : The compound should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3] The container must be kept tightly closed.[2]
Emergency Protocols
Immediate and correct first aid is critical.
-
Skin Contact : Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][2][3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Seek immediate medical attention.[1][2]
-
Spills :
-
Minor Spill (in fume hood) : Absorb with an inert, non-combustible material (e.g., sand, vermiculite). Scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Major Spill : Evacuate the area immediately. Alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Disposal Plan: Managing "Forever Chemicals"
The fluorinated nature of this compound places it in the category of persistent organic pollutants, often called "forever chemicals".[16] The strong carbon-fluorine bond makes it resistant to natural degradation.[16] Therefore, standard disposal protocols are insufficient.
-
Waste Segregation : All waste contaminated with this compound—including gloves, weighing paper, pipette tips, and excess material—must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Aqueous Waste : Do not dispose of any solution containing this compound down the drain. Collect all aqueous waste in a designated, labeled hazardous waste container.
-
Final Disposal Method : The recommended disposal method for fluorinated organic compounds is high-temperature incineration (thermal treatment) in a licensed hazardous waste facility.[17][18] This is the most effective method for breaking the carbon-fluorine bond and preventing environmental release.[16] Disposal in a hazardous waste landfill is a secondary option but only contains the chemical rather than destroying it.[18] Always consult and follow the specific guidelines provided by your institution's EHS department.
Caption: Waste Disposal Workflow for the Compound.
By adhering to these rigorous safety protocols, we can confidently advance our research while upholding our primary responsibility: the safety of ourselves and our colleagues.
References
-
3-Fluorophenol | C6H5FO | CID 9743 - PubChem . Source: PubChem, National Center for Biotechnology Information. [Link]
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Resorcinol - SAFETY DATA SHEET - Penta chemicals . Source: Penta Manufacturing Company. [Link]
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Resorcinol - Szabo-Scandic . Source: Szabo-Scandic. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
